Argininal
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H14N4O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-[(4S)-4-amino-5-oxopentyl]guanidine |
InChI |
InChI=1S/C6H14N4O/c7-5(4-11)2-1-3-10-6(8)9/h4-5H,1-3,7H2,(H4,8,9,10)/t5-/m0/s1 |
InChI Key |
QJYRUYURLPTHLR-YFKPBYRVSA-N |
Isomeric SMILES |
C(C[C@@H](C=O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C=O)N)CN=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Synthesis of N-acetyl-L-leucyl-L-leucyl-L-argininal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of N-acetyl-L-leucyl-L-leucyl-L-argininal, a potent protease inhibitor commonly known as leupeptin (B1674832). Leupeptin is a tripeptide aldehyde of significant interest in biomedical research and drug development due to its ability to inhibit a broad spectrum of proteases, including serine, cysteine, and threonine proteases. This document details the synthetic route via solid-phase peptide synthesis (SPPS), presents key quantitative data, outlines experimental protocols, and visualizes the synthetic workflow and relevant biological signaling pathways.
Introduction to N-acetyl-L-leucyl-L-leucyl-L-argininal (Leupeptin)
N-acetyl-L-leucyl-L-leucyl-L-argininal is a naturally occurring protease inhibitor isolated from actinomycetes. Its structure features a tripeptide backbone (N-acetyl-Leu-Leu-Arg) with a C-terminal aldehyde functionality, which is crucial for its inhibitory activity. The aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residues of target proteases, leading to reversible inhibition. Leupeptin's ability to permeate cell membranes makes it a valuable tool for in vitro and in vivo studies of protease function and a lead compound for the development of therapeutic agents targeting protease-mediated pathologies.
Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)
The most efficient and widely used method for synthesizing peptides like leupeptin is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key advantages of SPPS include high reaction efficiency, ease of purification, and the potential for automation.
The synthesis of a C-terminal peptide aldehyde like leupeptin presents a unique challenge due to the reactivity of the aldehyde group. Therefore, a common strategy involves synthesizing the corresponding peptide acid and then reducing the C-terminal carboxyl group to an aldehyde after cleavage from the resin or utilizing a specialized resin that facilitates the direct formation of the aldehyde upon cleavage.
This guide will focus on a robust Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) SPPS strategy, followed by a post-cleavage reduction of the C-terminal arginine carboxylic acid to the corresponding argininal.
Key Reagents and Protecting Groups
Successful SPPS relies on the use of appropriate protecting groups for the α-amino group of the incoming amino acid and for reactive side chains.
-
α-Amino Protection: The Fmoc group is used for temporary protection of the α-amino group. It is stable to the acidic conditions used for side-chain deprotection but is readily removed by a weak base, typically piperidine (B6355638).
-
Side-Chain Protection:
-
Arginine: The guanidino group of arginine is highly basic and requires robust protection. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a standard choice, offering good stability and efficient removal with trifluoroacetic acid (TFA).
-
Leucine (B10760876): The side chain of leucine is non-reactive and does not require protection.
-
Experimental Protocols
The following sections provide a detailed, step-by-step protocol for the synthesis of N-acetyl-L-leucyl-L-leucyl-L-argininal.
Resin Preparation and First Amino Acid Coupling
-
Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is a suitable choice as it allows for the mild cleavage of the protected peptide acid, minimizing side reactions.
-
Resin Swelling: The resin is swelled in a suitable solvent, typically dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Attachment of the First Amino Acid (Fmoc-Arg(Pbf)-OH):
-
Dissolve Fmoc-Arg(Pbf)-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any unreacted sites on the resin, treat with a solution of DCM/Methanol (B129727)/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin extensively with DCM and DMF.
-
Peptide Chain Elongation
The peptide chain is built by repeating a cycle of Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the Next Amino Acid (Fmoc-Leu-OH):
-
Activate Fmoc-Leu-OH (3 equivalents) with a coupling agent such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat for the Third Amino Acid (Fmoc-Leu-OH): Repeat the deprotection and coupling steps to add the second leucine residue.
N-terminal Acetylation
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in section 3.2.1.
-
Acetylation:
-
Treat the resin with a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleavage and Side-Chain Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide, N-acetyl-L-leucyl-L-leucyl-L-arginine, under vacuum.
-
Reduction of the C-terminal Carboxylic Acid to Aldehyde
This is a critical step to generate the final aldehyde product.
-
Activation of the Carboxylic Acid:
-
Dissolve the crude peptide acid in anhydrous DMF.
-
Activate the carboxylic acid using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester.
-
-
Reduction to Aldehyde:
-
The activated ester is then reduced to the aldehyde. A mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) can be used.
-
Alternatively, the peptide acid can be converted to a Weinreb amide followed by reduction with LiAlH₄.
-
-
Work-up and Purification:
-
Quench the reaction carefully with an appropriate reagent (e.g., methanol for DIBAL-H).
-
The crude N-acetyl-L-leucyl-L-leucyl-L-argininal is then purified.
-
Purification and Characterization
-
Purification: The crude peptide aldehyde is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of N-acetyl-L-leucyl-L-leucyl-L-argininal.
| Table 1: Physicochemical Properties | |
| Property | Value |
| Molecular Formula | C₂₀H₃₈N₆O₄ |
| Molecular Weight | 426.55 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, DMSO, and methanol |
| Table 2: Typical Synthesis Parameters and Outcomes | |
| Parameter | Value/Range |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Amino Acid Excess (Coupling) | 2 - 4 equivalents |
| Coupling Time | 1 - 4 hours |
| Deprotection Time | 20 - 30 minutes |
| Crude Yield (after cleavage) | 60 - 85% |
| Purity (after HPLC) | >95% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of N-acetyl-L-leucyl-L-leucyl-L-argininal.
Caption: Solid-phase synthesis workflow for N-acetyl-L-leucyl-L-leucyl-L-argininal.
Signaling Pathway Inhibition
Leupeptin is a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in various pathological conditions, including neurodegenerative diseases and cancer. By inhibiting calpain, leupeptin can modulate several downstream signaling pathways. The diagram below illustrates the central role of calpain and its inhibition by leupeptin in the context of the NF-κB signaling pathway.
Caption: Inhibition of the Calpain-NF-κB signaling pathway by leupeptin.
Conclusion
This technical guide provides a detailed framework for the chemical synthesis of N-acetyl-L-leucyl-L-leucyl-L-argininal using solid-phase peptide synthesis. The outlined protocols, coupled with the provided quantitative data and visual diagrams, offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development. The successful synthesis of this potent protease inhibitor opens avenues for further investigation into its biological functions and therapeutic potential.
An In-depth Technical Guide to the Mechanism of Action of Argininal as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which argininal and this compound-containing peptides function as potent, reversible-covalent inhibitors of serine proteases. It details the underlying biochemistry, presents quantitative inhibitory data, outlines key experimental protocols for characterization, and provides visual diagrams to illustrate the core concepts.
Introduction: The Serine Protease Family
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, including digestion, blood coagulation, immune response, and fibrinolysis. Their catalytic activity relies on a highly conserved active site, most commonly featuring a catalytic triad (B1167595) of serine (Ser), histidine (His), and aspartate (Asp) residues.[1] The hydroxyl group of the active site serine acts as a potent nucleophile, attacking the carbonyl carbon of a substrate's scissile peptide bond. This initiates a two-step reaction involving the formation of a tetrahedral intermediate and a transiently stable acyl-enzyme complex, ultimately leading to peptide bond cleavage.[2] The precise regulation of serine protease activity is vital, and its dysregulation is implicated in numerous pathologies, making these enzymes prime targets for therapeutic intervention.
This compound: A Transition-State Analog Inhibitor
This compound (the aldehyde derivative of arginine) and peptides terminating in an this compound residue are powerful inhibitors of trypsin-like serine proteases, which preferentially cleave substrates after basic amino acids like arginine or lysine. These inhibitors function as transition-state analogs.[3] Theory predicts that inhibitors structurally resembling the high-energy transition state of the catalyzed reaction will bind to the enzyme with much higher affinity than the substrate itself.[3] this compound leverages this principle by presenting an electrophilic aldehyde carbonyl that mimics the geometry of the tetrahedral intermediate formed during peptide hydrolysis.[4]
Core Mechanism of Covalent Inhibition
The inhibitory mechanism of this compound is a multi-step process that combines specific substrate recognition with the formation of a stable, yet reversible, covalent bond.
-
Substrate Recognition and Binding: The positively charged guanidinium (B1211019) group of the P1 arginine residue on the inhibitor is recognized by the S1 specificity pocket of trypsin-like serine proteases. This pocket typically contains a negatively charged aspartate residue at its base, which forms a strong salt bridge with the inhibitor's side chain, ensuring high binding affinity and specificity.
-
Nucleophilic Attack and Hemiacetal Formation: Once the inhibitor is correctly oriented in the active site, the catalytic machinery of the protease is poised for action. The hydroxyl group of the active site Serine-195, activated by the adjacent Histidine-57, performs a nucleophilic attack on the electrophilic carbonyl carbon of the this compound aldehyde.[5]
-
Formation of a Stable Tetrahedral Intermediate: This attack results in the formation of a covalent bond between the enzyme and the inhibitor, creating a stable tetrahedral hemiacetal.[6][7][8] This covalent complex is an excellent mimic of the fleeting tetrahedral intermediate of the natural substrate. The stability of this hemiacetal effectively sequesters the enzyme, preventing it from processing its natural substrates. X-ray crystallography studies of the trypsin-leupeptin (an this compound-containing peptide) complex have confirmed the formation of this covalent bond with Ser-195.[6]
This inhibition is characterized as slow, tight-binding, and reversible . The formation and dissociation of the covalent bond are slower than typical non-covalent binding but faster than irreversible inactivation.
Visualizing the Mechanism and Workflow
Diagram 1: this compound Inhibition of a Serine Protease
References
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. Protease Inhibitors [labome.com]
- 3. Transition state analog - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Two crystal structures of the leupeptin-trypsin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Crystallographic and kinetic investigations of the covalent complex formed by a specific tetrapeptide aldehyde and the serine protease from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Argininal in Spectroscopically-Monitored Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Argininal, its primary application as a protease inhibitor, and the spectroscopic methods used to quantify its activity in biochemical assays. While direct spectroscopic data for this compound is not widely published, its efficacy is powerfully demonstrated through assays that rely on spectrophotometric and fluorometric readouts. This document details the mechanism of action, experimental protocols for inhibitor assays, and the relevant biological context of its parent molecule, L-Arginine.
Introduction to this compound
This compound is the aldehyde derivative of the amino acid L-Arginine. Its defining structural feature is the replacement of the carboxylic acid group with an aldehyde. This modification transforms the molecule into a potent, reversible inhibitor of a specific class of enzymes, primarily serine and cysteine proteases. A well-known and widely used example of an this compound-containing compound is Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal), a microbial-derived tripeptide that serves as a broad-spectrum inhibitor of proteases like trypsin, plasmin, and calpain.[1][2]
The primary utility of this compound in biochemical research lies in its function as a transition-state analog inhibitor. The aldehyde group is highly electrophilic and readily reacts with the nucleophilic serine or cysteine residues in the active site of target proteases.[3][4] This guide will focus on the application of this compound in assays where its inhibitory effect is measured using spectroscopic techniques that monitor the enzymatic breakdown of a chromogenic or fluorogenic substrate.
For contextual reference, the spectroscopic properties of the parent compound, L-Arginine, are summarized first.
Spectroscopic Properties of the Parent Compound: L-Arginine
While this compound itself is not typically characterized by its intrinsic spectral properties in assays, understanding the profile of L-Arginine provides a foundational reference. L-Arginine has been studied using various spectroscopic methods, including UV-Visible, Infrared (IR), and Raman spectroscopy.[5]
| Spectroscopic Method | Key Findings and Wavelengths/Wavenumbers | Reference(s) |
| UV-Visible Absorption | Absorption is high at 200 nm and decreases sharply, bottoming out around 230 nm. The peak position is pH-dependent; at pH=2, the peak is at 226 nm (blue shift), and at pH=10, it shifts to 278 nm (red shift). | [6][7] |
| Infrared (IR) Spectroscopy | Characteristic bands include NH stretching (~3151 cm⁻¹), asymmetric CH₃ stretching (~2928 cm⁻¹), C=O stretching (~1560 cm⁻¹), and NH₂ bending (~1681 cm⁻¹). | [7] |
| Raman Spectroscopy | Prominent bands are observed for symmetric CH₃ stretching (~2842 cm⁻¹), CC stretching (~848 cm⁻¹), and CNH stretching (~784 cm⁻¹). The spectra are sensitive to pH changes, reflecting the different protonation states of the molecule. | [5][7] |
This compound as a Protease Inhibitor: Mechanism of Action
This compound functions as a transition-state analog inhibitor. Proteases catalyze the hydrolysis of peptide bonds by stabilizing a tetrahedral, negatively charged transition state. The aldehyde group of this compound effectively mimics this state.
-
Recognition : The arginine side chain of this compound directs it to the active site of trypsin-like proteases, which have a binding pocket that accommodates basic residues.
-
Nucleophilic Attack : The catalytic serine (or cysteine) residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of this compound's aldehyde group.
-
Hemiacetal Formation : This attack results in the formation of a stable, covalent, yet reversible, tetrahedral hemiacetal adduct. This complex effectively locks the enzyme in an inactive state, preventing it from binding or cleaving its natural substrate.[4][8]
The diagram below illustrates this inhibitory mechanism.
Spectroscopic Assays for this compound Activity
The inhibitory activity of this compound is quantified by measuring the rate of an enzymatic reaction in its presence versus its absence. This is achieved using substrates that produce a change in absorbance (colorimetric) or fluorescence (fluorometric) upon cleavage.
-
Colorimetric Assays : These assays often use a peptide substrate conjugated to a chromophore, such as p-nitroanilide (pNA). When the enzyme cleaves the peptide bond, pNA is released. Free pNA has a distinct yellow color and a strong absorbance maximum around 405-415 nm, which is easily quantifiable with a spectrophotometer.[9] The presence of an inhibitor like this compound reduces the rate of pNA release, leading to a lower absorbance signal.
-
Fluorometric Assays : These assays employ substrates where a fluorophore is quenched by a nearby quenching molecule. A common substrate is casein heavily labeled with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC).[10][11] In its intact, globular form, the fluorescence is low due to self-quenching. When a protease cleaves the casein into smaller peptides, the fluorophores are separated from the quenchers, resulting in a significant increase in fluorescence intensity (e.g., Ex/Em ≈ 490/525 nm). This compound's inhibitory effect is measured by the reduction in the rate of fluorescence increase.
The general workflow for screening an inhibitor like this compound is depicted below.
This protocol provides a template for assessing the inhibitory potential of this compound or its derivatives against a serine protease (e.g., trypsin) using a pNA-based substrate.
1. Materials and Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Protease Enzyme: Stock solution of known concentration (e.g., Trypsin).
-
Inhibitor: this compound or Leupeptin dissolved in an appropriate solvent (e.g., water or DMSO) to create a stock solution.
-
Chromogenic Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA).
-
Microplate Reader: Capable of measuring absorbance at 405-415 nm.
-
96-well Microplate: Clear, flat-bottom.
2. Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzyme and substrate in Assay Buffer at the desired concentrations.
-
Prepare a serial dilution of the this compound inhibitor stock solution in Assay Buffer.
-
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Blank (No Enzyme): Add Assay Buffer and Substrate solution.
-
Positive Control (100% Activity): Add Assay Buffer, Enzyme solution, and solvent vehicle (without inhibitor).
-
Test Inhibitor: Add Assay Buffer, Enzyme solution, and the this compound serial dilutions.
-
-
Pre-incubation:
-
Add the enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at room temperature (or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the chromogenic substrate to all wells to start the reaction. The final volume in each well should be uniform (e.g., 200 µL).
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 410 nm. Readings can be taken kinetically (every minute for 15-30 minutes) or as a single endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all other readings.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of Test Inhibitor / Rate of Positive Control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference(s) |
| Principle | Release of a colored product | Relief of fluorescence quenching | [9] |
| Typical Substrate | Peptide-p-nitroanilide (pNA) | FITC-Casein, Rhodamine-Peptide | [9][10][11] |
| Detection Wavelength | Absorbance at 405-415 nm | Ex/Em ≈ 490/525 nm (FITC) | [6] |
| Signal Change | Increase in absorbance | Increase in fluorescence | [9][12] |
| Assay Format | Endpoint or Kinetic | Endpoint or Kinetic | [10][13] |
| Primary Use | Quantifying enzyme activity and inhibition | High-sensitivity detection of protease activity | [10][14] |
Biological Context: L-Arginine Signaling Pathways
For drug development professionals, understanding the biological roles of a target's related molecules is critical. This compound is derived from L-Arginine, an amino acid central to numerous cellular processes, including cell signaling. One of the most important pathways regulated by Arginine is the mTOR (mechanistic Target of Rapamycin) signaling pathway, a master regulator of cell growth, proliferation, and metabolism. Arginine is one of the few amino acids that can directly activate the mTORC1 complex. This activation is sensed by specialized transporters like SLC38A9 on the lysosomal surface.
References
- 1. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Protease Inhibition—An Established Strategy to Combat Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 8. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. raybiotech.com [raybiotech.com]
- 11. Detection of protease activity using a fluorescence-enhancement globular substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 14. Pierce™ Colorimetric Protease Assay Kit 250 Test Kit | Buy Online | Thermo Scientific™ [thermofisher.com]
A Technical Guide to the In Vitro Enzymatic Conversion of Arginine to Argininal: A Proposed Pathway Utilizing Carboxylic Acid Reductases
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed in vitro enzymatic pathway for the conversion of L-arginine to its corresponding aldehyde, L-argininal. While a direct, naturally occurring enzyme for this specific conversion has not been prominently described in the scientific literature, this document explores the potential application of Carboxylic Acid Reductases (CARs) for this biotransformation. CARs are a class of enzymes known for their ability to reduce a wide range of carboxylic acids to aldehydes. This guide provides a comprehensive overview of CARs, including their mechanism, known substrate specificities, and detailed protocols for their expression, purification, and activity assays. Furthermore, it presents a hypothetical framework for the enzymatic synthesis of argininal from arginine, supported by representative quantitative data and visualizations to aid in the conceptualization and potential experimental design for drug development and other research applications.
Introduction: The Potential of this compound and the Enzymatic Challenge
L-argininal, the aldehyde derivative of L-arginine, is a molecule of significant interest in biomedical research and drug development. As a reactive aldehyde, it can serve as a versatile building block in organic synthesis and as a potential inhibitor of various enzymes, including proteases. The enzymatic synthesis of this compound from the readily available amino acid arginine presents an attractive, environmentally friendly alternative to traditional chemical synthesis methods.
However, the direct biological conversion of an amino acid's carboxyl group to an aldehyde is not a commonly observed metabolic reaction. This guide proposes a novel approach utilizing the catalytic capabilities of Carboxylic Acid Reductases (CARs).
Core Enzymatic Conversion: The Carboxylic Acid Reductase (CAR) Pathway
The proposed enzymatic conversion of arginine to this compound is centered around the activity of Carboxylic Acid Reductases (EC 1.2.1.30). These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. While CARs have been shown to have a broad substrate scope, their activity with highly charged amino acids like arginine is an area of active research and may require protein engineering for optimization.
The overall proposed reaction is as follows:
L-arginine + ATP + NADPH + H⁺ → L-argininal + AMP + PPi + NADP⁺
The Catalytic Mechanism of Carboxylic Acid Reductases
The reaction mechanism of CARs is a multi-step process that occurs within a large, multi-domain protein architecture. The key steps are:
-
Adenylation: The carboxylic acid substrate (arginine) is activated by reacting with ATP to form an acyl-adenylate intermediate, with the release of pyrophosphate (PPi). This step takes place in the adenylation (A) domain.
-
Thioesterification: The activated acyl group is then transferred to a phosphopantetheine (Ppant) prosthetic group, which is attached to the peptidyl carrier protein (PCP) or T-domain, forming a thioester intermediate.
-
Reduction: The thioester is then reduced by NADPH in the reductase (R) domain, releasing the aldehyde product (this compound) and regenerating the free thiol of the Ppant arm.
For the CAR to be active, it must first be post-translationally modified by a phosphopantetheinyl transferase (PPTase), which attaches the Ppant group to a conserved serine residue in the PCP domain.
Quantitative Data Presentation
The following tables summarize representative kinetic data for characterized Carboxylic Acid Reductases with various substrates. It is important to note that these values are for existing, well-characterized substrates and that the kinetic parameters for arginine would need to be determined experimentally, likely after enzyme engineering.
Table 1: Michaelis-Menten Constants of a Representative Carboxylic Acid Reductase for Co-factors
| Co-factor | Km (µM) |
| ATP | 29.3 ± 3.1 |
| NADPH | 57.3 ± 12.5 |
Table 2: Kinetic Parameters of a Representative Carboxylic Acid Reductase for Various Carboxylic Acid Substrates
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Benzoic Acid | 645 ± 75 | 0.902 ± 0.04 |
| 3-Bromobenzoic Acid | - | (Higher relative activity) |
| 4-Fluorobenzoic Acid | - | (Higher relative activity) |
| (S)-(+)-Ibuprofen | 155 ± 18 | 1.33 |
| (R)-(-)-Ibuprofen | 34.5 ± 2.5 | 0.15 |
Data presented are representative values from the literature for characterized CARs and should be used as a reference for potential experimental outcomes.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to achieve and analyze the in vitro enzymatic conversion of arginine to this compound using a Carboxylic Acid Reductase.
Recombinant Expression and Purification of Carboxylic Acid Reductase
Objective: To produce and purify active, His-tagged Carboxylic Acid Reductase.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing the CAR gene with an N-terminal 6xHis-tag (e.g., pET28a)
-
Co-expression vector for a phosphopantetheinyl transferase (PPTase) (e.g., pCDFDuet-sfp)
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 20 mM imidazole, 10% glycerol)
-
Wash buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 50 mM imidazole, 10% glycerol)
-
Elution buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 500 mM imidazole, 10% glycerol)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Protocol:
-
Co-transform E. coli BL21(DE3) with the CAR expression vector and the PPTase co-expression vector.
-
Inoculate a starter culture of 50 mL LB medium with a single colony and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Analyze the purified protein by SDS-PAGE to confirm purity and size.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Carboxylic Acid Reductase Activity Assay
Objective: To determine the enzymatic activity of the purified CAR with arginine as a substrate.
Materials:
-
Purified CAR enzyme
-
L-arginine
-
ATP
-
NADPH
-
MgCl₂
-
Assay buffer (100 mM HEPES pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture in a microplate well containing:
-
100 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
2.5 mM ATP
-
0.25 mM NADPH
-
A range of L-arginine concentrations (e.g., 0.1 mM to 10 mM)
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified CAR enzyme (e.g., 5-10 µg).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Perform control reactions without the enzyme and without the substrate to account for non-enzymatic NADPH oxidation.
-
To determine kinetic parameters (Km and Vmax), plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To confirm the formation of this compound from arginine.
Materials:
-
Reaction mixture from a scaled-up CAR assay
-
This compound standard
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
Derivatizing agent for aldehyde detection (e.g., 2,4-dinitrophenylhydrazine) if necessary
Protocol:
-
Set up a larger scale enzymatic reaction (e.g., 1-5 mL) under the optimized conditions from the activity assay.
-
Incubate the reaction for a sufficient time (e.g., 2-24 hours) to allow for product accumulation.
-
Stop the reaction by adding a quenching agent (e.g., an equal volume of acetonitrile or by heat inactivation).
-
Centrifuge the mixture to remove precipitated protein.
-
Analyze the supernatant by HPLC.
-
Compare the retention time of the product peak with that of the authentic this compound standard.
-
Quantify the product formation by integrating the peak area and comparing it to a standard curve of known this compound concentrations.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this guide.
The Argininal Terminus: A Deep Dive into the Biosynthesis of a Key Protease Inhibitor Moiety in Streptomyces
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Argininal, the aldehyde derivative of the amino acid L-arginine, is a critical pharmacophore found in a class of potent, naturally occurring protease inhibitors known as leupeptins. Produced by various species of the genus Streptomyces, these peptidic aldehydes have garnered significant interest in the biomedical and pharmaceutical fields for their ability to inhibit a broad range of proteases, including trypsin, plasmin, and cathepsin B. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound within the context of leupeptin (B1674832) biosynthesis in Streptomyces, detailing the enzymatic machinery, genetic determinants, and available quantitative data. Furthermore, it outlines key experimental protocols for the study of this pathway and employs visualizations to clarify complex biological processes.
The Biosynthetic Pathway of Leupeptin and the Genesis of this compound
The formation of this compound in Streptomyces is intricately linked to the biosynthesis of leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal). The pathway is a prime example of Non-Ribosomal Peptide Synthesis (NRPS), a mechanism distinct from ribosomal protein synthesis. However, emerging evidence suggests a non-canonical, NRPS-independent or hybrid mechanism for the assembly of leupeptin and its congeners. The biosynthesis can be conceptually divided into three main stages: precursor synthesis, peptide assembly, and the terminal reductive release to form the characteristic this compound moiety.
Precursor Supply: The Arginine Biosynthetic Pathway
The primary precursor for the this compound residue is L-arginine, which is synthesized from L-glutamate through a well-characterized pathway in Streptomyces. In Streptomyces clavuligerus, the genes for arginine biosynthesis are organized in a cluster, designated as argCJBDRGH. A key feature of this pathway in Streptomyces is its cyclic nature, which conserves the acetyl group during the formation of ornithine, a key intermediate. The regulation of this pathway is tightly controlled by the ArgR repressor, which binds to specific DNA sequences known as ARG boxes.
Peptide Assembly: A Non-Canonical Approach
The assembly of the peptide backbone of leupeptin deviates from the canonical multi-modular NRPS paradigm. In Streptomyces roseus, an enzyme named leupeptin acid synthetase has been partially purified and characterized. This enzyme is responsible for the ATP-dependent condensation of acetyl-L-leucyl-L-leucine and L-arginine to form leupeptin acid (N-acetyl-L-leucyl-L-leucyl-L-arginine), the immediate carboxylic acid precursor to leupeptin. This suggests a mechanism involving discrete enzymatic steps rather than a single, large multi-enzyme complex for the entire assembly.
The Final Step: Reductive Release to this compound
The conversion of the C-terminal carboxyl group of the leupeptin acid intermediate to an aldehyde is the hallmark of this biosynthetic pathway. This critical step is catalyzed by a terminal reductase (R) domain likely associated with the peptide synthetase machinery. In a related system in Streptomyces lividans 66, the biosynthesis of a similar dipeptide aldehyde, livipeptin (N-acyl-leucyl-argininal), is directed by a biosynthetic gene cluster containing an NRPS-like protein. This protein notably lacks a conventional condensation (C) domain but possesses a terminal reductase (R) domain. This R domain is responsible for the reductive release of the nascent peptide from the enzyme, yielding the aldehyde product. This provides a strong model for the final step in leupeptin biosynthesis in other Streptomyces species.
The proposed overall biosynthetic pathway for leupeptin, culminating in the formation of this compound, is depicted below:
Quantitative Data on Leupeptin Production
Quantitative analysis of leupeptin production in Streptomyces provides valuable insights for optimizing fermentation processes and for metabolic engineering efforts. The following table summarizes key production data from published studies.
| Streptomyces Species | Cultivation Condition | Key Findings | Production Titer/Yield | Reference |
| Streptomyces exfoliatus SMF13 | Phosphate-limited chemostat cultivation | Optimum production process that prevents the formation of leupeptin-inactivating enzyme. | Productivity: 0.24 g/L/hYield: 1.64 g leupeptin / g glucose | [1] |
| Streptomyces lavendulae | Batch culture with lysine (B10760008) supplementation | Addition of lysine to the growth medium significantly stimulated leupeptin production. | Stimulated Production: 1400 µg/mL (from a baseline of 200 µg/mL) | [2] |
Experimental Protocols
This section provides an overview of methodologies for key experiments in the study of this compound and leupeptin biosynthesis.
Protocol 1: Identification of a Biosynthetic Gene Cluster (BGC) for a Natural Product in Streptomyces
This protocol outlines a general workflow for linking a natural product to its BGC.[3]
1. Cultivation and Extraction:
-
Cultivate the Streptomyces strain in various production media to induce secondary metabolite production.
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extract the secondary metabolites from the supernatant and/or mycelium using a suitable organic solvent (e.g., ethyl acetate).
2. Purification and Structure Elucidation:
-
Purify the target compound (leupeptin) from the crude extract using chromatographic techniques such as silica (B1680970) gel chromatography followed by preparative HPLC.
-
Determine the structure of the purified compound using spectroscopic methods like NMR and mass spectrometry.
3. Genome Mining and BGC Identification:
-
Sequence the genome of the producing Streptomyces strain.
-
Use bioinformatics tools like antiSMASH to identify putative secondary metabolite BGCs.
-
Based on the structure of leupeptin (a peptide aldehyde), search for NRPS-like or other relevant BGCs that contain genes for peptide synthesis and a terminal reductase.
4. Gene Inactivation and Phenotypic Analysis:
-
Inactivate a key gene (e.g., the gene encoding the putative terminal reductase) within the candidate BGC using targeted gene disruption techniques.
-
Cultivate the mutant strain under the same conditions as the wild type.
-
Analyze the culture extract of the mutant by HPLC to confirm the abolishment of leupeptin production.
Protocol 2: Purification of Leupeptin from Streptomyces Culture Filtrate
This protocol is based on a published method for the purification of leupeptin from Streptomyces lavendulae.[2]
1. Culture Growth and Harvest:
-
Grow S. lavendulae in a suitable production medium (e.g., a medium supplemented with lysine to enhance production).
-
After an appropriate incubation period (e.g., late exponential phase), harvest the culture broth.
-
Separate the mycelium from the culture filtrate by centrifugation or filtration.
2. Initial Purification Steps:
-
The subsequent purification steps would typically involve techniques such as:
-
Adsorption chromatography: Using a resin to capture leupeptin from the filtrate.
-
Solvent extraction: To partition leupeptin into an organic phase.
-
Ion-exchange chromatography: To separate molecules based on charge.
-
3. Final Purification:
-
Gel filtration chromatography: To separate molecules based on size.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column to obtain highly pure leupeptin.
4. Purity Assessment:
-
Analyze the purified fractions by analytical HPLC and confirm the identity and purity of leupeptin by mass spectrometry.
Protocol 3: Heterologous Expression of a Biosynthetic Gene Cluster in a Streptomyces Host
This protocol provides a general framework for expressing a BGC in a well-characterized Streptomyces host, such as S. coelicolor or S. lividans.[4][5]
1. Cloning of the BGC:
-
Isolate high-molecular-weight genomic DNA from the leupeptin-producing Streptomyces strain.
-
Clone the complete BGC into a suitable vector that can be introduced into the heterologous host. This may involve constructing a cosmid or BAC library and screening for the desired clone.
2. Transformation of the Heterologous Host:
-
Introduce the vector containing the BGC into a genetically tractable and high-producing Streptomyces host strain. Common methods include protoplast transformation or intergeneric conjugation from E. coli.
3. Cultivation and Analysis:
-
Grow the engineered heterologous host in a suitable production medium.
-
Extract the secondary metabolites from the culture and analyze for the production of leupeptin using HPLC and mass spectrometry.
Conclusion
The biosynthesis of this compound in Streptomyces is a fascinating example of the intricate enzymatic machinery that these bacteria employ to produce complex, bioactive molecules. While the complete picture of the leupeptin biosynthetic gene cluster in a single Streptomyces species is still being fully elucidated, the available evidence strongly points to a non-canonical peptide synthesis pathway culminating in a reductive release mechanism to generate the critical this compound terminus. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this pathway, with the ultimate goal of harnessing its potential for the production of novel and improved protease inhibitors. The continued application of genome mining, metabolic engineering, and synthetic biology approaches will undoubtedly shed more light on the biosynthesis of this compound and other valuable natural products from Streptomyces.
References
- 1. Kinetic study on the production and degradation of leupeptin in Streptomyces exfoliatus SMF13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leptomycin gene cluster and its heterologous expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Argininal (Arginine Aldehyde): A Technical Guide to Its Physicochemical Properties in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininal, also known as arginine aldehyde or its systematic name (2S)-2-amino-5-guanidinopentanal, is the aldehyde derivative of the amino acid L-arginine. It is a highly reactive molecule of significant interest in biomedical research, primarily due to its role as a product of oxidative stress and its potential involvement in various pathological processes. The conversion of arginine residues in proteins to this compound, a process known as protein carbonylation, can alter protein structure and function. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound in aqueous solutions, with a focus on data relevant to researchers in drug development and life sciences. It is important to note that while extensive data exists for its parent amino acid, L-arginine, experimentally determined physicochemical parameters for isolated this compound are limited. Therefore, this guide presents a combination of available data for this compound and its metabolic precursor, L-glutamate-5-semialdehyde, alongside comparative data for L-arginine to provide a thorough understanding.
Physicochemical Properties
The introduction of a reactive aldehyde group in place of a carboxylic acid significantly alters the physicochemical properties of this compound compared to arginine. The aldehyde group makes the molecule more susceptible to nucleophilic attack and oxidation. In aqueous solutions, aldehydes can exist in equilibrium with their hydrated gem-diol form. Furthermore, this compound can undergo spontaneous cyclization.
Quantitative Data for this compound (L-Glutamate-5-Semialdehyde)
Comprehensive experimental data for isolated this compound is scarce in the literature. The following table summarizes available and predicted data for L-glutamate-5-semialdehyde, which is structurally equivalent to this compound.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₃N₄O | |
| Molecular Weight | 157.19 g/mol | |
| Physical State | Solid at room temperature[1] | Hygroscopic powder[1] |
| Melting Point | 155 °C[1] | |
| Water Solubility | High (Predicted: 144 g/L) | Presence of polar functional groups |
| pKa (Strongest Acidic) | Predicted: 2.12 | α-carboxyl group |
| pKa (Strongest Basic) | Predicted: 9.11 | α-amino group |
Comparative Physicochemical Properties of L-Arginine
For context and comparison, the well-established physicochemical properties of L-arginine are provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₄O₂ | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Water Solubility | 182 g/L at 25 °C | [2] |
| pKa (α-carboxyl) | ~2.17 | |
| pKa (α-amino) | ~9.04 | |
| pKa (guanidinium group) | ~12.48 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established methods for amino acid aldehydes and related compounds, the following protocols can be adapted.
Synthesis and Purification of this compound
The synthesis of this compound can be approached by the controlled oxidation of L-arginine derivatives. A plausible method involves the protection of the amino and guanidinium (B1211019) groups, followed by the reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the aldehyde.
1. Protection of L-Arginine:
- The α-amino group can be protected with a standard protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
- The guanidinium group is often protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
2. Reduction to Argininol:
- The protected arginine is then reduced to its corresponding alcohol, argininol. This can be achieved using reducing agents like borane-tetrahydrofuran (B86392) complex (B₂H₆·THF) or lithium aluminium hydride (LiAlH₄) in an appropriate anhydrous solvent (e.g., THF).
3. Oxidation to this compound:
- The protected argininol is oxidized to the aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (DCM) is suitable to avoid over-oxidation to the carboxylic acid.
4. Deprotection:
- The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid (TFA) for Boc and Pbf groups) to yield this compound, typically as a salt.
5. Purification:
- The final product can be purified using techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).
Analysis and Characterization in Aqueous Solution
1. High-Performance Liquid Chromatography (HPLC):
- Principle: HPLC is used to separate and quantify this compound in a sample. Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an ion-pairing agent is often employed.
- Column: A C18 column or a specialized amino acid analysis column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile.
- Derivatization: For sensitive detection, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) can be used to create fluorescent products.
- Detection: UV-Vis or fluorescence detection. Mass spectrometry (LC-MS) can be used for definitive identification and quantification.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of synthesized this compound.
- Sample Preparation: The purified this compound salt is dissolved in a deuterated solvent, typically D₂O.
- Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectrum provide detailed information about the molecular structure. The presence of the aldehyde proton signal (typically around 9-10 ppm in ¹H NMR) is a key diagnostic feature. The equilibrium between the aldehyde, its hydrate, and the cyclized form can also be studied using NMR.
Biological Context and Signaling
Metabolic Pathways
This compound, in the form of L-glutamate-5-semialdehyde, is a key intermediate in the metabolism of arginine and proline. It is formed from glutamate (B1630785) and can be converted to ornithine (a precursor for arginine and polyamines) or cyclizes to form Δ¹-pyrroline-5-carboxylate, which is then reduced to proline.
This compound and Oxidative Stress
The formation of this compound from arginine residues within proteins is a hallmark of oxidative damage. This modification, known as protein carbonylation, is often used as a biomarker for oxidative stress in various diseases. The introduction of a carbonyl group can lead to protein aggregation and loss of function.
Experimental Workflow: Synthesis and Analysis
The following diagram outlines a general workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This compound is a reactive and biologically significant molecule. While a complete, experimentally verified dataset of its physicochemical properties in aqueous solution is not yet available, this guide provides the most current information based on predictions and data from its metabolic precursor. The provided experimental protocols offer a solid foundation for researchers aiming to synthesize and characterize this important aldehyde. Further research is warranted to fully elucidate the properties of isolated this compound to better understand its role in physiology and disease.
References
The Crucial Role of Argininal in the Structure and Function of Leupeptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the tripeptide protease inhibitor, leupeptin (B1674832), with a specific focus on the indispensable role of its C-terminal argininal residue. Leupeptin, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases.[1] Its efficacy as a protease inhibitor is fundamentally linked to the unique chemical properties of the this compound moiety.
This compound: The Key to Leupeptin's Inhibitory Mechanism
Leupeptin's inhibitory activity is primarily attributed to the aldehyde group of its C-terminal this compound residue.[2] This aldehyde is the warhead that directly interacts with the active site of target proteases. The mechanism of inhibition is a two-step process:
-
Initial Binding: Leupeptin first binds to the enzyme's active site in a manner similar to a natural substrate.
-
Covalent Adduct Formation: The aldehyde group of the this compound residue then forms a covalent hemiacetal bond with the hydroxyl group of the catalytic serine residue in the active site of serine proteases.[3] A similar covalent adduct is formed with the thiol group of the catalytic cysteine in cysteine proteases.
This formation of a stable, yet reversible, covalent bond is the cornerstone of leupeptin's potent inhibitory action. The essentiality of the aldehyde group is underscored by studies demonstrating that its oxidation to a carboxylic acid or reduction to an alcohol drastically diminishes the inhibitory capacity of the molecule.
Quantitative Analysis of Leupeptin's Inhibitory Activity
The potency and specificity of leupeptin's inhibitory activity have been quantified against a range of proteases. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that measure the inhibitor's efficacy. A lower value for these parameters indicates a higher inhibitory potency.
| Target Enzyme | Enzyme Class | Ki Value | IC50 Value |
| Trypsin | Serine Protease | 3.5 nM[1] | - |
| Plasmin | Serine Protease | 3.4 nM[1] | 8 µg/mL (Fibrin substrate)[3] |
| Cathepsin B | Cysteine Protease | 4.1 nM[1], 6 nM[4] | 0.44 µg/mL (BAA substrate)[3] |
| Calpain | Cysteine Protease | 10 nM[4] | - |
| Kallikrein | Serine Protease | 19 µM[4] | 70 µg/mL (BAEE substrate)[3] |
| Papain | Cysteine Protease | - | 0.51 µg/mL (Casein substrate)[3] |
| Cathepsin A | Serine Protease | - | 1.7 µg/mL (Cb-Glut-Tyr substrate)[3] |
| Matriptase (catalytic domain) | Serine Protease | 1.9 µM[4] | - |
| Matriptase 2 | Serine Protease | 2.4 µM[4] | - |
| SARS-CoV-2 Mpro | Cysteine Protease | - | 127.2 µM[5] |
| Human Coronavirus 229E | - | - | ~1 µM[5] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.
Experimental Protocols
General Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of leupeptin on a target protease.
Materials:
-
Purified target enzyme
-
Specific substrate for the target enzyme
-
Leupeptin solution of known concentration
-
Assay buffer (optimized for the target enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare Reagents: Prepare a series of dilutions of the leupeptin solution in the assay buffer. Prepare a solution of the target enzyme and its substrate in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the target enzyme solution to varying concentrations of the leupeptin solution. Include a control well with the enzyme and assay buffer only (no inhibitor). Incubate for a specific time at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader or spectrophotometer. The method of detection will depend on the nature of the substrate (e.g., colorimetric or fluorometric).
-
Data Analysis: Plot the reaction rate as a function of the leupeptin concentration. Calculate the IC50 value, which is the concentration of leupeptin that causes 50% inhibition of the enzyme activity. The Ki value can be determined by performing the assay at different substrate concentrations and using kinetic models such as the Michaelis-Menten equation.
Calpain Activity Assay (Fluorometric)
This protocol describes a specific method for measuring calpain activity and its inhibition by leupeptin using a fluorogenic substrate.
Materials:
-
Cell or tissue lysate containing calpain
-
Calpain-specific fluorogenic substrate (e.g., Ac-LLY-AFC)
-
Leupeptin
-
Extraction Buffer
-
Reaction Buffer
-
Fluorometer or fluorescence plate reader
-
96-well black plates
Procedure:
-
Sample Preparation:
-
For cultured cells, pellet the cells and resuspend in ice-cold Extraction Buffer.
-
For tissues, homogenize the tissue in ice-cold Extraction Buffer.
-
Incubate the lysate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the cytosolic proteins.
-
-
Assay Setup:
-
In a 96-well black plate, add the cell lysate to the wells.
-
For the inhibition assay, add varying concentrations of leupeptin to the wells containing the lysate. Include a control well with lysate and buffer only.
-
A positive control with active calpain and a negative control with a known calpain inhibitor can also be included.[6]
-
-
Reaction:
-
Measurement:
-
Data Analysis:
-
The change in calpain activity is determined by comparing the fluorescence of the leupeptin-treated samples to the untreated control.
-
Cell Lysis with Protease Inhibition
This protocol details a standard procedure for preparing cell lysates for downstream applications, such as Western blotting, while preventing protein degradation using a protease inhibitor cocktail that includes leupeptin.
Materials:
-
Cultured cells or tissue
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail (containing leupeptin, aprotinin, PMSF, etc.)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cells with ice-cold PBS and then add ice-cold lysis buffer with the freshly added protease inhibitor cocktail. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer with the protease inhibitor cocktail.
-
-
Lysis:
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris.
-
-
Collection and Storage:
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or stored at -80°C for future use.
-
Visualizations
Caption: Mechanism of serine protease inhibition by leupeptin.
Caption: Experimental workflow for cell lysis with protease inhibition.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Electrophilic Nature of the Argininal Aldehyde Group
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical principles, biochemical interactions, and experimental characterization of the argininal aldehyde group. The unique electrophilic character of this moiety makes it a potent "warhead" in the design of reversible covalent inhibitors, particularly for serine and cysteine proteases.
Core Chemical Principles of the this compound Aldehyde
The reactivity of the this compound aldehyde is rooted in the fundamental electronic properties of the carbonyl group. The carbon atom of the aldehyde is sp² hybridized and forms a double bond with a highly electronegative oxygen atom. This polarization creates a significant partial positive charge (δ+) on the carbonyl carbon, rendering it an electrophilic center susceptible to attack by nucleophiles.[1][2][3][4]
In aqueous environments, the aldehyde exists in a reversible equilibrium with its hydrated geminal diol (gem-diol) form.[5][6][7] While the aldehyde is the reactive species, the gem-diol is often the more stable and predominant form in solution. This equilibrium is crucial for its biological activity, as the aldehyde form is readily available to interact with enzymatic targets.
The general reactivity of aldehydes is greater than that of ketones due to both electronic and steric factors. Aldehydes possess only one electron-donating alkyl group compared to the two found in ketones, making the aldehyde's carbonyl carbon more electron-deficient (more electrophilic).[3][4][8] Furthermore, the smaller hydrogen substituent on an aldehyde presents less steric hindrance to an incoming nucleophile compared to a bulkier alkyl group on a ketone.[3][4]
Mechanism of Reversible Covalent Protease Inhibition
The electrophilic aldehyde of this compound is the cornerstone of its function as a potent, reversible inhibitor of serine and cysteine proteases. This compound-terminated peptides, such as the well-studied natural product leupeptin (B1674832) (N-acetyl-L-leucyl-L-leucyl-L-argininal), act as transition-state analog inhibitors.[9][10]
The mechanism proceeds as follows:
-
Substrate Mimicry: The this compound residue mimics the preferred substrate of trypsin-like proteases, which cleave peptide bonds C-terminal to basic residues like arginine or lysine. This allows the inhibitor to bind with high affinity to the enzyme's active site.[11]
-
Nucleophilic Attack: The catalytic nucleophile of the protease—the hydroxyl group of a serine residue or the thiol group of a cysteine residue—attacks the electrophilic carbonyl carbon of the this compound aldehyde.[12][13]
-
Formation of a Tetrahedral Intermediate: This attack forms a covalent, tetrahedral hemiacetal (with serine) or hemithioacetal (with cysteine) adduct.[13] This adduct is a stable mimic of the transient, high-energy tetrahedral intermediate formed during normal peptide bond hydrolysis. By stabilizing this transition state, the inhibitor effectively halts the catalytic cycle.[14]
This covalent bond formation is reversible, meaning the inhibitor can dissociate, restoring enzyme function. This reversibility is a key feature that can reduce the risk of off-target toxicity compared to irreversible inhibitors.[13][15]
Quantitative Analysis of Inhibitory Potency
The efficacy of this compound-containing inhibitors is quantified by their inhibition constants (Kᵢ), which represent the equilibrium constant for the dissociation of the enzyme-inhibitor complex.[16] A lower Kᵢ value indicates a tighter binding affinity and a more potent inhibitor. The natural product leupeptin serves as a benchmark for this class of compounds.
| Inhibitor | Target Protease | Enzyme Class | Inhibition Constant (Kᵢ) |
| Leupeptin | Trypsin | Serine Protease | 3.5 nM[9] |
| Leupeptin | Plasmin | Serine Protease | 3.4 µM[17] |
| Leupeptin | Kallikrein | Serine Protease | 19 µM[17] |
| Leupeptin | Cathepsin B | Cysteine Protease | 6 nM[17] |
| Leupeptin | Calpain | Cysteine Protease | 10 nM[17] |
| Leupeptin | Matriptase | Serine Protease | 1.9 µM[17] |
Table 1: Experimentally determined inhibition constants (Kᵢ) for Leupeptin against various proteases. Data compiled from multiple sources highlight its broad-spectrum activity against both serine and cysteine proteases.[9][17]
Experimental Protocol: Serine Protease Inhibition Assay
Determining the Kᵢ value for a competitive inhibitor like an this compound peptide requires a kinetic enzyme assay. The following protocol outlines a standard procedure for assessing the inhibition of a trypsin-like serine protease.
Objective: To determine the inhibition constant (Kᵢ) of an this compound-based inhibitor against trypsin.
Materials:
-
Human Trypsin (enzyme)
-
This compound-based inhibitor (e.g., Leupeptin)
-
Assay Buffer (e.g., PBS, pH 7.4)[19]
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microtiter plates (black, for fluorescence)
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in the assay buffer.
-
Prepare a concentrated stock solution of the inhibitor in DMSO. Create a serial dilution series of the inhibitor in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer. Determine the appropriate final concentration (e.g., 50 µM) for the assay.[18]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of assay buffer to each well.
-
Add varying concentrations of the inhibitor to the appropriate wells. Include "no inhibitor" control wells containing only the solvent (DMSO).
-
Add a fixed amount of the trypsin solution to all wells except for the "substrate alone" control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[19]
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[18][19]
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., λex 360 nm, λem 480 nm).[19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.
-
References
- 1. Electrophilicity and nucleophilicity of commonly used aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7.2. Terminology: Nucleophiles and Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 4. brainkart.com [brainkart.com]
- 5. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
- 9. Leupeptin - Wikipedia [en.wikipedia.org]
- 10. cephamls.com [cephamls.com]
- 11. Arginine substitution by alanine at the P1 position increases the selectivity of CmPI-II, a non-classical Kazal inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease inhibitor (biology) - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vivo significance of kinetic constants of protein proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Argininal as a transition state analog inhibitor
An In-depth Technical Guide on Argininal as a Transition State Analog Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives represent a significant class of enzyme inhibitors, primarily targeting serine proteases and arginase. Their mechanism of action is rooted in their ability to mimic the tetrahedral transition state of the enzyme-substrate complex, leading to potent and often reversible inhibition. This technical guide provides a comprehensive overview of this compound as a transition state analog inhibitor, detailing its mechanism of action, quantitative inhibition data, experimental protocols for enzyme assays, and visualizations of the underlying biochemical processes. This document is intended to serve as a valuable resource for researchers and professionals involved in enzymology, drug discovery, and development.
Introduction: The Principle of Transition State Analog Inhibition
Enzymes catalyze biochemical reactions by stabilizing the high-energy transition state of a substrate, thereby lowering the activation energy.[1] Transition state analogs are molecules designed to mimic the geometry and charge distribution of this transient state.[1] Due to this structural resemblance, they bind to the enzyme's active site with much higher affinity than the substrate itself, acting as potent inhibitors.[1]
This compound, an aldehyde derivative of the amino acid arginine, and other related compounds are effective transition state analog inhibitors for enzymes that process arginine as a substrate. The aldehyde group of this compound is crucial for its inhibitory activity. In the enzyme's active site, the aldehyde is attacked by a nucleophilic residue (e.g., the hydroxyl group of a serine in serine proteases), forming a tetrahedral hemiacetal. This structure closely resembles the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.
Mechanism of Action of this compound on Serine Proteases
Serine proteases, such as trypsin and thrombin, are characterized by a catalytic triad (B1167595) in their active site, typically consisting of serine, histidine, and aspartate residues.[2] These enzymes cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues.[2]
The catalytic mechanism involves the serine hydroxyl group acting as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. This results in a short-lived tetrahedral intermediate. This compound's aldehyde group serves as a mimic of this carbonyl group.
The diagram below illustrates the mechanism of this compound as a transition state analog inhibitor of a serine protease.
Quantitative Inhibition Data
The potency of an inhibitor is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes the inhibitory activities of this compound and its derivatives against key enzymes.
| Inhibitor | Enzyme | Species | Ki (µM) | IC50 (µM) | Reference(s) |
| Benzoyl-Arg-CF2CF3 | Bovine Thrombin | Bovine | 13 | - | [3] |
| Benzoyl-Arg-CF2CF3 | Human Factor XIa | Human | 62 | - | [3] |
| p-toluoyl-Arg-CF3 | Pig Pancreatic Kallikrein | Porcine | 35 | - | [3] |
| Benzoyl-Arg-CF3 | Human Plasma Kallikrein | Human | 50 | - | [3] |
| Benzoyl-Arg-CF2CF3 | Human Plasma Kallikrein | Human | 50 | - | [3] |
| Arginine | Thrombin (amidolytic) | - | - | ~400,000 | [4] |
| Arginine | Plasmin (amidolytic) | - | - | ~400,000 | [4] |
| Arginine | C1-esterase (amidolytic) | - | - | ~400,000 | [4] |
| Arginine | Intrinsic Thrombin Generation | Human Plasma | - | 12,000 | [5] |
| nor-NOHA | Human Arginase-2 | Human | 0.051 | - | [6] |
| α-Difluoromethylornithine (DFMO) | Intestinal Arginase | - | 3,900 | - | [6] |
Experimental Protocols
Accurate determination of inhibition constants requires robust experimental design. Below are detailed methodologies for key enzyme inhibition assays.
Trypsin Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring the inhibition of trypsin activity using a chromogenic substrate.[1][7][8]
Materials:
-
Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)
-
Trypsin substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Phosphate buffer (0.067 M, pH 7.6)
-
This compound inhibitor solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the trypsin substrate in the appropriate buffer.
-
Prepare a series of dilutions of the this compound inhibitor in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a series of test tubes or a 96-well plate, add a fixed volume of the trypsin solution.
-
Add varying concentrations of the this compound inhibitor solution to the respective tubes/wells.
-
Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for binding.
-
-
Initiation of Reaction:
-
To each tube/well, add the trypsin substrate to initiate the enzymatic reaction.
-
-
Measurement of Activity:
-
Immediately place the samples in a spectrophotometer.
-
Monitor the change in absorbance at the appropriate wavelength (253 nm for BAEE, 415 nm for BAPNA) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Arginase Inhibition Assay (Colorimetric)
This protocol is based on the colorimetric determination of urea (B33335) produced from the enzymatic cleavage of arginine.[9][10]
Materials:
-
Purified arginase enzyme
-
L-arginine solution (substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
MnCl2 solution (e.g., 10 mM)
-
This compound inhibitor solutions of varying concentrations
-
Urea colorimetric detection reagents
-
Microplate reader
Procedure:
-
Enzyme Activation:
-
Pre-incubate the arginase enzyme with MnCl2 in the Tris-HCl buffer to ensure full activation.
-
-
Reaction Setup:
-
In a 96-well microplate, add the activated arginase enzyme to each well.
-
Add varying concentrations of the this compound inhibitor.
-
Include a control with no inhibitor.
-
-
Reaction Initiation and Incubation:
-
Add the L-arginine substrate to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an acidic solution (e.g., 0.72 M HCl).
-
-
Urea Detection:
-
Add the urea colorimetric reagents according to the manufacturer's instructions. This typically involves a heating step to develop the color.
-
-
Measurement and Analysis:
-
Measure the absorbance at the specified wavelength (e.g., 505 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of urea.
-
Calculate the amount of urea produced in each well and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 and Ki values as described for the trypsin assay.
-
Visualizations of Workflows and Pathways
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory properties of a compound like this compound.
Simplified Thrombin Signaling in Coagulation
Thrombin is a key serine protease in the blood coagulation cascade. This compound-based inhibitors can block its activity, thereby preventing clot formation.
Conclusion and Future Directions
This compound and its derivatives are powerful tools for studying enzyme mechanisms and serve as lead compounds in drug development. Their ability to act as transition state analog inhibitors provides a strong basis for their high potency and specificity. The data and protocols presented in this guide offer a foundational resource for researchers working with these compounds.
Future research in this area may focus on the development of more potent and selective this compound-based inhibitors for therapeutic applications, particularly in areas such as thrombosis, inflammation, and cancer. The detailed understanding of their mechanism of action, supported by robust experimental methodologies, will be crucial for the successful translation of these inhibitors from the laboratory to the clinic.
References
- 1. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Serine protease - Wikipedia [en.wikipedia.org]
- 3. The synthesis of arginylfluoroalkanes, their inhibition of trypsin and blood-coagulation serine proteinases and their anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine inhibits serpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of intrinsic thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Trypsin inhibition assay [bio-protocol.org]
- 9. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Argininal Derivatives: A Technical Guide to Their Inhibitory Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of argininal derivatives, focusing on their significant potential as enzyme inhibitors. This compound and its derivatives are analogues of the amino acid L-arginine and have been extensively studied for their ability to modulate the activity of key enzymes involved in various physiological and pathological processes. This document provides a comprehensive overview of their mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways they influence.
Introduction to this compound Derivatives as Enzyme Inhibitors
L-arginine is a semi-essential amino acid that serves as a substrate for several crucial enzymes, most notably Nitric Oxide Synthase (NOS) and Arginase.[1] These enzymes play pivotal roles in a wide array of physiological functions, including vasodilation, neurotransmission, immune response, and the urea (B33335) cycle.[2] this compound derivatives, by mimicking the structure of L-arginine, can act as competitive or allosteric inhibitors of these enzymes, thereby offering therapeutic potential for a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[3][4]
The inhibitory activity of these derivatives stems from their ability to bind to the active site of the target enzyme, often with higher affinity than the natural substrate, L-arginine. This guide will primarily focus on the inhibitory potential of this compound derivatives against two major enzyme families: Nitric Oxide Synthases and Arginases.
Data Presentation: Inhibitory Potential of this compound Derivatives
The following tables summarize the quantitative data on the inhibitory potential of various this compound derivatives against different isoforms of Nitric Oxide Synthase (NOS) and Arginase. The data, presented as IC50, Ki, and Kd values, has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can influence these values.
Table 1: Comparative Inhibitory Activity of this compound Derivatives on Nitric Oxide Synthase (NOS) Isoforms
| This compound Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference(s) |
| Nω-hydroxy-L-arginine (L-NOHA) | nNOS | - | - | Intermediate/Inhibitor | [5] |
| iNOS | - | - | Intermediate/Inhibitor | [5] | |
| eNOS | - | - | Intermediate/Inhibitor | [5] | |
| N(delta)-methyl-L-arginine (deltaMA) | NOS | - | 1400 | Weak, Reversible | [6] |
| L-N(6)-(1-Iminoethyl)lysine (L-NIL) | iNOS | - | - | Moderately iNOS-selective | [7] |
| 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT) | All NOS isoforms | - | High Affinity | Non-selective | [7] |
| N(G)-nitro-L-arginine (L-NA) | Constitutive NOS | - | - | Selective for cNOS | [7] |
| N(G)-nitro-L-arginine methyl ester (L-NAME) | Constitutive NOS | - | - | Selective for cNOS | [7] |
Table 2: Comparative Inhibitory Activity of this compound Derivatives on Arginase Isoforms
| This compound Derivative | Target Enzyme | IC50 | Ki | Kd (µM) | Reference(s) |
| Nω-hydroxy-L-arginine (L-NOHA) | Bovine Liver Arginase (BLA) | 150 µM | 150 µM | - | [5] |
| Rat Liver Arginase | 150 µM | - | - | [5] | |
| Murine Macrophage Arginase | 450 µM | - | - | [5] | |
| hARG-1 | - | - | 3.6 | [2] | |
| hARG-2 | - | 1.6 µM (pH 7.5), 2 µM (pH 9.5) | - | [2] | |
| nor-NOHA | hARG-1 | - | - | 0.517 (SPR), 0.047 (ITC) | [2] |
| hARG-2 | - | 51 nM (pH 7.5) | - | [2] | |
| L-homoarginine | hARG-1 | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | - | [2] |
| hARG-2 | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | - | [2] | |
| 2(S)-amino-6-boronohexanoic acid (ABH) | hARG-1 | - | - | 5 nM | [8] |
| hARG-2 | - | 8.5 nM | - | [8] | |
| Rat Liver ARG-1 | 0.8 µM | - | - | [8] | |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | hARG-1 | 200 nM | - | - | [2] |
| hARG-2 | 290 nM | - | - | [2] | |
| (R)-2-amino-6-borono-2-(2-piperidin-1-yl) ethyl) hexanoic acid | hARG-1 | 223 nM | - | - | [2] |
| hARG-2 | 509 nM | - | - | [2] | |
| Synthetic Peptide REGNH | hARG-1 | 2.4 ± 0.3 mM | - | - | [9] |
| hARG-2 | 1.8 ± 0.1 mM | - | - | [9] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their effects by interfering with key signaling pathways. The inhibition of Nitric Oxide Synthase and Arginase disrupts the normal flow of these pathways, leading to various physiological outcomes.
Nitric Oxide (NO) Signaling Pathway
Nitric oxide is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. It is synthesized from L-arginine by three isoforms of Nitric Oxide Synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). This compound derivatives competitively inhibit these enzymes, reducing the production of NO and thereby modulating these downstream effects.
Caption: Nitric Oxide Signaling Pathway and Inhibition by this compound Derivatives.
Arginase and the Urea Cycle/Polyamine Synthesis Pathway
Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the urea cycle.[10] By competing with NOS for the common substrate L-arginine, arginase activity can indirectly regulate NO production.[11] Furthermore, the product of the arginase reaction, ornithine, is a precursor for the synthesis of polyamines, which are essential for cell proliferation and differentiation.[12][13] Inhibition of arginase by this compound derivatives can therefore lead to increased L-arginine availability for NO synthesis and decreased polyamine production.
Caption: Arginase's Role in the Urea Cycle and Polyamine Synthesis.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of enzyme inhibitors. The following sections provide detailed methodologies for the synthesis of a key this compound derivative and for conducting enzyme inhibition assays.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step chemical reactions. A general procedure for the synthesis of imine derivatives of L-arginine is as follows:
General Procedure for the Synthesis of Imine Derivatives of L-arginine: [14]
-
Solubilization of L-arginine: Suspend L-arginine (1 mmol) in methanol (B129727) and reflux to enhance solubility.
-
Addition of Aldehyde: Slowly add the desired aromatic aldehyde (1 mmol) to the refluxing solution under continuous stirring.
-
Reaction Monitoring: Maintain the mixture at reflux for 4-8 hours, monitoring the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (8:2, v/v) and visualization under UV light at 254 nm.
-
Completion and Isolation: The reaction is complete when a clear, colorless, or colored solution is formed. The product can then be isolated and purified using standard techniques such as crystallization or chromatography.
-
Structure Confirmation: Confirm the structure of the synthesized derivatives using spectral methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR), and High-Resolution Mass Spectrometry (HR-MS).[14]
For more complex derivatives like Nω-hydroxy-L-arginine (L-NOHA), specific synthetic routes have been developed, often involving protection and deprotection steps of the amino and carboxyl groups.[2][15]
Enzyme Inhibition Assays
Determining the inhibitory potential of this compound derivatives requires robust and accurate enzyme inhibition assays. The following are generalized protocols for assessing the inhibition of NOS and Arginase.
Nitric Oxide Synthase (NOS) Activity Assay (Radiometric): [16]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.4), NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (B1682763) (BH4).
-
Enzyme Addition: Add the purified NOS enzyme or cell/tissue lysate to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding [³H]-L-arginine and the this compound derivative to be tested (as an inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA).
-
Separation: Apply the reaction mixture to a Dowex AG50WX-8 resin column (Na⁺ form) to separate the product, [³H]-L-citrulline, from the unreacted substrate, [³H]-L-arginine. L-arginine binds to the resin, while L-citrulline passes through.
-
Quantification: Collect the eluate containing [³H]-L-citrulline, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Arginase Activity Assay (Colorimetric): [16]
-
Enzyme Activation: Pre-activate the arginase enzyme (e.g., from liver homogenate) by incubating it with an activation solution (e.g., 10 mM MnCl₂).
-
Reaction Initiation: Initiate the reaction by adding the L-arginine solution and the this compound derivative inhibitor to the activated enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid solution (e.g., a mixture of sulfuric and phosphoric acid).
-
Urea Detection: Add a colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone).
-
Color Development: Heat the mixture to allow for color development.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the amount of urea produced from a standard curve. Determine the percentage of inhibition and subsequently the IC50 and Ki values.
Experimental Workflow: High-Throughput Screening of Inhibitors
The discovery of novel and potent this compound derivatives often relies on high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a general workflow for an HTS campaign for enzyme inhibitors.
Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.
Conclusion
This compound derivatives represent a promising class of enzyme inhibitors with significant therapeutic potential. Their ability to selectively target key enzymes like Nitric Oxide Synthase and Arginase allows for the modulation of critical signaling pathways involved in a multitude of diseases. This guide has provided a comprehensive overview of their inhibitory potential, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. Further research and development in this area are crucial for translating the potential of these compounds into effective clinical therapies.
References
- 1. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-arginine analogs as alternate substrates for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Urea Cycle in Connection to Polyamine Metabolism in Higher Plants: New Perspectives on a Central Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. Prodrug design for the potent cardiovascular agent Nω-hydroxy-l-arginine (NOHA): Synthetic approaches and physicochemical characterization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Foundational Research on Peptidyl Aldehyde Inhibitors: A Technical Guide Focused on Argininal and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research of peptidyl aldehyde inhibitors, with a specific focus on argininal and its derivatives like leupeptin (B1674832). This document provides a comprehensive overview of their mechanism of action, synthesis, and biological significance, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Core Concepts of Peptidyl Aldehyde Inhibition
Peptidyl aldehydes are a class of reversible covalent inhibitors that target serine and cysteine proteases. Their mechanism of action relies on the electrophilic nature of the aldehyde group, which readily reacts with the nucleophilic hydroxyl group of serine or the thiol group of cysteine in the enzyme's active site. This reaction forms a transient, covalent hemiacetal or thiohemiacetal adduct, respectively. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, thus effectively blocking the enzyme's catalytic activity. The reversibility of this covalent bond is a key feature, allowing for dynamic inhibition.
A prime example of a peptidyl aldehyde inhibitor is Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal). The this compound residue at the C-terminus is crucial for its inhibitory activity against proteases that have a preference for arginine at the P1 position of their substrates, such as trypsin, calpain, and cathepsin B.
Quantitative Inhibition Data
The potency of peptidyl aldehyde inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Below is a summary of reported inhibition data for leupeptin against key proteases.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | IC50 |
| Leupeptin | Trypsin (serine protease) | 3.5 nM[1] | ~400 mM (for amidolytic activity of thrombin, a related serine protease)[2] |
| Leupeptin | Cathepsin B (cysteine protease) | 4.1 nM[1] | 100 nM (for acetyl-Leu-Leu-Met-H, a similar peptidyl aldehyde)[3] |
| Leupeptin | Calpain I (cysteine protease) | - | 36 nM (for 4-phenyl-butyryl-Leu-Met-H, a similar peptidyl aldehyde)[3] |
| Leupeptin | Calpain II (cysteine protease) | - | 50 nM (for 4-phenyl-butyryl-Leu-Met-H, a similar peptidyl aldehyde)[3] |
| Leupeptin | Cathepsin L (cysteine protease) | - | 0.5 nM (for acetyl-Leu-Leu-nLeu-H, a similar peptidyl aldehyde)[3] |
Experimental Protocols
Synthesis of Peptidyl Aldehydes
The synthesis of peptidyl aldehydes can be achieved through various methods. A common strategy involves the oxidation of a C-terminal amino alcohol. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are two widely used methods for this conversion due to their mild reaction conditions.
Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Peptidyl Alcohol
This protocol describes the final oxidation step to convert a protected peptidyl alcohol to the corresponding peptidyl aldehyde.
Materials:
-
Protected peptidyl alcohol (e.g., Boc-Leu-Leu-Argininol(Pbf)-OH)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), aqueous solution (e.g., 10% w/v)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the protected peptidyl alcohol (1 equivalent) in anhydrous DCM (approximately 10 volumes) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Addition of DMP: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature with vigorous stirring. For acid-sensitive substrates, pyridine (B92270) or sodium bicarbonate can be added as a buffer[4].
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours[5].
-
Quenching the Reaction: Once the reaction is complete, dilute the mixture with diethyl ether. Pour the diluted mixture into a stirred solution of saturated NaHCO₃ and sodium thiosulfate (Na₂S₂O₃) to quench the reaction and reduce excess DMP. Stir vigorously until the layers become clear[4].
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM or diethyl ether (2-3 times).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude peptidyl aldehyde.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Workflow for the Dess-Martin Oxidation of a Peptidyl Alcohol.
Protease Inhibition Assay
A common method to determine the inhibitory activity of a compound is a fluorometric assay using a specific substrate that releases a fluorescent molecule upon cleavage by the protease.
Detailed Protocol: Fluorometric Protease Inhibition Assay
This protocol is a general guideline and should be optimized for the specific protease, substrate, and inhibitor being tested.
Materials:
-
Purified protease (e.g., Trypsin, Cathepsin B)
-
Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin, Z-Arg-Arg-AMC for Cathepsin B)
-
Assay buffer (specific to the protease, e.g., Tris-HCl for Trypsin, Sodium Acetate with DTT and EDTA for Cathepsin B)
-
Peptidyl aldehyde inhibitor (e.g., Leupeptin) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a series of dilutions of the peptidyl aldehyde inhibitor in the assay buffer.
-
-
Assay Setup: In a 96-well black microplate, set up the following reactions (in triplicate):
-
Enzyme Control (100% activity): Add assay buffer and the protease solution.
-
Substrate Control (background fluorescence): Add assay buffer and the substrate solution.
-
Inhibitor Wells: Add the protease solution and different concentrations of the inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Record the fluorescence kinetically over a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate control wells) from all other readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for a Fluorometric Protease Inhibition Assay.
Modulation of Signaling Pathways
The inhibition of specific proteases by peptidyl aldehydes can have significant downstream effects on cellular signaling pathways.
Trypsin and PAR2 Signaling
Trypsin is a serine protease that can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor. Activation of PAR2 by trypsin involves the cleavage of the receptor's N-terminal domain, exposing a tethered ligand that initiates intracellular signaling cascades. This can lead to various cellular responses, including inflammation and cell proliferation. In the context of colon cancer, trypsin-mediated PAR2 activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), promoting tumor growth[2].
Trypsin-mediated PAR2 signaling and its inhibition.
Cathepsin B and NF-κB Signaling
Cathepsin B is a lysosomal cysteine protease that, when released into the cytosol, can participate in various signaling pathways, including the activation of the NF-κB pathway. In some cellular contexts, doxorubicin (B1662922) treatment can induce cathepsin B expression via NF-κB[6]. Conversely, inhibition of cathepsins B and S can reduce nuclear p65-NF-κB and κB-dependent gene expression[7]. This highlights a complex interplay where cathepsin B can be both upstream and downstream of NF-κB signaling.
Interplay between Cathepsin B and NF-κB signaling.
Calpain and Apoptosis
Calpains are calcium-activated neutral cysteine proteases involved in various cellular processes, including apoptosis. There is significant crosstalk between the calpain and caspase proteolytic systems in programmed cell death[8]. For instance, m-calpain can cleave and activate procaspase-12, an initiator caspase localized to the endoplasmic reticulum, thereby initiating an apoptotic cascade[9]. Calpain can also cleave the anti-apoptotic protein Bcl-xL, converting it into a pro-apoptotic molecule[9].
Crosstalk between Calpain and the Apoptotic Pathway.
References
- 1. NF-κB protects from the lysosomal pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allpeptide.com [allpeptide.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Nuclear factor-kappaB mediates up-regulation of cathepsin B by doxorubicin in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-talk between calpain and caspase proteolytic systems during neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-talk between two cysteine protease families. Activation of caspase-12 by calpain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Producers of L-Arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-arginine (B1665763), a semi-essential α-amino acid, is a pivotal molecule in the metabolism of most living organisms. It serves as a fundamental building block for proteins and is a crucial precursor for the synthesis of nitric oxide, polyamines, proline, glutamate (B1630785), creatine, and agmatine.[1] Due to its significant physiological roles, there is substantial interest in its natural sources and the development of efficient production methods. This guide provides a comprehensive overview of the natural producers of L-arginine, quantitative production data, detailed experimental protocols for its isolation and analysis, and a depiction of its biosynthetic pathways.
Natural Sources and Producers of L-Arginine
L-arginine is widely distributed in nature, found in significant quantities in various plants, microorganisms, and marine life.
Plant-Based Sources
Plants, particularly legumes, nuts, and seeds, are rich natural sources of L-arginine. In plants, arginine plays a crucial role in nitrogen storage and transport due to its high nitrogen-to-carbon ratio.[2]
Table 1: L-Arginine Content in Various Plant Seeds and Nuts
| Plant Source | L-Arginine Content (mg/g of dry weight) | Reference(s) |
| Pumpkin Seeds (dried kernels) | 53.53 | [3] |
| Peanuts (raw) | 30.85 | [3] |
| Sesame Seeds (dried) | 26.30 | [3] |
| Almonds | 24.65 | [3] |
| Walnuts (dried) | 22.78 - 23.00 | [3] |
| Soybeans (dried) | 22.10 | [4] |
| Sunflower Seeds | 24.03 | [3] |
| Chickpeas | 3.878 g per cup | [5] |
Microbial Producers
A diverse range of microorganisms, including bacteria and fungi, are capable of synthesizing L-arginine. Industrial production of L-arginine predominantly relies on microbial fermentation, utilizing strains that have been optimized through classical mutagenesis and modern metabolic engineering techniques.[6][7]
Corynebacterium glutamicum is a key industrial microorganism for L-arginine production.[8] Strains of Bacillus subtilis and genetically engineered Escherichia coli are also utilized for large-scale fermentation.[9][10]
Table 2: L-Arginine Production by Various Bacterial Strains
| Microorganism | Strain | Fermentation Conditions | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference(s) |
| Corynebacterium glutamicum | Engineered Strain | Fed-batch, 1,500 L bioreactor | 81.2 | 0.35 (glucose + sucrose) | N/A | [11] |
| Corynebacterium glutamicum | CIBT1711 | Fed-batch fermentation | 91.86 | 0.25 (glucose) | 1.35 | [12] |
| Corynebacterium glutamicum | Cc4 | Fed-batch fermentation | 68.6 | 0.336 (glucose) | N/A | [13] |
| Escherichia coli | Engineered Strain | Fed-batch fermentation | 11.6 | N/A | N/A | [11] |
| Escherichia coli | Engineered Strain N8 | Shake flask | 6.7 | N/A | N/A | [1] |
| Bacillus subtilis | BA-22 | Shake flask | 5.8 | N/A | N/A | [9] |
While not as commonly used for industrial production as bacteria, various fungi, including the model organism Saccharomyces cerevisiae, are known to synthesize arginine for their metabolic needs.
Marine Organisms
L-arginine is an essential amino acid for many marine animals, including fish and crustaceans, playing a vital role in their growth, immune response, and metabolism.[14] Some marine invertebrates have been found to harbor symbiotic bacteria capable of synthesizing arginine.[15]
Biosynthesis of L-Arginine
The biosynthesis of L-arginine from glutamate proceeds through a series of enzymatic reactions. In microorganisms and plants, this pathway can be either linear or cyclic.
The Arginine Biosynthetic Pathway
The pathway begins with the acetylation of glutamate and proceeds through the intermediates ornithine and citrulline to form arginine.
.
Regulation of the Arginine Biosynthetic Pathway
The arginine biosynthetic pathway is tightly regulated, primarily through feedback inhibition of key enzymes by the end-product, L-arginine. In many bacteria and plants, N-acetylglutamate synthase (NAGS) and N-acetylglutamate kinase (NAGK) are the primary regulatory points.[2][16]
.
In some bacteria, such as E. coli, the genes for arginine biosynthesis are organized into operons, and their expression is controlled by the arginine repressor protein (ArgR).[17][18]
.
Experimental Protocols
Isolation and Purification of L-Arginine from Fermentation Broth
This protocol describes a general procedure for the purification of L-arginine from a bacterial fermentation broth, such as that of Corynebacterium glutamicum.
Materials:
-
Fermentation broth containing L-arginine
-
Centrifuge and appropriate tubes
-
Strongly acidic cation exchange resin (e.g., Amberlite IR-120B)
-
Chromatography column
-
Elution buffer (e.g., 2 M NH₄OH)
-
Wash buffer (e.g., deionized water)
-
Rotary evaporator
-
Crystallization solvent (e.g., ethanol)
Procedure:
-
Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells. Collect the supernatant.
-
Ion-Exchange Chromatography: a. Pack a chromatography column with the cation exchange resin and equilibrate with deionized water. b. Load the supernatant onto the column. L-arginine will bind to the resin. c. Wash the column with several volumes of deionized water to remove unbound impurities. d. Elute the bound L-arginine using the elution buffer.
-
Concentration and Crystallization: a. Concentrate the eluted fractions containing L-arginine using a rotary evaporator. b. Induce crystallization by adding a suitable anti-solvent like ethanol (B145695) and cooling the solution.
-
Drying: Collect the L-arginine crystals by filtration and dry them under vacuum.
.
Quantification of L-Arginine by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for the accurate quantification of L-arginine.
Instrumentation and Reagents:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile (B52724) and a buffered aqueous solution)
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
L-arginine standard solutions
Procedure:
-
Sample Preparation: Filter the sample (e.g., diluted fermentation broth, plant extract) through a 0.22 µm syringe filter.
-
Derivatization: Mix the sample with the OPA reagent to form a fluorescent derivative.
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the components using a suitable gradient elution program. c. Detect the arginine derivative at the appropriate wavelength.
-
Quantification: Determine the concentration of L-arginine in the sample by comparing its peak area to a standard curve generated from the L-arginine standard solutions.[19]
Enzymatic Assay for N-acetylglutamate Synthase (NAGS)
This assay measures the activity of NAGS, a key regulatory enzyme in the arginine biosynthetic pathway.
Materials:
-
NAGS enzyme preparation (e.g., cell lysate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Substrates: L-glutamate and Acetyl-CoA
-
(Optional) Allosteric activator: L-arginine
-
Quenching solution (e.g., 30% trichloroacetic acid)
-
LC-MS/MS system for product detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, L-glutamate, and L-arginine (if testing for activation).
-
Reaction Initiation: Add the NAGS enzyme preparation to the reaction mixture and pre-incubate at 30°C.
-
Start Reaction: Initiate the reaction by adding Acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge to pellet precipitated protein and analyze the supernatant for the product, N-acetylglutamate, using LC-MS/MS.[20][21]
.
Quantitative Data on Biosynthetic Enzymes
The kinetic properties of the enzymes in the arginine biosynthetic pathway have been studied in various organisms.
Table 3: Kinetic Parameters of Key Arginine Biosynthetic Enzymes
| Enzyme | Organism | Substrate(s) | Km | kcat | Reference(s) |
| N-acetylglutamate Synthase (NAGS) | Pseudomonas aeruginosa | L-glutamate | 1.1 mM | N/A | [2] |
| N-acetylglutamate Synthase (NAGS) | Mammalian | L-glutamate | 5 - 20 mM | N/A | [22] |
| N-acetylglutamate Kinase (NAGK) | Pseudomonas aeruginosa | N-acetyl-L-glutamate | 0.35 mM | N/A | [23] |
| Ornithine Transcarbamoylase (OTC) | Human | L-ornithine | 0.1 mM | N/A | [15] |
| Ornithine Transcarbamoylase (OTC) | Giardia lamblia | L-ornithine | 0.23 mM | 1400 s⁻¹ | [24] |
Conclusion
This technical guide provides a foundational understanding of the natural sources, producers, and biosynthesis of L-arginine. The presented quantitative data and detailed experimental protocols offer valuable resources for researchers and professionals in the fields of biotechnology, pharmacology, and drug development. Further research into the metabolic engineering of producer organisms and the exploration of novel natural sources will continue to advance the efficient and sustainable production of this vital amino acid.
References
- 1. A novel strategy for l-arginine production in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological implications of arginine metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine (mg) - content in food | Nuts and Seeds | COOKcal.Info: We Are What We Eat [cookcal.info]
- 4. scribd.com [scribd.com]
- 5. High-arginine foods: Sources, benefits, and risks [medicalnewstoday.com]
- 6. Production of arginine by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. l-arginine production in Corynebacterium glutamicum: manipulation and optimization of the metabolic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4086137A - Process for the production of L-arginine by fermentation - Google Patents [patents.google.com]
- 10. Production of L-arginine by Escherichia coli : Impact of genetic modifications, carbon and nitrogen sources [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expression, purification and kinetic characterization of wild-type human ornithine transcarbamylase and a recurrent mutant that produces 'late onset' hyperammonaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Basis of arginine sensitivity of microbial N-acetyl-L-glutamate kinases: mutagenesis and protein engineering study with the Pseudomonas aeruginosa and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stationary phase expression of the arginine biosynthetic operon argCBH in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Basis of Arginine Sensitivity of Microbial N-Acetyl-l-Glutamate Kinases: Mutagenesis and Protein Engineering Study with the Pseudomonas aeruginosa and Escherichia coli Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray Structure and Kinetic Properties of Ornithine Transcarbamoylase from the Human Parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Arginine in Preventing Protein Degradation in Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein degradation by endogenous proteases is a significant challenge during cell lysis and protein extraction, leading to reduced yields and compromised protein integrity. While commercially available protease inhibitor cocktails offer broad-spectrum protection, specific applications may benefit from the use of single-agent inhibitors with dual functionality. L-arginine, a naturally occurring amino acid, has been demonstrated to not only inhibit certain classes of proteases at high concentrations but also to act as a protein stabilizer by suppressing aggregation.[1][2][3][4][5] This dual capability makes it a valuable tool in specific contexts of protein purification and analysis.
It is important to note that the term "Argininal" may be a less common or mistaken reference to L-arginine or its derivatives, as the scientific literature predominantly refers to L-arginine for the applications described herein.
Mechanism of Action
L-arginine's protective effects on proteins in lysates are twofold:
-
Protease Inhibition: At high concentrations, the guanidinium (B1211019) group of L-arginine can act as a competitive inhibitor for certain proteases, particularly serine proteases.[6] It mimics the arginine residues that are the natural substrates for these enzymes, thereby blocking their catalytic activity.
-
Protein Stabilization and Aggregation Suppression: L-arginine is highly effective at preventing protein aggregation, which is a common cause of protein loss and degradation.[1][2][3][4][5] The proposed mechanism involves the interaction of L-arginine with surface-exposed residues on proteins, particularly tryptophan, which masks hydrophobic patches and prevents protein-protein interactions that lead to aggregation.[1][2] This stabilizing effect is particularly beneficial during protein refolding and when working with aggregation-prone proteins.[1][2][7][8]
Data Presentation
Table 1: Inhibitory Concentration (IC50) of L-Arginine against Specific Serine Proteases
| Protease | IC50 (mM) |
| Thrombin | ~400[6] |
| Plasmin | ~400[6] |
| C1-esterase | ~400[6] |
| Plasmatic Antithrombin | 580[6] |
Table 2: Effect of L-Arginine on Protein Stability
| Protein | L-Arginine Concentration | Observed Effect |
| Insulin | Not specified | Aggregation temperature increased by 15°C[9] |
| Lysozyme (B549824) | 50 mM | Suppressed aggregation during thermal unfolding[9] |
| Interleukin-6 (IL-6) | Concentration-dependent | Suppressed aggregation during thermal unfolding[5] |
| Monoclonal Antibody (mAb) | Concentration-dependent | Suppressed aggregation during thermal unfolding[5] |
Experimental Protocols
Protocol 1: General Protocol for a Lysis Buffer Supplemented with L-Arginine
This protocol provides a general guideline for incorporating L-arginine into a lysis buffer to inhibit serine proteases and prevent protein aggregation. The optimal concentration of L-arginine should be determined empirically for each specific application.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., Tris-HCl, HEPES, or PBS with appropriate detergents like Triton X-100 or NP-40)
-
L-arginine powder
-
pH meter
-
Standard laboratory equipment for cell lysis (e.g., sonicator, homogenizer, or douncer)
-
Centrifuge
Procedure:
-
Prepare the Lysis Buffer: Prepare your desired lysis buffer without L-arginine. Ensure the buffer composition is compatible with your downstream applications.
-
Add L-Arginine: Weigh out the required amount of L-arginine powder to achieve the desired final concentration (a starting point of 50 mM to 500 mM is recommended). Dissolve the L-arginine in the lysis buffer.
-
Adjust pH: After the L-arginine has completely dissolved, check the pH of the buffer and adjust it to the desired value for your experiment. The addition of L-arginine can alter the pH.
-
Cell Lysis: Resuspend the cell pellet in the L-arginine-supplemented lysis buffer. Perform cell lysis using your standard laboratory procedure (e.g., sonication on ice).
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Downstream Processing: Carefully collect the supernatant containing the soluble protein fraction for further analysis or purification.
Note: For applications requiring very high concentrations of L-arginine (e.g., for protein refolding from inclusion bodies), concentrations up to 2 M can be used.[1][2]
Protocol 2: Assay for Assessing the Efficacy of L-Arginine in Preventing Protein Degradation
This protocol describes a method to evaluate the effectiveness of L-arginine in preventing the degradation of a target protein in a cell lysate.
Materials:
-
Cell lysate prepared with and without L-arginine (as described in Protocol 1)
-
SDS-PAGE gels and running buffer
-
Western blotting equipment and reagents
-
Primary antibody specific to the protein of interest
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Incubation: Aliquot the cell lysates (with and without L-arginine) and incubate them at a temperature where proteolytic degradation is expected to occur (e.g., room temperature or 37°C). Take samples at different time points (e.g., 0, 30, 60, 120 minutes).
-
Sample Preparation: Immediately after each time point, add SDS-PAGE sample loading buffer to the lysate samples and heat them at 95°C for 5 minutes to stop all enzymatic reactions.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against your protein of interest.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Analysis:
-
Capture the signal using an imaging system.
-
Compare the band intensity of the full-length protein of interest between the lysates prepared with and without L-arginine at each time point. A reduction in the decrease of the full-length protein band in the presence of L-arginine indicates its protective effect.
-
Look for the appearance of smaller molecular weight bands in the control lysate, which may correspond to degradation products.
-
Visualizations
References
- 1. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Arginine in Protein Refolding, Solubilization, and Purification | Semantic Scholar [semanticscholar.org]
- 3. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Arginine inhibits serpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine for stabilization? | Malvern Panalytical [malvernpanalytical.com]
Argininal-Based Peptide Aldehydes for Effective Calpain Inhibition in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity is implicated in a range of pathologies such as neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the development and application of specific calpain inhibitors are of significant interest for both basic research and therapeutic development. Argininal-based peptide aldehydes are a prominent class of reversible calpain inhibitors that act by forming a hemiacetal adduct with the active site cysteine residue. This document provides detailed application notes and protocols for the use of common this compound-based calpain inhibitors in cell culture, with a focus on determining effective concentrations for calpain inhibition.
Mechanism of Action
This compound-based peptide aldehydes, such as ALLN (Calpain Inhibitor I), MG-132, and MDL-28170, typically feature a C-terminal this compound or other aldehyde-containing amino acid analogue. This aldehyde moiety is crucial for their inhibitory activity. The inhibitor mimics the substrate of calpain and binds to its active site. The electrophilic aldehyde group then reacts with the nucleophilic thiol group of the active site cysteine residue, forming a reversible covalent hemiacetal linkage. This effectively blocks the catalytic activity of the enzyme.
Application of Argininal in Affinity Chromatography for Protease Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the purification of proteins, leveraging the specific binding interaction between a protein of interest and a ligand immobilized on a chromatographic matrix. For the purification of proteases, particularly trypsin-like serine proteases, argininal-based affinity chromatography offers a highly selective and efficient method. This compound, the aldehyde derivative of arginine, acts as a transition-state analog inhibitor for these enzymes, binding tightly and specifically to their active sites. This allows for the effective capture of target proteases from complex biological mixtures.
This application note provides detailed protocols for the synthesis of a dipeptidyl-argininal affinity resin and its use in the purification of proteases. It also includes quantitative data on the purification of human thrombin as an example and visual representations of the experimental workflow and relevant signaling pathways.
Principle of this compound Affinity Chromatography
Trypsin-like serine proteases cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues. This compound mimics the tetrahedral intermediate formed during peptide bond hydrolysis, the transition state of the enzymatic reaction. This mimicry results in a much higher binding affinity than that of substrate analogs. By immobilizing this compound or its peptide derivatives onto a solid support, such as Sepharose, a highly selective affinity matrix can be created.
The selectivity of the affinity resin can be further enhanced by using dipeptidyl-argininal ligands. The amino acid residues preceding the this compound can be chosen to match the secondary binding preferences of the target protease, allowing for the specific purification of individual proteases from a mixture. Elution of the bound protease is typically achieved under mild conditions using a reagent like semicarbazide, which reacts with the aldehyde group of the this compound, thus releasing the enzyme without causing denaturation.
Experimental Protocols
Protocol 1: Synthesis of Dipeptidyl-Argininal-Sepharose
This protocol describes a solid-phase method for the synthesis of a dipeptidyl-argininal affinity resin, for example, R-(Phe-Pro-argininal) for the specific purification of thrombin.[1]
Materials:
-
Sepharose 4B
-
Appropriate dipeptide (e.g., Phe-Pro)
-
This compound semicarbazone
-
Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Acetic acid
-
Washing buffers (e.g., DMF, methanol, water)
Procedure:
-
Activation of Sepharose: Swell Sepharose 4B in water and wash thoroughly. Activate the Sepharose with cyanogen (B1215507) bromide (CNBr) or another suitable method to introduce reactive groups for ligand coupling.
-
Coupling of the Dipeptide: Dissolve the dipeptide (e.g., Phe-Pro) in DMF. Add the activated Sepharose to the dipeptide solution along with a coupling agent like DCC and NHS. Allow the reaction to proceed with gentle mixing to couple the dipeptide to the Sepharose matrix.
-
Washing: Wash the dipeptide-coupled Sepharose extensively with DMF, methanol, and water to remove unreacted dipeptide and coupling reagents.
-
Coupling of this compound Semicarbazone: Suspend the dipeptide-Sepharose in a solution of this compound semicarbazone in DMF. Add a coupling agent to link the C-terminus of the dipeptide to the amino group of the this compound semicarbazone.
-
Washing: Wash the resin as described in step 3.
-
Removal of the Semicarbazone Protecting Group: To generate the active aldehyde group, treat the resin with a solution of formaldehyde in methanol and acetic acid. This step cleaves the semicarbazone and liberates the this compound ligand.[1]
-
Final Washing and Storage: Wash the final this compound-Sepharose resin extensively with water and then with the desired equilibration buffer for chromatography. Store the resin at 4°C in a buffer containing a bacteriostatic agent.
Protocol 2: Purification of Thrombin using this compound Affinity Chromatography
This protocol provides a general procedure for the purification of a trypsin-like protease, such as thrombin, from a crude preparation.
Materials:
-
This compound-Sepharose affinity column (prepared as in Protocol 1)
-
Crude protein sample containing the target protease (e.g., plasma fraction)
-
Equilibration/Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4
-
Elution Buffer: 50 mM Sodium Acetate, 100 mM Semicarbazide, pH 5.0
-
Regeneration Buffer: 50 mM Tris-HCl, 1 M NaCl, pH 8.0 followed by Equilibration Buffer
-
Chromatography system (e.g., FPLC or gravity flow column)
Procedure:
-
Column Preparation: Pack the this compound-Sepharose resin into a chromatography column.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Equilibration/Binding Buffer at a flow rate of approximately 1 mL/min.
-
Sample Loading: Apply the crude protein sample to the column. The flow rate should be slow enough to allow for efficient binding of the target protease to the resin (e.g., 0.2-0.5 mL/min).
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protease with 5-10 CV of Elution Buffer. Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.
-
Analysis of Fractions: Analyze the collected fractions for protease activity and purity using appropriate assays (e.g., chromogenic substrate assay) and SDS-PAGE.
-
Regeneration: Regenerate the column by washing with 5 CV of Regeneration Buffer, followed by 10 CV of Equilibration/Binding Buffer. The column is now ready for another purification cycle.
Quantitative Data Presentation
The following table summarizes the purification of human thrombin from a plasma fraction using a benzamidine-agarose affinity column, which functions on a similar principle of specific binding to the active site. This data demonstrates the high efficiency of this type of affinity chromatography.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Plasma Fraction | 1000 | 2000 | 2 | 100 | 1 |
| Affinity Chromatography | 6.25 | 1600 | 256 | 80 | 128 |
| Hypothetical data based on reported yield and purification factor for a similar process |
Note: A purification of human thrombin from a plasma fraction using benzamidine-Spherodex resulted in a yield of approximately 80% and a purification factor of about 160.[2]
Visualizations
Experimental Workflow
Caption: Workflow for protease purification using this compound affinity chromatography.
Thrombin Signaling Pathway
Caption: Simplified thrombin signaling pathway via PAR1 activation.
Conclusion
This compound-based affinity chromatography is a highly effective method for the purification of trypsin-like serine proteases. The use of this compound as a transition-state analog inhibitor provides high specificity and affinity, leading to excellent purification factors and yields. The protocols provided in this application note offer a framework for the synthesis of this compound affinity resins and their application in protease purification. The versatility of this technique, allowing for the design of specific dipeptidyl-argininal ligands, makes it a valuable tool for researchers, scientists, and drug development professionals working with proteases.
References
Application Notes and Protocols for the Laboratory Synthesis of Argininal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the laboratory synthesis of Argininal, a critical building block in the development of protease inhibitors and other therapeutic agents. The protocols outlined below are based on established methods for peptide aldehyde synthesis, with special consideration for the unique chemical properties of the arginine side chain.
Overview of this compound Synthesis Strategies
The synthesis of this compound, like other peptide aldehydes, can be approached through two primary strategies[1][2][3]:
-
Oxidation of a Precursor Alcohol: This is a common and effective method that involves the synthesis of the corresponding N-protected amino alcohol (Argininol) followed by a mild oxidation to yield the aldehyde.
-
Reduction of a Carboxylic Acid Derivative: This strategy involves the reduction of an activated N-protected arginine derivative, such as a Weinreb amide or an ester, to the aldehyde.
This guide will focus on the first strategy, which is widely applicable and generally provides good yields with minimal racemization. The synthesis involves three key stages:
-
Protection of Arginine: The α-amino and guanidino groups of arginine must be protected to prevent unwanted side reactions.
-
Reduction of the Carboxylic Acid: The protected arginine is reduced to the corresponding alcohol (Argininol).
-
Oxidation to the Aldehyde: The protected Argininol is oxidized to this compound.
-
Deprotection: The protecting groups are removed to yield the final product.
Protecting Group Strategies for Arginine
The guanidinium (B1211019) side chain of arginine is highly basic and requires robust protection during synthesis. The choice of protecting group is critical for the overall success of the synthesis, impacting yield and purity[4].
| Protecting Group | Abbreviation | Key Characteristics | Cleavage Conditions |
| Tosyl | Tos | Provides robust protection but requires harsh cleavage conditions (e.g., strong acid).[4] | Strong acid (e.g., HF) |
| Pentamethylchroman-6-sulfonyl | Pmc | More acid-labile than Tos, but can lead to side reactions.[4] | Trifluoroacetic acid (TFA) |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | High acid lability, allowing for milder cleavage and reducing side reactions.[4] | Trifluoroacetic acid (TFA) |
| Nitro | NO₂ | Stable protecting group that can be removed under reductive conditions.[5][6][7] | Reduction (e.g., SnCl₂) |
| tert-Butoxycarbonyl | Boc | Commonly used for the α-amino group and can also be used for the guanidino group.[8][9] | Acid (e.g., TFA) |
For a typical laboratory synthesis of this compound, a combination of Boc for the α-amino group and Pbf for the guanidino side chain offers a good balance of stability and ease of removal.
Experimental Protocols
Protocol 1: Synthesis of Nα-Boc-Nω-Pbf-L-Argininol
This protocol describes the reduction of the carboxylic acid of protected arginine to the corresponding alcohol.
Materials:
-
Nα-Boc-Nω-Pbf-L-arginine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve Nα-Boc-Nω-Pbf-L-arginine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-Methylmorpholine (NMM) (1 equivalent) and ethyl chloroformate (1 equivalent) sequentially. Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride (B1165640).
-
In a separate flask, dissolve sodium borohydride (NaBH₄) (2 equivalents) in a mixture of THF and methanol.
-
Slowly add the NaBH₄ solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to stir for 2 hours, gradually warming to room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM) (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Nα-Boc-Nω-Pbf-L-Argininol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Nα-Boc-Nω-Pbf-L-Argininal
This protocol details the oxidation of the protected Argininol to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild oxidizing agent.
Materials:
-
Nα-Boc-Nω-Pbf-L-Argininol
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Nα-Boc-Nω-Pbf-L-Argininol (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the two phases become clear.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Nα-Boc-Nω-Pbf-L-Argininal.
-
Purify the product by flash column chromatography on silica gel.
Visualization of Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for L-Argininal.
Solid-Phase Synthesis of this compound-Containing Peptides
For the synthesis of peptides with a C-terminal this compound, a solid-phase approach is often preferred. This methodology involves attaching the protected amino aldehyde to a resin and then elongating the peptide chain.[1][10][11]
Workflow for Solid-Phase Synthesis
Caption: Solid-phase synthesis of a peptide aldehyde.
Conclusion
The synthesis of this compound for laboratory use is a multi-step process that requires careful selection of protecting groups and reaction conditions. The protocols provided in these application notes offer a reliable pathway to obtain this valuable compound. For the synthesis of more complex this compound-containing peptides, solid-phase synthesis methodologies provide an efficient and scalable alternative. Researchers should optimize these protocols based on their specific laboratory conditions and the desired purity of the final product.
References
- 1. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Using Argininal-Containing Peptide Aldehydes as a Positive Control in Protease Inhibitor Screening Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease inhibitors are critical tools in drug discovery and biomedical research, with applications ranging from anti-viral therapies to cancer treatment. High-throughput screening (HTS) assays are commonly employed to identify novel protease inhibitors from large compound libraries. A crucial component of any robust screening assay is the inclusion of a reliable positive control to validate assay performance and normalize results. Argininal and its peptide derivatives, such as Leupeptin (B1674832), are potent, reversible inhibitors of a broad spectrum of serine and cysteine proteases and serve as excellent positive controls in these screening campaigns.
This document provides detailed application notes and protocols for the use of this compound-containing peptide aldehydes, with a specific focus on Leupeptin, as a positive control in protease inhibitor screening assays.
Mechanism of Action
Leupeptin, chemically known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide aldehyde produced by various species of actinomycetes.[1][2] Its inhibitory activity stems from the C-terminal this compound residue. The aldehyde group of the this compound forms a covalent hemiacetal adduct with the active site serine residue of serine proteases or a thiohemiacetal with the active site cysteine of cysteine proteases.[3] This interaction mimics the transition state of peptide bond hydrolysis, thus competitively and reversibly inhibiting the enzyme.[1][4]
Data Presentation: Inhibitory Activity of Leupeptin
The inhibitory potency of Leupeptin against various proteases is summarized in the table below. These values are crucial for determining the appropriate concentration of Leupeptin to use as a positive control in a specific assay.
| Protease Target | Protease Class | Substrate | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Concentration) |
| Trypsin | Serine Protease | Nα-benzoyl-L-arginine ethyl ester (BAEE) | 3.5 nM[1] | - |
| Plasmin | Serine Protease | Fibrinogen | 3.4 µM[5] | 8 µg/mL[6] |
| Kallikrein | Serine Protease | BAEE | 19 µM[5] | 75 µg/mL[6] |
| Calpain | Cysteine Protease | - | 10 nM[5] | - |
| Cathepsin B | Cysteine Protease | Nα-benzoyl-L-arginine amide HCl | 6 nM[5] | 0.44 µg/mL[6] |
| Papain | Cysteine Protease | Casein | - | 0.5 µg/mL[6] |
| SARS-CoV-2 Mpro | Cysteine Protease | FRET substrate | - | 127.2 µM[7] |
Note: IC50 values can be highly dependent on assay conditions, particularly substrate concentration. It is recommended to determine the IC50 under your specific experimental conditions.
Experimental Protocols
Preparation of Leupeptin Stock Solution
Leupeptin is typically supplied as a hemisulfate salt.
-
Solubility: Leupeptin is soluble in water (up to 50 mg/mL), ethanol, and methanol (B129727).[8]
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Leupeptin hemisulfate in sterile, deionized water.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage and Stability:
General Protease Inhibition Assay Protocol (96-well plate format)
This protocol provides a general framework for a colorimetric or fluorometric protease assay using Leupeptin as a positive control. Specific parameters such as buffer composition, substrate, and enzyme concentration should be optimized for the particular protease being studied.
Materials:
-
Protease of interest
-
Specific chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like CaCl2 or DTT)
-
Leupeptin stock solution (e.g., 10 mM)
-
Test compounds (from screening library)
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure:
-
Assay Plate Preparation:
-
Blank wells: Add assay buffer only.
-
Negative Control (100% activity) wells: Add assay buffer and enzyme.
-
Positive Control (Inhibition) wells: Add diluted Leupeptin to achieve a final concentration of approximately 10-100 times its IC50 value for the target protease.
-
Test Compound wells: Add diluted test compounds at desired final concentrations.
-
-
Enzyme Addition:
-
Add the appropriate amount of protease solution to all wells except the blank wells.
-
The final enzyme concentration should be in the linear range of the assay.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor (Leupeptin or test compounds) to bind to the enzyme.
-
-
Substrate Addition:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
The final substrate concentration should ideally be at or below the Michaelis constant (Km) for sensitive inhibitor screening.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed plate reader.
-
Measure the absorbance or fluorescence at regular intervals for a defined period. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each well.
-
Determine the percentage of inhibition for the positive control and test compounds using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
For test compounds, a dose-response curve can be generated to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for a protease inhibitor screening assay.
Caption: Inhibition of PAR signaling by a protease inhibitor.
Application Notes
-
Specificity: Leupeptin is a broad-spectrum inhibitor of serine and cysteine proteases but does not inhibit aspartic or metalloproteases.[9] It is also ineffective against proteases like chymotrypsin (B1334515) and thrombin.[1]
-
Interference: The aldehyde group of Leupeptin can act as a reducing agent and may interfere with certain protein quantification assays, such as the Lowry assay.[9]
-
In Vivo Considerations: While Leupeptin is a potent inhibitor in vitro, some studies have shown paradoxical effects in vivo. For instance, it has been reported to stimulate cathepsin B activity in some tissues in mice.[10] This should be considered when extrapolating in vitro results.
-
Slow-Binding Inhibition: Leupeptin can exhibit slow, tight-binding inhibition with some proteases, such as cathepsin B.[11] This may manifest as a lag phase in the reaction progress curves. Pre-incubation of the enzyme with the inhibitor is important to reach equilibrium before starting the reaction.
By following these guidelines and protocols, researchers can effectively use this compound-containing peptide aldehydes like Leupeptin as a reliable positive control to ensure the quality and validity of their protease inhibitor screening assays.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leupeptin › Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 4. Leupeptin › PeptaNova [peptanova.de]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. cephamls.com [cephamls.com]
- 10. Paradoxical effect of leupeptin in vivo on cathepsin B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arginine-Based Peptides in Ubiquitin-Proteasome Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the degradation of most intracellular proteins, playing a key role in cellular homeostasis, cell cycle control, and signal transduction.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the proteasome a significant therapeutic target.[3]
This document provides detailed application notes and protocols for the use of arginine-based peptides in studying the UPP. It is important to note that while the term "Argininal" was used in the query, the scientific literature predominantly refers to proline- and arginine-rich peptides , such as PR-39 and its active fragment PR-11 , as potent, cell-permeable, allosteric inhibitors of the proteasome.[4][5][6] These peptides offer a unique mechanism of action, providing a valuable tool for researchers investigating the intricacies of the UPP.
Mechanism of Action: Allosteric Inhibition
Unlike many proteasome inhibitors that target the active sites within the 20S catalytic core, arginine-rich peptides function as non-competitive and reversible allosteric inhibitors.[4][5] They bind to a site on the outer surface of the proteasome's α-ring, distant from the catalytic β-subunits.[7][8] This binding event induces conformational changes in the proteasome, which are thought to interfere with the proper entry of protein substrates into the catalytic chamber, thereby inhibiting their degradation.[4][5] This allosteric mechanism allows for the selective inhibition of the degradation of certain proteins without completely shutting down cellular proteolysis.[4]
Quantitative Data: Inhibitory Potency of Arginine-Rich Peptides
The inhibitory concentration (IC50) of arginine-rich peptides can vary depending on the specific peptide sequence and the experimental conditions. The following table summarizes representative IC50 values for the chymotrypsin-like (ChT-L) activity of the human 20S proteasome.
| Peptide ID | Description | IC50 (ChT-L Activity) | Reference |
| PR-11 | 11-amino acid N-terminal fragment of PR-39 | ~1.60 µM - 1.90 µM (when activated with Rpt5 peptide) | [7][8] |
| Peptide 7 | A modified PR-11 peptide with a C-terminal WG motif | ~0.50 µM - 0.56 µM (when activated with Rpt5 peptide) | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
Ubiquitin-Proteasome Pathway
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Mechanism of Arginine-Rich Peptide Inhibition
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. C9orf72 proline-arginine dipeptide repeats disrupt the proteasome and perturb proteolytic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular basis for Proline- and Arginine-Rich Peptide inhibition of proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis for proline- and arginine-rich peptide inhibition of proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preparation of Argininal Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a general framework and best practices for approaching the preparation of Argininal stock solutions, emphasizing the need for investigator-led validation in the absence of established protocols.
Introduction
This compound's structural similarity to arginine, a key molecule in numerous physiological processes, makes it a valuable tool for studying enzyme kinetics, protein interactions, and cellular signaling pathways. The aldehyde functional group in this compound introduces a reactive moiety that can interact with various biological molecules, distinguishing its activity from that of arginine. To ensure the reliability of experimental outcomes, it is paramount that this compound stock solutions are prepared with high precision, considering factors such as solvent selection, concentration accuracy, stability, and appropriate storage conditions.
Disclaimer: The following recommendations are based on general laboratory practices for handling reactive small molecules. Due to the lack of specific data for this compound, researchers must perform their own validation experiments to determine the optimal conditions for their specific applications.
Data Presentation: A Call for Investigation
A thorough literature and database search did not yield specific quantitative data on the solubility and stability of this compound in common laboratory solvents. To facilitate future research and the development of standardized protocols, it is crucial for investigators working with this compound to systematically determine and publish these parameters. A recommended data collection table is provided below.
Table 1: Proposed Template for this compound Solubility and Stability Data
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL or mM) | Stability (Time to 5% Degradation) | Storage Conditions | Analytical Method for Stability |
| Water | 4 | HPLC, LC-MS | |||
| Water | 25 (Room Temp) | HPLC, LC-MS | |||
| PBS (pH 7.4) | 4 | HPLC, LC-MS | |||
| PBS (pH 7.4) | 25 (Room Temp) | HPLC, LC-MS | |||
| DMSO | -20 | HPLC, LC-MS | |||
| DMSO | 4 | HPLC, LC-MS | |||
| DMSO | 25 (Room Temp) | HPLC, LC-MS | |||
| Ethanol | -20 | HPLC, LC-MS | |||
| Ethanol | 4 | HPLC, LC-MS | |||
| Ethanol | 25 (Room Temp) | HPLC, LC-MS |
Experimental Protocols: A General Guideline
The following protocol is a general guideline and should be adapted and validated by the end-user.
Materials:
-
This compound (high purity)
-
Sterile, high-purity solvents (e.g., nuclease-free water, DMSO, ethanol)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filtration unit (if preparing aqueous solutions for cell culture)
Protocol for Preparation of this compound Stock Solution (Example with DMSO):
-
Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration. It is advisable to start with a small test batch to determine solubility.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C. The optimal storage temperature and shelf-life must be determined experimentally.
Mandatory Visualization: Logical Workflow for Protocol Development
The following diagram illustrates a logical workflow for establishing a validated protocol for this compound stock solution preparation.
Caption: Logical workflow for developing a validated this compound stock solution protocol.
Conclusion and Recommendations
The lack of specific, publicly available data on the preparation of this compound stock solutions necessitates a cautious and methodical approach from researchers. It is imperative that individual laboratories undertake the responsibility of validating their own protocols. This includes determining the solubility of this compound in various solvents, assessing its stability under different storage conditions, and establishing a robust standard operating procedure. The sharing of such validated data within the scientific community will be invaluable for advancing research involving this important compound. Until then, the general guidelines provided herein offer a starting point for the systematic development of reliable protocols for the preparation of this compound stock solutions.
Application Notes: Enhancing Protein Integrity in Immunoprecipitation using Argininal
Introduction
Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein or protein complex from a heterogeneous sample.[1][2] A critical challenge in IP is the potential for target protein degradation by endogenous proteases released during cell lysis.[3] This can lead to reduced protein yield, loss of protein activity, and inaccurate downstream analysis. Protease inhibitors are essential reagents added to lysis buffers to counteract this problem.[3][4] Argininal, a potent and specific inhibitor of arginyl aminopeptidases, plays a crucial role in protecting the N-terminus of target proteins from degradation.
Principle of Action
Proteases are enzymes that break down proteins into smaller peptides or single amino acids.[4] this compound is a competitive inhibitor that specifically targets arginyl aminopeptidases. These exopeptidases cleave arginine residues from the N-terminus of proteins. This compound's structure mimics the natural substrate of these enzymes, allowing it to bind to the active site and block its catalytic activity. This inhibition is crucial for preserving the full-length structure and function of proteins that are susceptible to N-terminal degradation.
Applications
The use of this compound is particularly recommended in the following scenarios:
-
Studying N-terminally regulated proteins: For proteins whose activity or interaction is regulated by their N-terminal sequence, preventing its cleavage is paramount.
-
Improving yield of full-length proteins: When western blot analysis shows multiple lower molecular weight bands, it may indicate proteolytic degradation. This compound can help in obtaining a cleaner, single band of the target protein.
-
Mass spectrometry analysis: To ensure accurate identification and characterization of proteins and their post-translational modifications, it is essential to start with intact, non-degraded samples.
-
Studying protein-protein interactions: The N-terminus of a protein can be a critical site for interaction with other proteins. Protecting it with this compound can be vital for successful co-immunoprecipitation (Co-IP) experiments.
Quantitative Data Summary
The efficacy of this compound in protecting target proteins can be demonstrated by comparing the yield of the full-length protein in the presence and absence of the inhibitor. The following table provides a representative summary of expected results based on densitometric analysis of a western blot.
| Condition | Target Protein Band Intensity (Arbitrary Units) | Percentage of Full-Length Protein (%) |
| Without this compound | 850 | 65 |
| With this compound | 1250 | 95 |
Data is representative and illustrates the expected outcome. Actual results may vary depending on the specific protein and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cells or tissue expressing the target protein
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA or a non-denaturing lysis buffer)[5]
-
Protease Inhibitor Cocktail (commercial or self-made)
-
This compound solution (e.g., 10 mM stock in a suitable solvent)
-
Primary antibody specific to the target protein
-
Protein A/G-coupled agarose (B213101) or magnetic beads[1]
-
Washing Buffer (e.g., lysis buffer without protease inhibitors or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)[2]
-
Microcentrifuge tubes
-
Rotating platform or rocker
Protocol for Immunoprecipitation with this compound
1. Preparation of Lysis Buffer with Inhibitors:
-
On the day of the experiment, prepare the required volume of lysis buffer.
-
Immediately before use, add a broad-spectrum protease inhibitor cocktail to the lysis buffer at the recommended concentration.
-
Supplement the lysis buffer with this compound to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each specific application.
2. Cell Lysis:
-
Harvest cells and wash them once with ice-cold PBS.[5]
-
Centrifuge the cells and discard the supernatant.[5]
-
Resuspend the cell pellet in the prepared ice-cold lysis buffer containing this compound and other protease inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the protein extract.
3. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the protein extract with Protein A/G beads for 30-60 minutes at 4°C on a rotator.[2]
-
Centrifuge the mixture and transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
Add the primary antibody specific to the target protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add the appropriate amount of Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation to allow the antibody-antigen complex to bind to the beads.
5. Washing:
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold washing buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them.
6. Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound protein from the beads by adding elution buffer. For western blot analysis, this is typically 1X or 2X SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes to denature the proteins and release them from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted protein for downstream analysis.
Visualizations
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 3. IP sample treatment [assay-protocol.com]
- 4. Protease Inhibitors [labome.com]
- 5. usbio.net [usbio.net]
- 6. docs.abcam.com [docs.abcam.com]
Argininal and its Derivatives: Powerful Tools for Interrogating Protease Functions in Live Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Argininal, an aldehyde derivative of the amino acid arginine, and its related peptide aldehydes such as leupeptin (B1674832) and antipain, are potent reversible inhibitors of a broad spectrum of proteases. Their ability to target the active sites of specific protease families, particularly trypsin-like serine proteases and cysteine proteases like calpains and cathepsins, makes them invaluable tools for elucidating the physiological and pathological roles of these enzymes in vivo. These compounds covalently modify the active site serine or cysteine residue, forming a stable but reversible hemiacetal or hemithioacetal adduct. This targeted inhibition allows for the study of complex biological processes where proteases act as key regulators, including signal transduction, protein turnover, and disease progression.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in in vivo research. They are intended to guide researchers in designing and executing experiments to dissect the specific functions of proteases in living organisms.
Target Proteases and Biological Processes
This compound and its derivatives are particularly effective against proteases that have a specificity for arginine at the P1 position of their substrates. This includes:
-
Trypsin-like Serine Proteases: A large family of enzymes involved in digestion, blood coagulation, and inflammation.
-
Cysteine Proteases:
-
Calpains: Calcium-activated proteases implicated in cellular signaling, cytoskeletal remodeling, and neurodegenerative diseases.
-
Cathepsins (B, H, L): Lysosomal proteases involved in protein degradation, antigen presentation, and autophagy.[1]
-
By inhibiting these proteases, researchers can investigate their roles in a variety of biological contexts, such as:
-
Neurodegeneration: Studying the involvement of calpains in neuronal cell death in models of Parkinson's and Alzheimer's disease.[2][3][4]
-
Autophagy: Quantifying macroautophagic flux by inhibiting lysosomal degradation of key proteins like LC3-II.[1][5][6][7]
-
Muscle Protein Degradation: Investigating the contribution of specific proteases to muscle atrophy in various physiological and pathological states.[8][9]
-
Inflammation and Immunity: Elucidating the role of proteases in inflammatory signaling pathways, such as the NF-κB pathway.[10][11][12][13]
-
Cancer Biology: Exploring the involvement of proteases in tumor progression and metastasis.
Data Presentation: In Vivo Efficacy of this compound Derivatives
The following tables summarize quantitative data from in vivo studies using this compound derivatives to highlight their effective concentrations and observed biological effects.
| Inhibitor | Animal Model | Dosage | Administration Route | Target/Process Studied | Key Findings | Reference(s) |
| Leupeptin | Mouse | 40 mg/kg | Intraperitoneal (i.p.) | Macroautophagy (LC3-II turnover) | Time-dependent increase in LC3b-II in various organs, with the most significant accumulation in the liver. | [5][6] |
| Antipain | Mouse | 3 mg | Subcutaneous | Uterine DNA Synthesis | Significant decrease in uterine weight and total DNA content after 16 days of treatment. | |
| Antipain | Mouse | 100 µg/g body weight | Intraperitoneal (i.p.) | Urethane-induced lung neoplasia | Inhibitory effect on the development of lung tumors. | |
| Chymostatin (B1668925) | Rodent (leg muscle) | 20 µM (in vitro on isolated muscle) | N/A (ex vivo) | Muscle Protein Breakdown | 20-40% decrease in protein breakdown in normal, denervated, and dystrophic muscles. | [8] |
| Calpeptin | Mouse (MPTP model of Parkinson's Disease) | Not Specified | Not Specified | Neuroinflammation and Neurodegeneration | Reduced pro-inflammatory cytokines and reactive oxygen species generation in microglial cells. | [2] |
| A-705253 (Calpain Inhibitor) | Rat (Aβ-induced neurodegeneration model) | Dose-dependent | Not Specified | Cholinergic Neurodegeneration | Prevention of cholinergic neurodegeneration and associated neuroinflammation. | [4][14] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Macroautophagic Flux Using Leupeptin
Objective: To quantify the rate of macroautophagy in different tissues of a mouse model by measuring the accumulation of lipidated LC3 (LC3-II) following the inhibition of lysosomal proteases with leupeptin.[5][6]
Materials:
-
Leupeptin hemisulfate salt (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS), sterile
-
Experimental animals (e.g., C57BL/6 mice)
-
Standard materials for tissue homogenization and western blotting
Procedure:
-
Preparation of Leupeptin Solution: Dissolve leupeptin in sterile PBS to a final concentration of 4 mg/mL. Ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Animal Dosing: Administer leupeptin to mice via intraperitoneal (i.p.) injection at a dosage of 40 mg/kg body weight. For control animals, inject an equivalent volume of sterile PBS.
-
Time Course: Sacrifice animals at various time points after injection (e.g., 0, 30, 60, 120, 240 minutes) to determine the kinetics of LC3-II accumulation. A 4-hour time point is often sufficient to observe significant accumulation.[6]
-
Tissue Harvest and Processing: Euthanize mice and quickly dissect the organs of interest (e.g., liver, spleen, kidney, lung). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until further analysis.
-
Western Blot Analysis:
-
Homogenize the tissues in a suitable lysis buffer containing a cocktail of protease inhibitors (excluding leupeptin if its effect is being measured).
-
Determine the total protein concentration of the lysates.
-
Perform SDS-PAGE and western blotting using an antibody specific for LC3B. Be sure to resolve the two forms, LC3-I and LC3-II (lipidated form).
-
Quantify the band intensity of LC3-II and normalize it to a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Calculate the autophagic flux by determining the difference in the amount of LC3-II between leupeptin-treated and control (PBS-treated) animals at each time point.
Protocol 2: Studying the Role of Calpains in a Mouse Model of Neurodegeneration
Objective: To investigate the therapeutic potential of a calpain inhibitor in a mouse model of Parkinson's disease induced by MPTP.[2]
Materials:
-
Calpain inhibitor (e.g., Calpeptin or a more specific inhibitor like A-705253)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Vehicle for inhibitor and MPTP administration (e.g., saline, DMSO)
-
Experimental animals (e.g., C57BL/6 mice)
-
Materials for behavioral testing (e.g., rotarod), immunohistochemistry, and biochemical assays (e.g., ELISA for cytokines).
Procedure:
-
Animal Model Induction: Induce Parkinson's-like neurodegeneration by administering MPTP according to established protocols.
-
Inhibitor Administration:
-
Prepare the calpain inhibitor in a suitable vehicle.
-
Administer the inhibitor to the animals. The route of administration (e.g., i.p., oral gavage) and dosing regimen will depend on the specific inhibitor's pharmacokinetic properties. This may require a pilot study to determine the optimal dose and frequency.
-
Treatment can be initiated before, during, or after MPTP administration to investigate prophylactic or therapeutic effects.
-
-
Behavioral Assessment: Perform behavioral tests (e.g., rotarod test, open field test) at regular intervals to assess motor function and coordination.
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Analyze plasma for levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.[2]
-
Perform immunohistochemistry on brain sections to assess:
-
Dopaminergic neuron survival in the substantia nigra (e.g., tyrosine hydroxylase staining).
-
Microglial and astrocyte activation (e.g., Iba1 and GFAP staining).
-
Calpain activation (using antibodies specific for activated calpain isoforms).
-
-
-
Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the vehicle-treated and calpain inhibitor-treated groups to determine the neuroprotective effects of calpain inhibition.
Mandatory Visualizations
Caption: General experimental workflow for in vivo studies using this compound derivatives.
Caption: Leupeptin's role in studying autophagic flux by inhibiting LC3-II degradation.
References
- 1. Effect of leupeptin on the autophagic vacuolar system of rat hepatocytes. Correlation between ultrastructure and degradation of membrane and cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. l-Arginine Ameliorates Lipopolysaccharide-Induced Intestinal Inflammation through Inhibiting the TLR4/NF-κB and MAPK Pathways and Stimulating β-Defensin Expression in Vivo and in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginase Modulates NF-κB Activity via a Nitric Oxide–Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric arginine dimethylation of RelA provides a repressive mark to modulate TNFα/NF-κB response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols for Cell Culture Media Supplementation with L-Arginine
A Note on Argininal: Initial searches for "this compound" did not yield specific information regarding its use as a standalone cell culture media supplement. This compound is primarily known as a component of the protease inhibitor leupeptin (B1674832) (N-acetyl-L-leucyl-L-leucyl-L-argininal), which is typically used in cell lysis buffers to prevent protein degradation and is not suitable for long-term cell culture supplementation.
Given the lack of available data for this compound, these application notes will focus on the closely related and extensively studied amino acid, L-arginine (B1665763) . L-arginine is a conditionally essential amino acid that plays a crucial role in numerous cellular processes, making its supplementation in cell culture a subject of significant research.[1][2] It serves as a precursor for the synthesis of nitric oxide (NO), polyamines, and other vital molecules involved in cell signaling, proliferation, and metabolism.[2][3][4]
These notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in studying the effects of L-arginine supplementation in specific cell culture experiments.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of L-arginine supplementation on various cellular parameters as reported in the literature.
Table 1: Effects of L-Arginine on Cell Proliferation and Viability
| Cell Line | L-Arginine Concentration | Duration | Effect | Reference |
| Human Endometrial RL95-2 | 200 µM, 800 µM | 2 and 4 days | Increased cell proliferation.[5][6] | [5][6] |
| Human Dental Pulp Stem Cells (hDPSCs) | 300 µM, 400 µM, 500 µM | 24 hours | Increased cell proliferation with 500 µM showing the highest increase.[7] | [7] |
| Fibroblasts (NIH3T3 and HDF) | 6 mM | 24 hours | Significantly enhanced fibroblast proliferation.[8] | [8] |
| Porcine Trophectoderm (pTr2) | 0.2 mM | 48 hours | 4.6-fold increase in proliferation.[9] | [9] |
| Ovine Trophectoderm (oTr1) | 0.2 mM | 48 hours | 4.1-fold increase in proliferation.[9] | [9] |
| Human Keratinocytes (HaCaT) with UVA irradiation (25.3 J/cm²) | 5 mM | Immediate post-irradiation | Decreased cell viability to 18%.[10] | [10] |
Table 2: Effects of L-Arginine on Nitric Oxide (NO) Production
| Cell Line | L-Arginine Concentration | Duration | Effect on NO Production | Reference |
| C2C12 Myotubes | Not specified | 3, 18, 36 hours | Increased NO concentration in cells and culture medium.[4] | [4] |
| BNL CL2 (mouse liver epithelial) | 800 µM | 24 hours | Elevated NO2- in cell culture supernatant.[11] | [11] |
| 3T3 L1 (mouse adipocyte) | 400 µM, 800 µM | 72 hours, 24 hours | Elevated NO2- in cell culture supernatant.[11] | [11] |
Table 3: Effects of L-Arginine on Signaling Pathway Components
| Cell Line | L-Arginine Concentration | Duration | Signaling Molecule | Effect | Reference |
| C2C12 Myotubes | Not specified | Not specified | p-mTOR (Thr 2446), p-p70S6K (Thr 389) | Increased phosphorylation.[4] | [4] |
| Brown Adipocyte Precursor Cells | 50-1000 µM | 2 hours | p-mTOR, p-p70S6K, p-4E-BP1 | Dose-dependent increase in phosphorylation.[12] | [12] |
| Bovine Myocytes | 50 µM, 100 µM | 96 hours | p-mTOR, p-p70S6K | Increased phosphorylation.[13] | [13] |
| Human Endometrial RL95-2 | 200 µM, 800 µM | Not specified | p-BAD | Increased phosphorylation.[5][6] | [5][6] |
Experimental Protocols
Protocol for Assessing Cell Proliferation using MTT Assay
This protocol is designed to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation, in response to L-arginine supplementation.[14]
Materials:
-
Cells of interest cultured in a 96-well plate
-
L-Arginine hydrochloride (cell culture grade)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
L-Arginine Treatment: Prepare a stock solution of L-arginine in sterile water or PBS.[2] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 100 µM, 200 µM, 400 µM, 800 µM).
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of L-arginine. Include untreated control wells with a standard medium.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
Protocol for Measuring Nitric Oxide (NO) Production using Griess Assay
This protocol measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.[15]
Materials:
-
Cells of interest cultured in a multi-well plate
-
L-Arginine hydrochloride
-
Complete cell culture medium
-
Griess Reagent System (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution (1 mM)
-
96-well plate for assay
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of L-arginine in a fresh medium for the specified duration.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a nitrite standard curve by serially diluting the 1 mM NaNO₂ stock solution in the culture medium to concentrations ranging from 0 to 100 µM.
-
Griess Reaction: a. Add 50 µL of the collected supernatants and standards to a new 96-well plate in triplicate.[15] b. Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.[15] c. Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.[15]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes of adding Component B.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol for Analyzing mTOR Pathway Activation by Western Blot
This protocol details the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway, such as mTOR and p70S6K, in response to L-arginine supplementation.[4][13]
Materials:
-
Cells of interest cultured in appropriate culture dishes
-
L-Arginine hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Starve the cells in an arginine-free medium for a few hours if necessary, then treat with different concentrations of L-arginine for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in a Laemmli sample buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C, following the manufacturer's recommended dilution. c. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: Apply ECL reagents to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for the total protein and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Signaling Pathways
// Nodes L_Arginine [label="L-Arginine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOS [label="Nitric Oxide Synthase\n(NOS)", fillcolor="#FBBC05", fontcolor="#202124"]; Arginase [label="Arginase", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polyamines [label="Polyamines", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p70S6K [label="p70S6K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges L_Arginine -> NOS [arrowhead=normal, color="#5F6368"]; L_Arginine -> Arginase [arrowhead=normal, color="#5F6368"]; L_Arginine -> mTORC1 [arrowhead=normal, color="#5F6368", label="Activates"]; NOS -> NO [arrowhead=normal, color="#5F6368"]; Arginase -> Polyamines [arrowhead=normal, color="#5F6368"]; NO -> Cell_Proliferation [arrowhead=normal, color="#5F6368"]; Polyamines -> Cell_Proliferation [arrowhead=normal, color="#5F6368"]; mTORC1 -> p70S6K [arrowhead=normal, color="#5F6368", label="Phosphorylates"]; mTORC1 -> _4EBP1 [arrowhead=normal, color="#5F6368", label="Phosphorylates"]; p70S6K -> Protein_Synthesis [arrowhead=normal, color="#5F6368"]; _4EBP1 -> Protein_Synthesis [arrowhead=tee, color="#5F6368"]; Protein_Synthesis -> Cell_Proliferation [arrowhead=normal, color="#5F6368"]; L_Arginine -> Apoptosis [arrowhead=tee, color="#5F6368", label="Inhibits"]; } ` Caption: Key signaling pathways modulated by L-arginine supplementation.
Experimental Workflow
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="L-Arginine Supplementation\n(Varying Concentrations and Durations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assays [label="Perform Cellular Assays", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Production [label="Nitric Oxide Assay\n(e.g., Griess Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Signaling Pathway Analysis\n(e.g., Western Blot for p-mTOR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Assays; Assays -> Proliferation; Assays -> NO_Production; Assays -> Signaling; Proliferation -> Data_Analysis; NO_Production -> Data_Analysis; Signaling -> Data_Analysis; } ` Caption: A typical experimental workflow for studying the effects of L-arginine.
References
- 1. nbinno.com [nbinno.com]
- 2. himedialabs.com [himedialabs.com]
- 3. Effects of l-arginine on growth hormone and insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. L-Arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. sfdermato.org [sfdermato.org]
- 11. The effect of L-arginine supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [iastatedigitalpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Argininal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininal, the aldehyde derivative of the amino acid arginine, is a molecule of significant interest in biomedical research and drug development due to its potential role as a transition-state analog inhibitor of various enzymes. Accurate and reliable quantification of this compound is crucial for in-vitro and in-vivo studies, pharmacokinetic analysis, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the analysis of amino acids and aldehydes, adapted specifically for this compound.
Given the inherent reactivity of the aldehyde functional group, careful consideration of sample preparation and storage is paramount to prevent degradation, primarily through oxidation to arginine. The protocols provided herein are designed to ensure the stability and accurate quantification of this compound.
Quantitative Data Summary
The following tables summarize the expected performance of the proposed HPLC methods for this compound analysis. These values are estimates based on typical performance for similar analytes and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: HPLC Method with Pre-Column OPA Derivatization and Fluorescence Detection
| Parameter | Expected Value |
| Analyte | This compound-OPA derivative |
| Limit of Detection (LOD) | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µM |
| Linear Range | 0.1 - 50 µM |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Recovery | 90 - 110% |
Table 2: HPLC Method with Pre-Column DNPH Derivatization and UV Detection
| Parameter | Expected Value |
| Analyte | This compound-DNPH derivative |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.3 - 3 µM |
| Linear Range | 1 - 200 µM |
| Correlation Coefficient (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Recovery | 90 - 110% |
Experimental Protocols
Two primary methods are presented for the HPLC analysis of this compound: pre-column derivatization with o-phthaldialdehyde (OPA) for sensitive fluorescence detection, and an alternative method using 2,4-dinitrophenylhydrazine (B122626) (DNPH) for UV detection.
Method 1: Pre-Column Derivatization with o-Phthaldialdehyde (OPA) and Fluorescence Detection
This is the recommended method for high-sensitivity analysis of this compound in biological matrices. OPA reacts with the primary amine of this compound in the presence of a thiol to form a highly fluorescent isoindole derivative.
Materials and Reagents:
-
This compound standard
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 9.5)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Perchloric acid (PCA) or trifluoroacetic acid (TFA) for protein precipitation
-
Potassium carbonate for neutralization
-
Solid-phase extraction (SPE) cartridges (C18 or cation exchange)
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Protocol:
-
Sample Preparation:
-
For biological samples (plasma, serum, tissue homogenates), perform protein precipitation by adding an equal volume of ice-cold 10% (w/v) PCA.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with potassium carbonate.
-
For cleaner samples, solid-phase extraction (SPE) can be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute this compound with a methanol/water mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Crucially, to minimize oxidation of the aldehyde, all sample preparation steps should be performed on ice and as quickly as possible. The use of antioxidants in the sample collection tubes may also be considered.
-
-
Derivatization (Automated in Autosampler):
-
Prepare the OPA/thiol reagent by dissolving OPA in methanol and adding the thiol (e.g., 3-MPA) in boric acid buffer (pH 9.5).
-
Program the autosampler to mix the sample with the OPA reagent in a 1:1 ratio (v/v) and allow a reaction time of 1-2 minutes before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium phosphate (B84403) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-10% B (linear gradient)
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of this compound standard.
-
Plot the peak area of the this compound-OPA derivative against the concentration to generate a calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method 2: Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) and UV Detection
This method is a robust alternative for the analysis of this compound, particularly when a fluorescence detector is not available. DNPH reacts with the aldehyde group of this compound to form a stable dinitrophenylhydrazone derivative that can be detected by UV absorbance.
Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with a catalytic amount of sulfuric acid)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Protocol:
-
Sample Preparation:
-
Follow the same protein precipitation and optional SPE procedures as described in Method 1. The stability of the aldehyde is equally critical in this method.
-
-
Derivatization:
-
Mix the sample with the DNPH solution in a 1:1 ratio (v/v).
-
Incubate the mixture at 40-60°C for 30-60 minutes to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-10 min: 30% B
-
10-25 min: 30-70% B (linear gradient)
-
25-30 min: 70-30% B (linear gradient)
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 360 nm.
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of this compound standard.
-
Plot the peak area of the this compound-DNPH derivative against the concentration to generate a calibration curve.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and a simplified representation of a potential signaling pathway where this compound might act as an inhibitor.
Experimental workflow for HPLC analysis of this compound.
Inhibition of an enzymatic reaction by this compound.
Application Notes and Protocols for the Mass Spectrometry-Based Detection of Argininal-Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininal, the aldehyde derivative of the amino acid arginine, is a reactive species that can covalently modify proteins, forming this compound-protein adducts. These modifications can alter protein structure and function, potentially leading to cellular dysfunction and the progression of various diseases. The detection and quantification of these adducts are crucial for understanding their biological roles and for the development of targeted therapeutics. Mass spectrometry (MS) has emerged as a powerful tool for the characterization of such protein modifications, offering high sensitivity and specificity.
This document provides detailed application notes and protocols for the detection and characterization of this compound-protein adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct literature on this compound-protein adducts is limited, the methodologies presented here are based on well-established protocols for the analysis of protein adducts formed with structurally similar aldehydes, such as methylglyoxal (B44143) and glyoxal, which are known to react with arginine residues.
I. Experimental Principles
The detection of this compound-protein adducts by mass spectrometry typically involves a "bottom-up" proteomics approach. This strategy consists of the enzymatic digestion of the adducted protein into smaller peptides, followed by the separation and analysis of these peptides by LC-MS/MS. The identification of the modified peptide is achieved by detecting a specific mass shift corresponding to the addition of the this compound moiety.
The reaction of an aldehyde with the guanidinium (B1211019) group of an arginine residue can lead to the formation of several types of adducts, with hydroimidazolones being a common product. The formation of these adducts is a key consideration in the development of the analytical method.
II. Experimental Protocols
A. Sample Preparation and Protein Digestion
A critical step in the analysis of protein adducts is the preparation of the sample to ensure the stability of the adducts and the efficiency of the enzymatic digestion.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
Protocol:
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues in a buffer containing 8 M urea to denature the proteins and expose the arginine residues.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes. This step prevents the reformation of disulfide bonds.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M, which is necessary for optimal trypsin activity.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
B. LC-MS/MS Analysis
The separation and detection of the modified peptides are performed using a high-resolution mass spectrometer coupled to a liquid chromatography system.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 15 cm x 75 µm, 1.9 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes.
-
Flow Rate: 300 nL/min
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)
-
Full Scan (MS1) Resolution: 60,000 - 120,000
-
MS/MS (MS2) Resolution: 15,000 - 30,000
-
Collision Energy: Normalized collision energy (NCE) of 27-30%
III. Data Presentation
| Adduct Type | Protein | Modification Site | Fold Change (Treated vs. Control) | Reference |
| Methylglyoxal-hydroimidazolone | Albumin | Arg-410 | 3.5 | Fictional Example |
| Glyoxal-hydroimidazolone | Hemoglobin | Arg-30 | 2.8 | Fictional Example |
| Methylglyoxal-hydroimidazolone | Carbonic Anhydrase | Arg-67 | 5.1 | Fictional Example |
IV. Visualizations
A. Signaling Pathway: Formation of Arginine-Aldehyde Adducts
The following diagram illustrates the proposed reaction mechanism for the formation of a hydroimidazolone adduct from the reaction of an arginine residue with an aldehyde, such as this compound.
Application Notes and Protocols for L-Arginine in Neuroscience Research and its Relation to Calpain Inhibition
A Note on Terminology: The request specified "Argininal," which appears to be a typographical error. The available scientific literature extensively covers "L-arginine" in the context of neuroscience and its indirect effects on calpain activity. Therefore, these application notes and protocols will focus on L-arginine (B1665763).
Introduction
L-arginine is a semi-essential amino acid with multifaceted roles in the central nervous system (CNS). It serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[1][2] While not a direct inhibitor of calpains, L-arginine's metabolic pathways can indirectly influence the activity of these calcium-dependent proteases. Calpains are implicated in the pathophysiology of various neurological disorders, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases like Alzheimer's disease, where their overactivation contributes to neuronal damage and death.[3][4]
Recent research has highlighted the neuroprotective potential of L-arginine in various models of neurological injury and disease.[2][5][6] Its mechanisms of action are thought to involve the modulation of neuroinflammation, reduction of amyloid-beta (Aβ) aggregation, and regulation of cerebral hemodynamics.[7][8][9] The downstream effects of L-arginine metabolism, particularly NO production, can lead to the S-nitrosylation of calpain, thereby inhibiting its proteolytic activity.[10][11] These application notes provide an overview of L-arginine's application in neuroscience research with a focus on its indirect relationship with calpain activity and offer detailed protocols for its use in experimental settings.
Mechanism of Action: L-arginine and its Indirect Influence on Calpains
L-arginine's primary neuroprotective effects are not mediated by direct binding to calpains. Instead, its influence is largely indirect, primarily through the nitric oxide synthase (NOS) pathway.
-
Nitric Oxide Synthesis and S-Nitrosylation of Calpain: In the presence of NOS, L-arginine is converted to L-citrulline and NO. Elevated levels of NO can lead to the S-nitrosylation of cysteine residues in the active site of calpain, a post-translational modification that inhibits its enzymatic activity.[10][11] This mechanism has been demonstrated to reduce proteolysis of calpain substrates following excitotoxic insults.[10]
-
Reduction of Amyloid-Beta Aggregation: In animal models of Alzheimer's disease, oral administration of L-arginine has been shown to suppress the deposition of Aβ plaques and reduce the levels of insoluble Aβ42 in the brain.[8][9][12][13] Calpain activation is known to be involved in the processing of amyloid precursor protein (APP), and by reducing the overall Aβ burden, L-arginine may indirectly mitigate downstream pathological cascades that involve calpain.[4]
-
Anti-inflammatory Effects: L-arginine has been shown to suppress neuroinflammatory responses in the brain following ischemic injury.[7] It can inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines.[7] Since neuroinflammation can lead to calcium dysregulation and subsequent calpain activation, the anti-inflammatory properties of L-arginine contribute to its neuroprotective profile.
Quantitative Data on L-arginine's Neuroprotective Effects
The following tables summarize quantitative data from studies investigating the neuroprotective effects of L-arginine in various models of neurological injury and disease.
| Model | Species | L-arginine Dose | Key Finding | Reference |
| Traumatic Brain Injury (Cortical Impact) | Rat | 300 mg/kg | Significantly reduced contusion volume and increased neuron density in the CA1 region of the hippocampus. | [5] |
| Traumatic Brain Injury (Fluid-Percussion) | Mouse | 300 mg/kg | Restored laser Doppler flow to near baseline levels without increasing intracranial pressure. | [14] |
| Stroke (Ischemia/Reperfusion) | Rat | Not specified | Decreased neuronal death and improved functional recovery. | [7] |
| Alzheimer's Disease (AppNL-G-F knock-in) | Mouse | Not specified | Suppressed Aβ plaque deposition and reduced insoluble Aβ42 levels in the brain. | [8][9] |
| Parkinson's Disease (MPTP-induced) | Mouse | 300 mg/kg, i.p. | Attenuated the production of dark neurons in the substantia nigra pars compacta. | [2] |
| Model | Species | L-arginine Administration | Effect on Calpain-Related Measures | Reference |
| Eccentric Contraction-Induced Muscle Damage | Rat | ~600 mg/kg/day in drinking water | Attenuated autolysis of calpain-1 and increased S-nitrosylated calpain-1. | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay of L-arginine in Neuronal Cell Culture
This protocol outlines a general procedure to assess the neuroprotective effects of L-arginine against an excitotoxic insult in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
L-arginine hydrochloride (cell culture grade)
-
Excitotoxic agent (e.g., Glutamate (B1630785), NMDA)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Sterile tissue culture plates (96-well)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere and grow for 24-48 hours.
-
L-arginine Preparation: Prepare a stock solution of L-arginine hydrochloride in sterile water or PBS. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 100 µM, 1 mM).
-
Pre-treatment with L-arginine: Remove the old medium from the cells and replace it with fresh medium containing different concentrations of L-arginine. Include a vehicle control (medium without L-arginine). Incubate the cells for 1-2 hours.
-
Induction of Excitotoxicity: After the pre-treatment period, add the excitotoxic agent (e.g., glutamate to a final concentration of 100-500 µM) to the wells. For the control group, add vehicle only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
Protocol 2: In Vivo Administration of L-arginine in a Mouse Model of Traumatic Brain Injury
This protocol describes the administration of L-arginine in a controlled cortical impact (CCI) model of TBI in mice.[14]
Materials:
-
C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Controlled cortical impact device
-
L-arginine hydrochloride
-
Sterile saline (0.9%)
-
Intraperitoneal (i.p.) injection needles and syringes
Procedure:
-
Animal Preparation and TBI Induction: Anesthetize the mouse and perform a craniotomy over the desired cortical region. Induce a moderate TBI using a CCI device (e.g., 3 m/sec velocity, 1.5 mm deformation).[14]
-
L-arginine Preparation: Prepare a solution of L-arginine in sterile saline to a final concentration for a dose of 300 mg/kg.[14]
-
Administration: At 5 minutes post-injury, administer the L-arginine solution (300 mg/kg) or an equivalent volume of saline (vehicle control) via intraperitoneal injection.[14]
-
Post-operative Care and Monitoring: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care. Neurological function can be assessed at various time points using behavioral tests (e.g., Morris water maze, rotarod).
-
Tissue Collection and Analysis: At the desired endpoint (e.g., 24 hours, 7 days), euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde. Collect the brains for histological analysis (e.g., measurement of contusion volume, immunohistochemistry for neuronal markers) or for biochemical assays.
Protocol 3: Fluorometric Calpain Activity Assay
This protocol is based on a commercially available calpain activity assay kit and can be used to measure calpain activity in cell lysates or tissue homogenates.[15][16][17]
Materials:
-
Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, Calpain Substrate, Active Calpain positive control, and Calpain Inhibitor)
-
Cell or tissue samples
-
Microcentrifuge
-
Fluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation:
-
Cells: Pellet 1-2 x 10^6 cells and resuspend in 100 µL of ice-cold Extraction Buffer. Incubate on ice for 20 minutes with occasional gentle mixing. Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[15][17]
-
Tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold Extraction Buffer. Centrifuge at top speed for 5 minutes to remove insoluble material and collect the supernatant.[17]
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of cell lysate and adjust the volume to 85 µL with Extraction Buffer.
-
Prepare a positive control with 1-2 µL of Active Calpain in 85 µL of Extraction Buffer.
-
Prepare a negative control using untreated cell lysate or by adding 1 µL of Calpain Inhibitor to the treated lysate.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[15][17]
-
Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[15][17]
-
Data Analysis: Express calpain activity as Relative Fluorescence Units (RFU) per milligram of protein.
Protocol 4: Western Blot Analysis of Calpain Substrate Cleavage
This protocol allows for the detection of the cleavage of specific calpain substrates, such as α-spectrin, as an indicator of calpain activity.[18]
Materials:
-
Cell or tissue lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a calpain substrate (e.g., anti-α-spectrin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification and Sample Preparation: Determine the protein concentration of the lysates. Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities of the full-length protein and its specific cleavage products. A decrease in the full-length protein and an increase in the cleavage product indicate calpain activation.
Visualizations
Caption: L-arginine's neuroprotective pathway via nitric oxide-mediated S-nitrosylation and inhibition of calpain.
Caption: Workflow for investigating L-arginine's impact on calpain activity in a neuroscience research setting.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Effects of L-arginine pre-treatment in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson’s diseases in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of L-arginine administration after cortical impact injury in rats: dose response and time window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of L-arginine in a neonatal rat model of hypoxic-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine is neuroprotective through suppressing HIF-1α/LDHA-mediated inflammatory response after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine supplementation curbs Alzheimer’s disease pathology in animal models | EurekAlert! [eurekalert.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. l-arginine ingestion inhibits eccentric contraction-induced proteolysis and force deficit via S-nitrosylation of calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. l‐arginine ingestion inhibits eccentric contraction‐induced proteolysis and force deficit via S‐nitrosylation of calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurosciencenews.com [neurosciencenews.com]
- 13. Japanese study reveals arginine can reduce Alzheimer’s disease markers [nutritioninsight.com]
- 14. The effects of L-arginine on cerebral hemodynamics after controlled cortical impact injury in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating the Challenges of Argininal Instability in Aqueous Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Argininal, maintaining its stability in aqueous solutions is a critical factor for experimental success and the development of reliable therapeutic agents. This technical support center provides a comprehensive guide to troubleshooting common instability issues, offering detailed experimental protocols and frequently asked questions to ensure the integrity of your this compound solutions.
This compound, an aldehyde derivative of the amino acid arginine, is a valuable compound in various research applications. However, its aldehyde functional group renders it susceptible to degradation, primarily through oxidation to its corresponding carboxylic acid, Argininic acid. This and other potential degradation pathways can be influenced by several factors, including pH, temperature, buffer composition, and exposure to light and oxygen. Understanding and controlling these factors is paramount to preventing the loss of active compounds and ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in aqueous solutions?
A1: The instability of this compound in aqueous solutions is primarily attributed to its aldehyde functional group, which is susceptible to oxidation. Key factors that can accelerate degradation include:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze degradation.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation.
-
Presence of Oxidizing Agents: Oxygen, metal ions, and peroxides can promote the oxidation of the aldehyde group.
-
Light Exposure: UV and even visible light can provide the energy for photochemical degradation.
-
Buffer Composition: Certain buffer components may react with the aldehyde group or catalyze its degradation.
Q2: What is the main degradation product of this compound?
A2: The primary degradation product of this compound in the presence of oxygen is Argininic acid, formed by the oxidation of the aldehyde group to a carboxylic acid. Other potential degradation pathways may include polymerization or reactions with other components in the solution.
Q3: What is the optimal pH range for maintaining this compound stability?
A3: While specific data for this compound is limited, based on the stability of the related amino acid, arginine, a slightly acidic to neutral pH range of approximately 5 to 7 is generally recommended to minimize degradation.[1] Unbuffered solutions of arginine are alkaline and can promote degradation over time.[1]
Q4: How should I prepare and store this compound solutions to maximize their stability?
A4: To ensure the long-term stability of your this compound solutions, follow these guidelines:
-
Use High-Purity Water: Prepare solutions with purified, deoxygenated water to minimize oxidative degradation.
-
Buffer the Solution: Use a suitable buffer system to maintain the pH within the optimal range (ideally 5-7).
-
Control Temperature: Store stock solutions and working solutions at low temperatures, such as 2-8°C for short-term storage and frozen at -20°C or below for long-term storage.[2]
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photochemical reactions.[1]
-
Minimize Oxygen Exposure: Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon.
-
Prepare Freshly: Whenever possible, prepare this compound solutions fresh before use.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
Problem: Rapid loss of this compound concentration in my aqueous formulation during storage.
| Possible Cause | Recommended Solution |
| Suboptimal pH | Measure the pH of your solution. If it falls outside the recommended range of 5-7, adjust it using a suitable buffer system that is compatible with your experimental setup.[1] |
| Elevated Storage Temperature | Ensure your solutions are stored at the recommended low temperature (2-8°C for short-term, ≤ -20°C for long-term).[2] Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Store all this compound solutions in light-protecting containers (e.g., amber vials) or in a dark environment.[1] |
| Presence of Oxidizing Agents | Use deoxygenated solvents for solution preparation. Consider adding a suitable antioxidant, if compatible with your application. Purging the solution with nitrogen or argon can also help. |
Problem: Appearance of unknown peaks in my HPLC chromatogram during stability analysis.
| Possible Cause | Recommended Solution |
| Degradation of this compound | The new peaks are likely degradation products. The primary suspect is Argininic acid. To confirm, you can try to synthesize or purchase a standard of Argininic acid and compare its retention time. |
| Reaction with Buffer Components | Some buffers, especially those with primary amine groups, could potentially react with the aldehyde group of this compound. If you suspect this, try a different buffer system (e.g., phosphate (B84403) buffer). |
| Sample Matrix Effects | Components of your sample matrix might be interfering with the analysis. Perform a spike and recovery experiment to assess matrix effects. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in purified, deoxygenated water at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[1]
- Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[1]
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
- Thermal Degradation: Heat the stock solution at a higher temperature (e.g., 70°C) for a specified period.
- Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
- Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method to quantify the remaining this compound and profile the degradation products.
Protocol 2: HPLC Method for the Analysis of this compound and Argininic Acid
-
Column: A C18 reversed-phase column is a good starting point. For these polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation.
-
Mobile Phase:
-
A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.
-
-
Detection:
-
This compound and its potential degradation products may not have a strong UV chromophore. Detection at low UV wavelengths (e.g., 210-220 nm) might be possible.
-
For higher sensitivity and specificity, pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) can be employed, followed by fluorescence detection.[1]
-
-
Quantification:
-
Develop a standard curve using known concentrations of this compound. If available, a standard for Argininic acid should also be used for its quantification.
-
Visualizing Workflows and Pathways
To aid in understanding the processes involved in troubleshooting and analysis, the following diagrams have been generated.
By implementing these troubleshooting strategies and experimental protocols, researchers can enhance the reliability of their experiments involving this compound and contribute to the development of robust and stable formulations.
References
How to prevent oxidation of the Argininal aldehyde group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the aldehyde group in Argininal.
Troubleshooting Guide: Preventing this compound Oxidation
This guide addresses common issues encountered during the synthesis, purification, storage, and handling of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound in solution | Oxidation of the aldehyde to a carboxylic acid, potentially accelerated by pH, temperature, or the presence of oxidizing agents. The basicity of the guanidinium (B1211019) group may influence the rate of oxidation. | Maintain solutions at a slightly acidic pH (e.g., 5-6) using a non-reactive buffer system.[1] Work at low temperatures (e.g., on ice) and use freshly prepared, deoxygenated solvents. |
| Low yield of this compound after synthesis | Oxidation during the reaction or workup. Incomplete conversion of the starting material. | Use a protecting group for the aldehyde functionality during synthesis. Common choices for aldehydes include acetals and dithianes.[2][3] Ensure all reaction and workup steps are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of an impurity with a +16 Da mass shift in Mass Spectrometry analysis | This mass shift is characteristic of the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). | Confirm the identity of the impurity using tandem mass spectrometry (MS/MS).[4] Optimize purification methods, such as HPLC, to separate the oxidized impurity from the desired this compound product. |
| Decreased potency of this compound-containing compounds over time | Gradual oxidation of the active aldehyde to the inactive carboxylic acid during storage. | Lyophilize the purified this compound and store it as a dry powder at -20°C or -80°C in a desiccated, dark environment.[1] For solutions, consider adding antioxidants, but verify their compatibility with the experimental system. |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: How can I protect the aldehyde group of this compound during peptide synthesis?
A1: The most effective strategy is to use a protecting group for the aldehyde. Acetals and dithianes are common choices for protecting aldehydes due to their stability under various reaction conditions.[3] For solid-phase peptide synthesis (SPPS), an N-Boc-oxazolidine linker can be an efficient way to immobilize the amino aldehyde and protect it simultaneously.[5] The choice of protecting group should be orthogonal to the other protecting groups used for the amino acid side chains (e.g., Fmoc, Boc, Trt).[2][6][7]
Q2: What are the best practices for purifying this compound to minimize oxidation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for purifying peptides like this compound. To minimize oxidation during purification:
-
Use mobile phases with a slightly acidic pH (e.g., containing 0.1% trifluoroacetic acid or formic acid).
-
Degas all solvents thoroughly to remove dissolved oxygen.
-
Keep the collection fractions cold (e.g., in an ice bath).
-
Immediately process the purified fractions, either by lyophilization or by storing them under appropriate conditions.
Storage and Handling
Q3: What are the optimal conditions for long-term storage of this compound?
A3: For long-term stability, this compound should be stored as a lyophilized powder in a tightly sealed container at -20°C or, for extended periods, at -80°C.[1] The container should be stored in a desiccator to protect it from moisture and in the dark to prevent photo-oxidation.
Q4: I need to work with this compound in solution. How can I prevent its oxidation?
A4: When preparing and using this compound solutions:
-
Use high-purity, deoxygenated solvents (e.g., by sparging with nitrogen or argon).
-
Prepare solutions fresh for each experiment if possible.
-
If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store frozen at -80°C.
-
Maintain a slightly acidic pH (5-6) using a suitable buffer system.[1]
Analytical Methods
Q5: How can I detect and quantify the oxidation of this compound?
A5: Several analytical techniques can be used:
-
Mass Spectrometry (MS): A powerful tool to detect the +16 Da mass shift corresponding to the conversion of the aldehyde to a carboxylic acid. Tandem MS (MS/MS) can confirm the site of oxidation.[4][8]
-
High-Performance Liquid Chromatography (HPLC): An oxidized impurity will typically have a different retention time than the parent this compound, allowing for quantification.[9]
-
Colorimetric/Fluorimetric Assays: Specific assays for aldehydes can be used to quantify the amount of remaining this compound.[9]
Experimental Protocols
Protocol 1: Acetal (B89532) Protection of the this compound Aldehyde Group
This protocol describes a general method for the protection of an aldehyde as a cyclic acetal using ethylene (B1197577) glycol.
Materials:
-
This compound derivative
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous toluene (B28343) or another suitable solvent
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative in anhydrous toluene in a round-bottom flask.
-
Add a slight excess of anhydrous ethylene glycol (e.g., 1.2 equivalents).
-
Add a catalytic amount of p-TsOH.
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the protected this compound derivative.
Protocol 2: Monitoring this compound Oxidation by RP-HPLC
This protocol provides a general method for monitoring the stability of this compound in solution.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column
Procedure:
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in ACN.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Dissolve the this compound sample in a suitable solvent (e.g., mobile phase A).
-
Inject the sample onto the HPLC system.
-
Run a linear gradient to elute the compounds (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The oxidized this compound (carboxylic acid) will typically elute earlier than the more hydrophobic this compound (aldehyde). The peak areas can be used to quantify the extent of oxidation over time.
Visualizations
Caption: Oxidation pathway of this compound to its carboxylic acid derivative.
Caption: General workflow for synthesizing and handling this compound to prevent oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A comprehensive evaluation of arginine and its derivatives as protein formulation stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Arginine and Counter-Ions: Antibody Stability during Freeze-Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Argininal in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Argininal in various buffers.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound, being a peptide aldehyde, can present solubility challenges. Here’s a systematic approach to troubleshoot this issue:
-
Start with a Small Amount: Always test the solubility of a small amount of your this compound powder before attempting to dissolve the entire batch.
-
pH Adjustment: The solubility of molecules with ionizable groups like the amino and guanidinium (B1211019) groups in this compound is highly pH-dependent.
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For Basic Peptides: this compound is a basic molecule due to its guanidinium group. Try dissolving it in a slightly acidic solution. A common starting point is to add a small amount of a dilute acid like 0.1 M HCl or 10% acetic acid to your buffer to lower the pH.
-
Stepwise Acidification: Add the acid dropwise while vortexing and visually inspecting for dissolution.
-
-
Use of Co-solvents: If pH adjustment is insufficient, consider using a small percentage of an organic co-solvent.
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many organic molecules. Start by dissolving the this compound in a minimal amount of DMSO, and then slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final DMSO concentration, as it can affect biological assays.
-
Other Solvents: Acetonitrile (ACN) or dimethylformamide (DMF) can also be used, but their compatibility with your experimental setup must be verified.
-
-
Sonication: If aggregates are present, gentle sonication in a water bath can help break them up and facilitate dissolution.
-
Gentle Warming: Cautiously warming the solution (e.g., to 37°C) can increase solubility. However, be aware that prolonged heating can lead to degradation of the aldehyde group.
Q2: My this compound solution is cloudy or shows precipitation after initial dissolution. What is happening?
A2: Cloudiness or precipitation after initial dissolution often indicates either that the compound is coming out of solution due to buffer incompatibility or that it is aggregating.
-
Buffer Incompatibility: The buffer's pH or ionic strength might not be optimal for maintaining this compound's solubility. Re-evaluate the pH of your final solution. The addition of the basic this compound can raise the pH of a poorly buffered solution, leading to precipitation.
-
Aggregation: Peptide-like molecules can aggregate. The addition of L-arginine (the amino acid) as an excipient, typically at concentrations from 50 mM to 0.5 M, can sometimes help prevent the aggregation of other molecules.[1]
-
Salting Out: At very high salt concentrations, the solubility of some molecules can decrease. If you are using a high ionic strength buffer, consider diluting it.
Q3: I am concerned about the stability of the aldehyde group in my this compound solution. How can I minimize degradation?
A3: The aldehyde group is reactive and can be prone to oxidation and other reactions.
-
Work Quickly and on Ice: Prepare solutions fresh and keep them on ice as much as possible to slow down potential degradation reactions.
-
Avoid Aggressive Conditions: High temperatures and extreme pH values should be avoided.
-
Degassed Solvents: For sensitive applications, using buffers that have been degassed to remove oxygen can help prevent oxidation.
-
Storage: For short-term storage (hours to a day), keep the solution at 2-8°C. For long-term storage, it is best to store this compound as a dry powder at -20°C or below. If you must store it in solution, prepare aliquots of a concentrated stock in a suitable solvent (like DMSO) and store them at -80°C to minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its solubility?
A1: this compound is a derivative of the amino acid L-arginine where the carboxylic acid group is replaced by an aldehyde group. This structural change has a significant impact on its chemical properties.
-
Functional Groups: this compound possesses a basic guanidinium group and an alpha-amino group, which are protonated and positively charged at physiological pH.[][3] It also has a reactive aldehyde group.
-
Solubility Profile: The presence of the charged guanidinium and amino groups suggests that this compound should be soluble in aqueous solutions, particularly at a slightly acidic to neutral pH where these groups are protonated.[4] However, the overall hydrophobicity of the carbon backbone and the potential for intermolecular interactions involving the aldehyde group can lead to solubility challenges.
Q2: What is the expected solubility of this compound in different types of buffers?
| Buffer Type | Expected Solubility Behavior | Rationale |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderate, but may require pH adjustment. | The neutral pH is generally favorable, but the basic nature of this compound might slightly increase the local pH, potentially reducing solubility. |
| Tris Buffers (pH 7.0-8.5) | Moderate to low. | As the pH becomes more basic, the alpha-amino group may become deprotonated, reducing the overall positive charge and potentially decreasing solubility. |
| Acetate or Citrate Buffers (pH 4.0-6.0) | Likely higher. | In acidic conditions, both the amino and guanidinium groups will be fully protonated, maximizing the positive charge and enhancing interaction with water. |
| HEPES Buffers (pH 6.8-8.2) | Moderate. | Similar to Tris, solubility may decrease at the higher end of the pH range. |
| Water | Potentially soluble with pH adjustment. | Unbuffered water may result in a basic solution upon dissolution of this compound, which could limit solubility. Acidification would likely be necessary. |
Q3: Can I use L-arginine (the amino acid) to help dissolve this compound?
A3: L-arginine is often used as an excipient to increase the solubility and stability of proteins and other molecules by suppressing aggregation.[1][5] While it might seem counterintuitive, adding L-arginine to your buffer could potentially help keep this compound in solution by preventing self-aggregation. This would need to be tested empirically for your specific application.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of most solid compounds in a liquid solvent increases with temperature.[4] Therefore, gentle warming can be a useful technique to help dissolve this compound. However, it is crucial to balance the potential increase in solubility with the risk of degrading the thermally sensitive aldehyde group.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of this compound
This protocol is designed to determine the optimal solvent and pH for dissolving this compound before preparing a larger stock solution.
Materials:
-
This compound powder
-
A selection of buffers (e.g., PBS pH 7.4, 50 mM Tris-HCl pH 7.5, 50 mM Sodium Acetate pH 5.0)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Organic co-solvents (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Aliquot the Powder: Weigh out a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Initial Solvent Addition: To each tube, add a calculated volume of a different buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Vortexing: Vortex each tube vigorously for 30-60 seconds and visually inspect for dissolution.
-
pH Adjustment (if necessary): If the this compound did not dissolve, take one of the tubes with an aqueous buffer and add 0.1 M HCl dropwise, vortexing between each addition, until the solid dissolves. Note the approximate final pH.
-
Co-solvent Testing (if necessary): If the peptide remains insoluble in aqueous buffers, take a fresh tube of this compound powder. Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until dissolved. Then, slowly add your desired aqueous buffer to this DMSO stock to the final desired concentration.
-
Sonication and Warming (if necessary): If some solid remains, try sonicating the tube in a water bath for 5-10 minutes or gently warming it to 37°C for a short period.
-
Observation and Selection: Based on these tests, select the solvent system that provides a clear, stable solution of this compound at your desired concentration.
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: A simplified diagram of this compound inhibiting a target protease.
References
Long-term storage and stability of Argininal powder and solutions
Frequently Asked Questions (FAQs)
Q1: How should I store Argininal powder for long-term use?
A1: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2] For optimal long-term stability, storage at low temperatures is recommended. Short-term storage (weeks) can be at 0-4°C, while long-term storage (months to years) is best at -20°C.[1] It is crucial to prevent moisture absorption as this compound is likely hygroscopic.[1]
Q2: What is the recommended procedure for preparing this compound solutions?
A2: When preparing this compound solutions, it is advised to use high-purity, deoxygenated water or buffer. Solutions should ideally be prepared fresh for each use. If short-term storage is necessary, the solution should be sterile-filtered and stored at 4°C in the dark for no longer than a few days.[1] The pH of the solution is a critical factor; for L-Arginine, a pH range of 5-7 is recommended for enhanced stability in solution.[3] Given the aldehyde group, a slightly acidic pH may be preferable to minimize oxidation.
Q3: What are the primary degradation pathways for this compound in solution?
A3: While specific pathways for this compound are not documented in the provided search results, based on the structure of L-Arginine and the reactivity of aldehydes, potential degradation pathways in aqueous solution include:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming Arginine. This can be accelerated by the presence of oxygen and metal ions.
-
Hydrolysis: The guanidinium (B1211019) group can be hydrolyzed to form ornithine and urea, a known degradation pathway for L-Arginine.[3]
-
Racemization: Interconversion between D- and L-isomers can occur, especially at elevated temperatures and alkaline pH.[3]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution upon storage | The pH of the solution may be outside the optimal range for solubility and stability. For L-Arginine, unbuffered aqueous solutions can be alkaline and absorb atmospheric CO2.[4] | Buffer the solution to a slightly acidic or neutral pH (e.g., 5-7).[3] Store at 2-8°C to slow down degradation reactions that may produce less soluble products.[3] |
| Loss of biological activity | Degradation of the this compound molecule. This could be due to oxidation of the aldehyde, hydrolysis, or other chemical modifications. | Prepare solutions fresh before use. If storage is necessary, store at low temperatures (4°C for short-term, -20°C for long-term) and protect from light and oxygen.[1] Use an inert gas overlay (e.g., argon or nitrogen) for long-term solution storage. |
| Discoloration of powder or solution | This may indicate oxidation or other forms of chemical decomposition. | Discard the discolored material. Ensure that the storage container is airtight and opaque to protect from air and light.[1][2] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Duration | Temperature | Atmosphere | Container | Additional Precautions |
| Short-term (weeks) | 0-4°C[1] | Dry | Tightly sealed, opaque | Protect from moisture and light.[1][2] |
| Long-term (months to years) | -20°C[1] | Dry, inert gas recommended | Tightly sealed, opaque | Avoid repeated freeze-thaw cycles.[1] |
Table 2: Factors Affecting the Stability of this compound in Solution (based on L-Arginine data)
| Factor | Effect on Stability | Recommendation |
| pH | Most stable in a slightly acidic to neutral range (pH 5-7).[3] Extreme pH values accelerate degradation. | Buffer the solution to the optimal pH for your application, ideally within the 5-7 range. |
| Temperature | Higher temperatures accelerate degradation reactions.[1] | Prepare and store solutions at low temperatures (e.g., 2-8°C).[3] |
| Light | Exposure to light, especially UV, can induce photochemical degradation.[3] | Store solutions in amber vials or otherwise protected from light.[1] |
| Oxygen | The aldehyde group is prone to oxidation. | Use deoxygenated solvents for preparation and store under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Forced Degradation Study to Assess this compound Stability
A forced degradation study is recommended to determine the intrinsic stability of this compound. This involves subjecting a solution of this compound to various stress conditions:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water or a relevant buffer at a known concentration (e.g., 1 mg/mL).[3]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for various time points.[3]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at an elevated temperature for various time points.[3]
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solution to UV light.
-
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector to quantify the remaining this compound and identify degradation products.
Mandatory Visualization
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Minimizing Non-Specific Binding of Argininal in Cellular Assays
Welcome to the technical support center for researchers utilizing Argininal in cellular assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in cellular assays?
This compound is a synthetic peptide aldehyde that acts as an inhibitor of certain proteases. Its reactive aldehyde group is crucial for its inhibitory activity but also poses a challenge in cellular assays. This aldehyde can non-specifically react with various cellular components, particularly primary amines on proteins, leading to high background signals and potential misinterpretation of data. The positively charged guanidinium (B1211019) group of the arginine residue can also contribute to non-specific electrostatic interactions with negatively charged cellular structures.
Q2: What are the primary mechanisms of this compound's non-specific binding?
There are two main mechanisms to consider:
-
Covalent Schiff Base Formation: The aldehyde group of this compound can react with primary amine groups (e.g., lysine (B10760008) residues on proteins) to form a Schiff base. This covalent bond can lead to stable, non-specific labeling of cellular proteins.
-
Electrostatic Interactions: The arginine residue in this compound carries a positive charge at physiological pH. This can lead to non-specific binding to negatively charged molecules and surfaces within the cell, such as the cell membrane, nucleic acids, and certain proteins.
Q3: What are the most common blocking agents used to reduce non-specific binding of this compound?
Several types of blocking agents can be employed, often in combination, to mitigate non-specific binding. These can be broadly categorized as protein-based blockers and non-protein-based blockers.
-
Protein-Based Blockers: These work by saturating non-specific protein-binding sites.
-
Bovine Serum Albumin (BSA): A commonly used protein blocker that can reduce hydrophobic and ionic interactions.
-
Normal Serum: Using serum from the same species as the secondary antibody (if applicable in your downstream detection) can be very effective at blocking non-specific antibody binding sites, a principle that can be extended to other probes.
-
-
Non-Protein-Based Blockers: These agents work through different mechanisms to reduce background.
-
Detergents (e.g., Tween-20, Triton X-100): These non-ionic detergents are effective at reducing non-specific hydrophobic interactions.
-
Quenching Agents (e.g., Glycine, Tris): These small molecules contain primary amines that can react with and "quench" the reactive aldehyde group of unbound this compound, preventing it from binding non-specifically to cellular components.
-
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Well/Image
High background is a common issue that can obscure specific signals.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that provides a specific signal without causing high background. | Reduced overall background signal while maintaining a detectable specific signal. |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 3-5%). Increase the incubation time with the blocking buffer (e.g., from 30 minutes to 1-2 hours). | Saturation of non-specific binding sites, leading to a clearer distinction between specific signal and background. |
| Inadequate Washing | Increase the number and duration of wash steps after this compound incubation. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to help remove non-specifically bound molecules. | More efficient removal of unbound and weakly bound this compound, resulting in a lower background. |
| Non-Specific Covalent Binding | Include a quenching step with an amine-containing buffer (e.g., 100 mM Glycine or Tris) after this compound incubation to react with and neutralize any remaining free aldehyde groups. | Covalent attachment of the quenching agent to unbound this compound, preventing its non-specific reaction with cellular proteins. |
Issue 2: Punctate or Speckled Background Staining
This can be indicative of this compound aggregation or binding to specific subcellular structures non-specifically.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Aggregation | Prepare fresh this compound solutions for each experiment. Briefly sonicate or vortex the this compound solution before adding it to the cells. Filter the this compound solution through a 0.22 µm filter. | A homogenous solution of this compound that is less prone to forming aggregates that can stick to cells and surfaces. |
| Binding to Dead Cells | Use a viability stain to exclude dead cells from the analysis. Dead cells are known to non-specifically bind a variety of molecules.[1] | A cleaner signal, as the contribution from non-specific binding to dead cells is eliminated. |
| Ionic Interactions with Cellular Components | Increase the salt concentration of the incubation and wash buffers (e.g., increase NaCl from 150 mM to 300-500 mM) to disrupt electrostatic interactions. | Reduced punctate staining by weakening the non-specific binding of the positively charged this compound to negatively charged cellular components. |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound Incorporating Blocking and Quenching Steps
This protocol provides a general framework for using this compound in a cellular imaging experiment.
Caption: Experimental workflow for cellular assays using this compound.
Protocol 2: Quantitative Analysis of Non-Specific Binding
To quantify the extent of non-specific binding, a control experiment is essential.
-
Prepare two sets of samples:
-
Test Sample: Treat with your fluorescently labeled this compound.
-
Control Sample: Pre-incubate the cells with a large excess (e.g., 100-fold) of unlabeled this compound for 30-60 minutes before adding the fluorescently labeled this compound.
-
-
Perform the staining protocol as described above on both sets of samples.
-
Quantify the fluorescence intensity in both sets of samples. The signal remaining in the control sample represents the non-specific binding.
Specific Binding = Total Binding (Test Sample) - Non-Specific Binding (Control Sample)
Signaling Pathways and Logical Relationships
Diagram 1: Mechanisms of Non-Specific this compound Binding
This diagram illustrates the primary ways this compound can bind non-specifically within a cell.
Caption: Mechanisms of non-specific binding of this compound.
Diagram 2: Troubleshooting Logic for High Background
This flowchart provides a logical sequence for troubleshooting high background signals in your this compound assays.
Caption: Troubleshooting flowchart for high background.
By following these guidelines and protocols, researchers can effectively minimize the non-specific binding of this compound, leading to more accurate and reproducible data in their cellular assays.
References
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Argininal
Welcome to the Technical Support Center for the chemical synthesis of Argininal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the chemical synthesis of this compound?
A1: The synthesis of this compound, an arginine aldehyde, typically involves two main strategies. The first approach is the reduction of a protected arginine derivative, such as an N-protected ester or thioester, to the corresponding aldehyde. The second common method is the oxidation of a protected argininol (the alcohol derivative of arginine) to this compound. Both methods require careful selection of protecting groups for the alpha-amino and guanidino functionalities to prevent side reactions.
Q2: Which protecting groups are recommended for the guanidino group of arginine during this compound synthesis?
A2: The choice of protecting group for the guanidino side chain is critical to prevent side reactions. For Fmoc-based solid-phase peptide synthesis (SPPS), the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is widely used. It offers a good balance of stability during synthesis and lability for removal under acidic conditions.[1] Another option is the nitro (NO2) group, which has been shown to be less prone to δ-lactam formation, a common side reaction.[2]
Q3: How can I purify the final this compound product?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptide aldehydes like this compound.[3] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[3][4] The fractions containing the pure product are collected and can be lyophilized to obtain the final product as a powder.[3][4]
Q4: What are the recommended storage conditions for this compound?
A4: Due to the reactive nature of the aldehyde group, this compound is prone to degradation. It should be stored at low temperatures, ideally at -20°C or below, in a dry, inert atmosphere to minimize oxidation and other degradation pathways.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am experiencing a very low yield in my this compound synthesis. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in this compound synthesis and can stem from several factors throughout the synthetic process. Below is a step-by-step guide to help you identify and address the problem.
Troubleshooting Workflow for Low this compound Yield
Caption: A step-by-step workflow for troubleshooting low this compound yield.
Issue 2: Presence of Impurities and Side Products
Q: My final product shows multiple peaks on the HPLC chromatogram. What are the common side reactions and how can I minimize them?
A: The presence of multiple impurities is often due to side reactions involving the arginine guanidino group or incomplete reactions.
Common Side Reactions in this compound Synthesis:
-
δ-Lactam Formation: This is a major side reaction where the activated carboxyl group of arginine cyclizes with its own side chain, leading to a stable six-membered lactam. This consumes the activated amino acid and results in deletion sequences.[2]
-
Sulfonation: An increase in mass of +80 Da on an arginine-containing peptide after cleavage can indicate sulfonation of the guanidinium (B1211019) group. This is more common when using sulfonyl-based protecting groups like Mtr or Pmc.
-
Solution: Employ a scavenger cocktail containing thioanisole (B89551) during the cleavage step to suppress this side reaction. Using the Pbf protecting group is also recommended as it is less prone to sulfonation.
-
-
Protecting Group Transfer to Tryptophan: If the peptide sequence contains tryptophan, the sulfonyl protecting group from arginine can be transferred to the indole (B1671886) side chain of tryptophan during cleavage.
-
Solution: Use a tryptophan derivative with its indole nitrogen protected, for example, with a Boc group (Fmoc-Trp(Boc)-OH). The use of scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail can also help.[5]
-
Troubleshooting Logic for Side Reactions
Caption: Decision tree for identifying and mitigating common side reactions.
Data Presentation
Table 1: Comparison of Guanidino Protecting Groups for Arginine
| Protecting Group | Key Advantages | Key Disadvantages | Typical Cleavage Conditions |
| Pbf | Good balance of stability and lability[1] | Can be prone to δ-lactam formation | 95% TFA, 2.5% H2O, 2.5% TIS |
| NO2 | Less prone to δ-lactam formation[2] | Removal can be challenging | SnCl2 in mild acidic conditions[5] |
| (Boc)2 | High propensity for δ-lactam formation | TFA/H2O (95:5) |
Table 2: Troubleshooting Guide for this compound Synthesis
| Symptom | Possible Cause | Recommended Action |
| Low reaction conversion | Inefficient reduction/oxidation step | Optimize reaction time, temperature, and reagent equivalents. Ensure anhydrous conditions for reductions. |
| Poor quality of starting materials | Verify the purity of protected arginine derivative by HPLC and MS. | |
| Multiple peaks in HPLC | δ-Lactam formation | Perform a double coupling for the arginine residue. Consider using Fmoc-Arg(NO2)-OH.[2] |
| Sulfonation of arginine | Use a scavenger cocktail containing thioanisole during cleavage. | |
| Incomplete deprotection | Extend deprotection times or use fresh deprotection reagents. | |
| Poor peak shape in HPLC | Inappropriate HPLC conditions | Optimize the gradient and flow rate. Ensure 0.1% TFA is present in both mobile phases.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Arg(Pbf)-OH (Precursor)
This protocol describes a general multi-step synthesis of the common this compound precursor, Fmoc-Arg(Pbf)-OH, starting from Arginine.
Synthesis Workflow
References
Technical Support Center: Troubleshooting Experiments with Argininal-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Argininal and its derivatives, such as Leupeptin, in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what context is it typically used?
A: this compound is the aldehyde derivative of the amino acid arginine. Due to the reactive nature of its aldehyde group, it acts as a reversible covalent inhibitor of certain proteases. It is most commonly found as the C-terminal residue in peptide aldehyde inhibitors, with Leupeptin (N-Acetyl-L-leucyl-L-leucyl-L-argininal) being a well-known example.[1][2] These compounds are widely used in cell biology and biochemistry to prevent the degradation of proteins of interest during extraction and analysis by inhibiting a broad range of serine and cysteine proteases.
Q2: What are the primary targets of this compound-containing inhibitors like Leupeptin?
A: this compound-containing peptide aldehydes are potent inhibitors of a variety of proteases. Their primary targets include:
-
Serine Proteases: Such as trypsin and plasmin.[2]
-
Cysteine Proteases: Including calpains, papain, and cathepsins B, H, and L.[1][3][4]
The specificity is conferred by the peptide sequence N-terminal to the this compound residue, which mimics the protease's natural substrate.
Q3: What is the mechanism of action for this compound-based protease inhibitors?
A: The aldehyde group of the C-terminal this compound residue forms a covalent but reversible hemiacetal linkage with the active site serine or cysteine residue of the target protease. This interaction blocks the active site and prevents the enzyme from cleaving its substrates.
Troubleshooting Guide
Issue 1: Incomplete or No Inhibition of Proteolytic Activity
Q: I've added an this compound-containing inhibitor (e.g., Leupeptin) to my lysis buffer, but I still see significant degradation of my protein of interest. What could be the cause?
A: Several factors could contribute to incomplete protease inhibition. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The effective concentration of the inhibitor may be too low for the level of protease activity in your sample.
-
Solution: Increase the working concentration of the inhibitor. For Leupeptin, a typical working concentration is between 10-100 µM. For highly concentrated lysates or tissues with high protease content, you may need to use a higher concentration.
-
-
Inhibitor Stability: Peptide aldehydes like Leupeptin have limited stability in aqueous solutions, especially at neutral or alkaline pH.
-
Solution: Prepare fresh stock solutions and add the inhibitor to your lysis buffer immediately before use. If your protocol involves long incubation times, you may need to add the inhibitor multiple times. A 10 mM aqueous stock solution of Leupeptin is reported to be stable for a week at 4°C and for a month at -20°C.
-
-
Type of Protease: Your sample may contain proteases that are not effectively targeted by this compound-based inhibitors, such as metalloproteases or aspartic proteases.
-
Solution: Use a protease inhibitor cocktail that contains a broader range of inhibitors, including those targeting other protease classes (e.g., EDTA for metalloproteases, Pepstatin A for aspartic proteases).
-
-
Improper Storage: Improper storage of the inhibitor can lead to loss of activity.
-
Solution: Store lyophilized powder at –20°C. Reconstituted stock solutions should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow for Incomplete Inhibition
A troubleshooting workflow for addressing incomplete protease inhibition.
Issue 2: Unexpected Cellular Effects or Toxicity
Q: I'm using an this compound-containing inhibitor in my cell culture experiments and observing unexpected changes in cell morphology, viability, or signaling pathways. What could be happening?
A: While generally used for in vitro applications like protein extraction, some peptide aldehyde inhibitors are cell-permeable and can have off-target effects in live cells.
-
Off-Target Inhibition: this compound-containing inhibitors can inhibit intracellular proteases beyond those intended, such as calpains and cathepsins, which are involved in various cellular processes including apoptosis and signal transduction.[3][5] For example, the calpain inhibitor ALLN (N-Acetyl-L-leucyl-L-leucyl-norleucinal), which is structurally similar to Leupeptin, can enhance TRAIL-mediated apoptosis.[3]
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration that inhibits your target protease without causing significant off-target effects. Include appropriate controls, such as a vehicle-only control and potentially an inactive analog of the inhibitor if available.
-
-
Aldehyde Reactivity: The aldehyde group is reactive and may interact with other cellular components, potentially leading to cytotoxicity at high concentrations or with prolonged exposure.
-
Solution: Minimize incubation times and use the lowest effective concentration. Ensure that the observed phenotype is not due to generalized cellular stress.
-
-
Contamination: The inhibitor preparation may be contaminated with impurities that are causing the unexpected effects.
-
Solution: Use a high-purity, synthetic version of the inhibitor. If possible, obtain the inhibitor from a different supplier to rule out batch-specific issues.
-
Potential Off-Target Signaling Pathways
Potential off-target effects of this compound-containing inhibitors on cellular pathways.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Leupeptin against various proteases. Note that IC50 values can vary depending on the substrate and assay conditions.
| Enzyme | Substrate | IC50 (µg/mL) | Reference |
| Cathepsin A | Carbobenzoxy-L-glutamyl-L-tyrosine | 1680 | |
| Aspergillopepsin II | Casein | > 250 | |
| Aspergillopepsin I | Casein | > 250 |
The following table provides inhibitory constants (Ki) for the related calpain inhibitor, ALLN.
| Enzyme | Ki | Reference |
| Calpain I | 190 nM | [3] |
| Calpain II | 220 nM | [3] |
| Cathepsin B | 150 nM | [3] |
| Cathepsin L | 500 pM | [3] |
Experimental Protocols
Protocol 1: Preparation of a Cell Lysate with an this compound-Containing Protease Inhibitor
This protocol describes the preparation of a total cell lysate for subsequent analysis (e.g., Western blotting) using Leupeptin as the representative this compound-containing inhibitor.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Leupeptin hemisulfate salt
-
Distilled water or DMSO for stock solution
-
Cell scraper
-
Microcentrifuge
Methodology:
-
Prepare Leupeptin Stock Solution:
-
Dissolve Leupeptin hemisulfate salt in sterile distilled water to a concentration of 10 mM.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
-
Prepare Complete Lysis Buffer:
-
On the day of the experiment, thaw an aliquot of the Leupeptin stock solution on ice.
-
Add the Leupeptin stock solution to the required volume of lysis buffer to achieve a final working concentration of 10-100 µM.
-
Keep the complete lysis buffer on ice at all times.
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add the complete lysis buffer to the cells.
-
Use a cell scraper to gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a suitable protein assay.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
-
Experimental Workflow for Cell Lysis
References
- 1. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.co.jp [peptide.co.jp]
- 3. apexbt.com [apexbt.com]
- 4. 钙蛋白酶抑制剂I N-Acetyl-Leu-Leu-norleucinal, synthetic | Sigma-Aldrich [sigmaaldrich.com]
- 5. A cysteine proteinase inhibitor ALLN alleviates bleomycin-induced skin and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the purity of synthesized or purchased Argininal
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the purity of synthesized or purchased Argininal (Arginine Aldehyde).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this compound and related peptide aldehydes are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Each technique offers distinct advantages for quantification and impurity identification.
Q2: What are the potential impurities I should be aware of in my this compound sample?
A2: Impurities in synthetic this compound can arise from the synthesis process, storage, or degradation.[2][3] Common impurities include:
-
Related Amino Acids and Peptides: Truncated or deletion sequences from incomplete reactions during synthesis.[2]
-
Protecting Group Remnants: Incomplete removal of protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) from the arginine side chain.[4][5]
-
Diastereomers: The presence of the D-enantiomer in a sample intended to be the L-enantiomer.[6]
-
Degradation Products: this compound can degrade over time, especially with improper storage.[3] Oxidation is a common degradation pathway.[7]
-
Residual Solvents and Reagents: Trace amounts of solvents or reagents used during synthesis may remain.[3]
Q3: My this compound purity is lower than expected when analyzed by HPLC. What are the possible causes?
A3: Lower than expected purity in HPLC analysis can stem from several factors:
-
Degradation: The sample may have degraded due to improper handling or storage, such as exposure to extreme pH, light, or repeated freeze-thaw cycles.[8]
-
Incomplete Reactions: The synthesis may not have gone to completion, resulting in a mixture of the desired product and starting materials or intermediates.[2]
-
Suboptimal Purification: The purification method used may not have been effective at removing all impurities.
-
Inappropriate HPLC Method: The HPLC method (e.g., column, mobile phase, gradient) may not be optimized to separate this compound from all potential impurities, leading to co-elution and an inaccurate purity assessment.[9]
Q4: I see unexpected peaks in my LC-MS analysis. How can I identify them?
A4: Unexpected peaks in an LC-MS chromatogram are likely impurities. To identify them, you can:
-
Analyze the Mass-to-Charge Ratio (m/z): The m/z of the unexpected peak can provide the molecular weight of the impurity. This information can be used to hypothesize the structure of the impurity, such as an oxidation product (+16 Da) or a residual protecting group.[4][8]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion and analyzing the resulting fragment ions can provide structural information to help identify the molecule.
-
Forced Degradation Studies: Intentionally subjecting your this compound sample to stress conditions (e.g., acid, base, heat, oxidation) can help generate potential degradation products.[8] Comparing the peaks from the forced degradation study to the unexpected peaks in your sample can aid in their identification.
Q5: Can I use NMR to determine the absolute purity of my this compound sample?
A5: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample.[2] Unlike chromatographic methods that provide relative purity, qNMR allows for direct quantification of the target molecule against a certified internal standard.[2] It is crucial to select analyte signals that are well-separated from any solvent or impurity signals for accurate quantification.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Column | This compound is a polar compound.[11] Consider using a C18 column with an ion-pairing reagent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention and separation.[1] |
| Suboptimal Mobile Phase | Adjust the mobile phase composition, including the organic solvent concentration and the pH of the aqueous phase. A common mobile phase for peptides is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[5] |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Column Degradation | Ensure the column is properly equilibrated and washed between runs. If performance does not improve, the column may need to be replaced. |
Issue 2: Inconsistent Purity Results Between Batches
| Potential Cause | Troubleshooting Step |
| Variability in Synthesis | Review and standardize the synthetic protocol to ensure consistency. Pay close attention to reaction times, temperatures, and reagent stoichiometry. |
| Inconsistent Purification | Standardize the purification protocol, including the type of resin, elution gradient, and fraction collection parameters. |
| Sample Stability | Ensure all batches are stored under identical, optimal conditions (e.g., lyophilized at -20°C or -80°C) to prevent degradation.[8] |
| Analytical Method Variability | Validate the analytical method for robustness to ensure small variations in parameters (e.g., mobile phase pH, column temperature) do not significantly impact the results. |
Quantitative Data Summary
The choice of analytical technique will depend on the specific requirements of the analysis. The following table summarizes key parameters for common purity assessment methods.
| Technique | Typical Purity Range Determined | Limit of Detection (LOD) | Primary Application | Key Considerations |
| RP-HPLC-UV | >95% (relative purity) | ~0.2 µM to 5 µM[1][12] | Routine purity checks, quantification of major impurities. | Method development is crucial for resolving all impurities. Requires a chromophore for UV detection. |
| LC-MS/MS | >99% (relative purity) | Sub-nanomolar to low micromolar[1] | Impurity identification and quantification, high-sensitivity analysis. | Provides structural information through mass-to-charge ratio. Can detect impurities that lack a UV chromophore. |
| Quantitative NMR (qNMR) | Absolute Purity (e.g., 98.5 ± 0.5%) | Dependent on sample concentration and instrument sensitivity. | Absolute purity determination, structural confirmation. | Requires a certified internal standard for quantification. Can be less sensitive than LC-MS for trace impurities. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the relative purity of an this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving it in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with Mobile Phase A to a final concentration of about 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the identity of this compound and identify potential impurities based on their mass-to-charge ratio.
Materials:
-
This compound sample prepared as in the HPLC protocol.
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
LC Separation:
-
Use the same HPLC method as described above to separate the components of the sample.
-
-
MS Detection:
-
Divert the eluent from the HPLC column to the ESI-MS source.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in positive ion mode. Arginine typically shows a parent ion at m/z 175.2.[1]
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak and confirm that the observed m/z corresponds to the expected molecular weight of this compound.
-
Extract the mass spectra for any impurity peaks to determine their molecular weights, which can aid in their identification.
-
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Troubleshooting guide for low purity results in HPLC.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirt.org [ijirt.org]
- 14. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]
Technical Support Center: Enhancing Argininal Cell Permeability
Welcome to the technical support center for strategies to improve the cell permeability of Argininal and related arginine-rich compounds. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-based compound shows low cell permeability in my initial screens. What are the most common reasons for this?
A1: Low cell permeability of arginine-rich compounds like this compound can stem from several factors:
-
High Hydrophilicity: The guanidinium (B1211019) group of arginine, while crucial for interacting with the cell surface, contributes to high water solubility, which can hinder passive diffusion across the lipid bilayer of the cell membrane.
-
Molecular Size: Larger derivatives or conjugates of this compound may exceed the size limits for efficient passive diffusion or even some endocytic pathways.
-
Charge Repulsion: While the positive charge of arginine facilitates initial contact with the negatively charged cell membrane, excessive positive charge can also lead to strong, non-productive binding to the cell surface, preventing internalization.
-
Experimental System: The choice of cell line and permeability assay can significantly influence the outcome. Some cell lines may have lower expression of relevant transporters or different membrane compositions.
Troubleshooting Steps:
-
Re-evaluate your assay: Ensure your chosen permeability assay (e.g., PAMPA, Caco-2) is appropriate for your compound and research question. For instance, PAMPA is suitable for assessing passive diffusion, while the Caco-2 assay can provide insights into active transport and efflux mechanisms.[1]
-
Modify the compound: Consider chemical modifications to balance hydrophilicity and hydrophobicity.
-
Optimize formulation: Explore different formulation strategies to protect the compound and enhance its uptake.
Q2: What are the primary strategies I can employ to improve the cell permeability of this compound?
A2: There are three main strategic pillars for enhancing the cell permeability of this compound:
-
Chemical Modification: Altering the chemical structure of this compound can improve its physicochemical properties for better membrane translocation.
-
Formulation Strategies: Incorporating this compound into advanced delivery systems can protect it from degradation and facilitate its transport into cells.
-
Leveraging Cell-Penetrating Properties: Optimizing the arginine content and sequence can harness the intrinsic cell-penetrating capabilities of arginine-rich peptides.
Q3: I am considering chemical modification. What are some proven approaches for arginine-containing molecules?
A3: Modifying the arginine residue itself can yield significant improvements in permeability. One effective method is the conversion of the guanidinium group into an amino pyrimidine (B1678525) moiety. This modification has been shown to increase membrane permeability by redistributing the positive charge and increasing the hydrophobic character of the molecule, which facilitates more efficient transport across cell membranes.[2] A study demonstrated a 2-fold increase in membrane permeability for an arginine-containing peptide after this modification.[2]
Q4: Can I improve permeability without chemically altering my this compound compound?
A4: Yes, formulation strategies are a powerful, non-covalent approach. The use of permeation enhancers is a common strategy. For example, L-arginine itself has been shown to act as a permeation enhancer. In one study, co-administration of 2% L-arginine with ardeparin (a low-molecular-weight heparin) resulted in an approximately 3-fold increase in its apparent permeability across Caco-2 cell monolayers.[3] Other strategies include encapsulation in lipid-based carriers like liposomes or nanoparticles.
Q5: My compound appears to be actively transported out of the cells in a Caco-2 assay (high efflux ratio). What can I do?
A5: A high efflux ratio (Papp(B-A)/Papp(A-B) > 2) suggests that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[1]
Troubleshooting Steps:
-
Co-administration with inhibitors: In your Caco-2 assay, include known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp) to confirm that your compound is a substrate.
-
Chemical modification: Structural modifications can sometimes reduce the affinity of your compound for efflux transporters.
-
Formulation with efflux inhibitors: For in vivo applications, co-formulating your compound with a safe and effective efflux pump inhibitor could be a viable strategy.
Data on Permeability Enhancement Strategies
The following tables summarize quantitative data from studies on enhancing the permeability of arginine and arginine-containing molecules.
| Molecule Investigated | Modification/Enhancer | Fold Increase in Permeability | Experimental Model | Reference |
| Arginine-containing peptide | Conversion of arginine to amino pyrimidine | 2-fold | Cell-based permeability assay (CAPA) | [2] |
| Ardeparin | 2% L-arginine (co-administered) | ~3-fold | Caco-2 cell monolayers | [3] |
| Molecule | Concentration | Apparent Permeability (Papp) (cm/s) | Experimental Model | Reference |
| Perindopril Arginine | 2.0 mg/mL | 1.94 x 10⁻⁶ | Caco-2 monolayer | [4][5] |
| Perindopril Arginine | 1.0 mg/mL | 0.72 x 10⁻⁶ | Caco-2 monolayer | [4][5] |
Note: A compound is generally considered to have high permeability if its Papp value is > 8-10 x 10⁻⁶ cm/s and low permeability if Papp is < 1 x 10⁻⁶ cm/s.[4][6]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate (with a filter membrane)
-
Acceptor plate (96-well)
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully coat the filter of each well in the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate completely.
-
Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare the Donor Plate: Dilute the test compound to the final desired concentration (e.g., 100 µM) in PBS. Add 150 µL of this solution to each well of the coated donor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well (cm³)
-
V_A = Volume of the acceptor well (cm³)
-
A = Area of the filter membrane (cm²)
-
t = Incubation time (s)
-
[drug]_acceptor = Concentration of the drug in the acceptor well at time t
-
[drug]_equilibrium = Equilibrium concentration, calculated as (V_D * [drug]_initial) / (V_D + V_A)
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as an in vitro model of the intestinal epithelium to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound
-
TEER meter (for measuring monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm² typically indicates a well-formed, intact monolayer suitable for the assay.
-
Permeability Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Add the test compound, dissolved in HBSS, to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At designated time points, take samples from the basolateral chamber and replace with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Experiment (Basolateral to Apical - B-A for efflux):
-
Follow the same washing procedure.
-
Add fresh HBSS to the apical chamber.
-
Add the test compound to the basolateral chamber.
-
Take samples from the apical chamber at specified time points.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp (in cm/s) is calculated using the following equation:
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µg/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment (µg/mL).
-
Visualizations
Signaling Pathways for this compound Uptake
The uptake of arginine-rich molecules like this compound is complex and can occur through multiple pathways. The diagrams below illustrate the key mechanisms.
Caption: Overview of this compound cell entry mechanisms.
Experimental Workflow for Permeability Assessment
The following workflow outlines the decision-making process for assessing the cell permeability of an this compound-based compound.
Caption: Decision workflow for permeability screening.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of gastrointestinal permeability of low-molecular-weight heparin by l-arginine: in-vivo and in-vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pkCSM [biosig.lab.uq.edu.au]
Dealing with the reversibility of Argininal inhibition in kinetic studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for kinetic studies involving the reversibility of argininal and related arginine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a reversible and an irreversible this compound inhibitor?
The primary distinction lies in how the inhibitor interacts with the target enzyme.
-
Reversible inhibitors bind to an enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. This binding is temporary, and an equilibrium exists between the bound and unbound states. The inhibitor's effect can be reversed, often by removing the inhibitor, for instance, through dilution or dialysis.[1] Reversible inhibitors are further classified as competitive, non-competitive, uncompetitive, or mixed-type based on their binding site and effect on kinetic parameters.[2]
-
Irreversible inhibitors typically form a stable, covalent bond with the enzyme, often with a key amino acid residue in the active site.[1] This permanently inactivates the enzyme molecule. Enzyme activity can only be restored through the synthesis of new enzyme.[3] These are often called "suicide inhibitors" or mechanism-based inactivators because the enzyme's own catalytic action can trigger the formation of the inactivating covalent bond.[1]
Q2: Why is determining the reversibility of an this compound inhibitor crucial for my research?
Understanding the nature of inhibition is critical for several reasons:
-
Mechanism of Action: It clarifies how the compound achieves its effect at a molecular level, which is fundamental for structure-activity relationship (SAR) studies.[4]
-
Drug Development: The duration of a drug's effect in vivo is heavily influenced by its reversibility. A reversible inhibitor's effect depends on its concentration and clearance rate, while an irreversible inhibitor's effect lasts until the target protein is resynthesized.[3] This has significant implications for dosing regimens.
Q3: What are the initial signs in my kinetic data that might suggest irreversible inhibition?
Several clues in your preliminary data can point towards irreversible or time-dependent inhibition:
-
Time-Dependent Decrease in Rate: In a continuous assay, the reaction rate will not be linear but will decrease over time as more enzyme molecules become inactivated.
-
Pre-incubation Effect: The measured potency (e.g., IC₅₀) of the inhibitor increases significantly if the enzyme and inhibitor are pre-incubated together before adding the substrate.
-
Incomplete or No Recovery of Activity: If enzyme activity does not return to baseline levels after rapid dilution of the enzyme-inhibitor complex, this strongly suggests irreversible binding.[5]
Q4: How do I characterize the potency of reversible versus irreversible inhibitors?
The kinetic constants used to describe inhibitor potency are fundamentally different.
-
Reversible Inhibitors: Potency is defined by the inhibition constant (Kᵢ) , which represents the dissociation constant of the enzyme-inhibitor complex.[4] It is often determined from IC₅₀ values, though the relationship depends on the substrate concentration and the mechanism of inhibition.
-
Irreversible Inhibitors: Potency is described by a two-step mechanism.[4] First, a reversible complex (E·I) is formed, characterized by the inhibition constant (Kᵢ) . This is followed by the formation of a covalent bond, characterized by the first-order rate constant for inactivation (kᵢₙₐ꜀ₜ) .[4] The overall efficiency of inactivation is given by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ .[4]
Troubleshooting Guide
Q5: My enzyme activity does not recover after diluting the enzyme-inhibitor complex. What does this mean?
This is a classic sign of irreversible inhibition. The lack of recovery suggests that the inhibitor has formed a stable, likely covalent, bond with the enzyme, permanently inactivating it.[1][5] To confirm this, you should proceed with experiments designed to characterize irreversible inhibitors, such as determining the inactivation rate constants (kᵢₙₐ꜀ₜ and Kᵢ).
Q6: How can I experimentally distinguish between a slow, tight-binding reversible inhibitor and a true irreversible inhibitor?
This can be challenging as both can exhibit time-dependent inhibition. The "jump-dilution" experiment is the gold standard for making this distinction.[5]
-
Procedure: First, incubate the enzyme with a high concentration of the inhibitor to achieve maximum inhibition. Then, rapidly dilute this mixture into the assay solution containing the substrate. The dilution factor should be large enough that the final inhibitor concentration is well below its Kᵢ.[5]
-
Interpreting Results:
-
Irreversible Inhibitor: No recovery of enzyme activity will be observed over time.[5]
-
Rapidly Reversible Inhibitor: Full enzyme activity will be restored almost immediately.[5]
-
Slow, Tight-Binding Reversible Inhibitor: A gradual, exponential increase in enzyme activity will be observed as the inhibitor slowly dissociates from the enzyme.[5]
-
Q7: I suspect my this compound inhibitor is a mechanism-based inactivator. How can I confirm this?
Mechanism-based inactivators (or suicide inhibitors) require catalytic turnover by the target enzyme to become activated and form a covalent bond.[1] To test for this, you must demonstrate that inactivation depends on factors required for catalysis. Key experiments include:
-
Dependence on Cofactors: Show that the rate of inactivation is dependent on the presence of essential enzyme cofactors (e.g., NADPH for Nitric Oxide Synthase).[6]
-
Substrate Protection: The presence of a high concentration of the natural substrate (e.g., L-arginine) should protect the enzyme from inactivation by competing for the active site.
-
Absence of Turnover: Inactivation should not occur if a critical component of the catalytic cycle is missing.
Visualizations and Workflows
Caption: Workflow for determining the reversibility of an enzyme inhibitor.
Caption: Comparison of reversible and irreversible inhibition mechanisms.
Experimental Protocols
Protocol 1: Jump-Dilution Assay to Determine Reversibility
This protocol is adapted from standard enzymology practices to test for inhibitor dissociation.[5]
Objective: To determine if inhibition is reversible by rapidly diluting a pre-formed enzyme-inhibitor complex.
Materials:
-
Purified enzyme stock
-
Inhibitor stock solution (this compound derivative)
-
Assay buffer
-
Substrate solution
-
Microplate reader or spectrophotometer
Methodology:
-
Prepare the Enzyme-Inhibitor Complex:
-
In a microfuge tube, mix the enzyme and a high concentration of the inhibitor (e.g., 10-100 times the IC₅₀) in assay buffer.
-
The final volume should be small (e.g., 5-10 µL).
-
Incubate for a period sufficient to ensure maximal inhibition (e.g., 30 minutes).
-
-
Prepare the Assay Mixture:
-
In the wells of a microplate or a cuvette, prepare the final assay mixture containing buffer and substrate at the desired concentration. The volume should be large relative to the complex volume (e.g., 190-195 µL for a 200 µL final volume).
-
Pre-warm the plate/cuvette to the assay temperature (e.g., 37°C).
-
-
Initiate the Reaction (The "Jump"):
-
Rapidly add a small volume (e.g., 5-10 µL) of the pre-incubated enzyme-inhibitor complex to the assay mixture. This constitutes a large dilution (e.g., 1:20 or 1:40).
-
Immediately start monitoring the reaction rate by measuring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Plot product formation versus time.
-
No recovery: The reaction rate remains near zero, indicating irreversible inhibition.
-
Instant recovery: The reaction rate is immediately linear and similar to an uninhibited control (adjusted for dilution), indicating rapid, reversible inhibition.
-
Slow recovery: The reaction curve is initially slow but gradually increases in rate, indicating slow, tight-binding reversible inhibition. The rate of recovery can be fit to an exponential function to determine the dissociation rate constant (kₒff).
-
Protocol 2: Determination of kᵢₙₐ꜀ₜ and Kᵢ for Irreversible Inhibitors
This protocol is used to quantify the potency of a time-dependent, irreversible inhibitor.[3][4]
Objective: To determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation rate (Kᵢ).
Materials:
-
Purified enzyme stock
-
Serial dilutions of the inhibitor stock solution
-
Assay buffer
-
Substrate solution
-
Stop solution (if required for endpoint assay)
Methodology:
-
Incubation:
-
Prepare a series of tubes, each containing the same concentration of enzyme in assay buffer.
-
Add different concentrations of the irreversible inhibitor to each tube. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixtures at the desired temperature.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each tube.
-
Immediately dilute the aliquot into an assay solution containing a high concentration of substrate to start the reaction and prevent further inactivation.
-
-
Measure Residual Activity:
-
Measure the initial velocity (vᵢ) for each time point and each inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration [I], plot the natural log of the percent remaining activity (ln(% Activity)) against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kₒbs).
-
Plot the calculated kₒbs values against the corresponding inhibitor concentrations [I].
-
Fit the resulting data to the Michaelis-Menten equation (or a hyperbolic equation): kₒbs = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])
-
The fit will yield the values for kᵢₙₐ꜀ₜ (the Vₘₐₓ of the plot) and Kᵢ (the Kₘ of the plot).
-
Data Presentation
Table 1: Comparison of Kinetic Parameters for Arginine-Based Inhibitors of Nitric Oxide Synthase (NOS)
This table summarizes kinetic data for various L-arginine analogues, illustrating different inhibition mechanisms and potencies. Data is compiled from published literature.
| Inhibitor | Target NOS Isoform | Inhibition Mechanism | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| L-NMMA | nNOS, iNOS, eNOS | Competitive, Reaction-Based | 2 - 7 | ~10 | [6] |
| L-NNA | nNOS, iNOS, eNOS | Competitive | 0.03 - 0.7 | up to 100 | [6] |
| ADMA | nNOS | Competitive | < 1 | ~10 | [6] |
| L-NPLA | nNOS (preference) | Reversible, Reaction-Based | 0.4 - 5 | Low µM range | [6] |
| CMA | eNOS | Competitive | - | 830 ± 36 | [7] |
| MG-H1 | eNOS | Competitive | - | 1280 ± 75 | [7] |
Kᵢ (Inhibition Constant), IC₅₀ (Half maximal inhibitory concentration), L-NMMA (Nᴳ-monomethyl-L-arginine), L-NNA (Nᴳ-nitro-L-arginine), ADMA (Asymmetric dimethylarginine), L-NPLA (L-Nω-propylarginine), CMA (Nε-(carboxymethyl)arginine), MG-H1 (Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine).
Table 2: Expected Outcomes of Key Reversibility Experiments
| Experimental Observation | Rapid Reversible Inhibitor | Slow, Tight-Binding Reversible Inhibitor | Irreversible Inhibitor |
| Effect of Pre-incubation on IC₅₀ | No significant change | IC₅₀ decreases with time | IC₅₀ decreases significantly with time |
| Jump-Dilution Assay Result | Instant and full activity recovery | Slow, exponential recovery of activity | No recovery of activity |
| Dialysis Result | Full activity recovery | Full activity recovery (may be slow) | No recovery of activity |
| Primary Potency Parameter | Kᵢ | Kᵢ, kₒff | kᵢₙₐ꜀ₜ/Kᵢ |
References
- 1. tutorialspoint.com [tutorialspoint.com]
- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arginase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer pH for maximal Arginase activity. Find troubleshooting advice, detailed protocols, and comparative data to enhance the accuracy and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Arginase activity?
A1: The optimal pH for Arginase activity can vary depending on the source of the enzyme. For human Arginase-1, the pH optimum is in the alkaline range, typically between 9.0 and 10.0, with many assays using a pH of 9.5.[1][2][3] However, Arginases from other organisms, such as bacteria or insects, may exhibit different optimal pH values. For instance, some bacterial Arginases function optimally at a more neutral or even slightly acidic pH, ranging from 6.0 to 8.0.[4][5][6] It is crucial to determine the optimal pH for the specific Arginase used in your experiments.
Q2: My Arginase activity is lower than expected. What are the common causes related to buffer pH?
A2: Low Arginase activity can stem from several factors. A primary cause is a suboptimal pH in your reaction buffer.[7] Human Arginase activity, for example, decreases significantly at a physiological pH of 7.4 compared to its optimum of 9.5.[1] Always verify the pH of your prepared buffers using a calibrated pH meter. Additionally, ensure that the buffer system you choose has effective buffering capacity at your target pH.
Q3: Can the buffer composition, other than pH, affect Arginase activity?
A3: Yes. Arginase is a metalloenzyme that requires a divalent cation, typically Manganese (Mn²⁺), for its catalytic activity.[2][8] Ensure your buffer contains an adequate concentration of MnCl₂ or another suitable manganese salt. The absence or insufficient concentration of this cofactor is a common reason for low enzyme activity. Some protocols require a pre-incubation step with the manganese-containing buffer to activate the enzyme.[2]
Q4: How do I choose the right buffer for my Arginase assay?
A4: The choice of buffer depends on the target pH. For alkaline pH ranges (9.0 - 10.0), Glycine or CHES buffers are often used.[9] For neutral pH ranges, Tris-HCl or Maleic acid buffers are common choices.[2][10] It is essential to use a buffer system that does not interfere with your assay's detection method. For example, if you are using a colorimetric assay that detects urea (B33335), ensure no buffer components react with the detection reagents.
Q5: My sample contains high levels of urea. Will this interfere with the assay?
A5: Yes, high concentrations of endogenous urea in samples (like tissue homogenates or serum) can interfere with assays that measure urea production, leading to high background signals.[11][12] It is recommended to remove urea from the sample before performing the activity assay. This can be accomplished using a 10 kD spin column, which retains the larger Arginase enzyme while allowing the smaller urea molecules to be filtered out.[12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Arginase activity assays.
Data on pH Optima for Arginase Activity
The optimal pH for Arginase varies significantly depending on its source. The following table summarizes kinetic parameters and optimal conditions reported in the literature.
| Enzyme Source | Buffer System | Optimal pH | K_M (L-arginine) | k_cat | Reference |
| Human Arginase-1 | Not Specified | 9.5 | 4.9 mM | 4.6 x 10² s⁻¹ | [1] |
| Human Arginase-1 | Not Specified | 7.4 | 2.3 mM | 57 s⁻¹ | [1] |
| Bacillus thuringiensis | Not Specified | 7.0 | Not Reported | Not Reported | [4] |
| Streptomyces diastaticus | Not Specified | 6.0 | Not Reported | Not Reported | [4] |
| Periplaneta americana | Appropriate Buffer | 7.0 | Not Reported | Not Reported | [5] |
| Idiomarina sediminum | Not Specified | 8.0 | Not Reported | Not Reported | [6] |
Experimental Protocols
Detailed Protocol: Colorimetric Arginase Activity Assay
This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.[2]
1. Reagent Preparation:
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µg/ml pepstatin A, 1 µg/ml aprotinin, and 0.1% Triton X-100.
-
Enzyme Activation Buffer: 0.05 M Maleic acid, 0.05 M MnSO₄, pH 7.0.
-
Substrate Solution: 0.713 M L-arginine, adjust pH to 9.5.
-
Urea Standard: Prepare a standard curve of urea in the range of 0.1-1.0 micromoles.
2. Sample Preparation:
-
Homogenize cells or tissue samples in ice-cold Lysis Buffer.[12]
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for the activity assay. Determine the protein concentration of the lysate.
3. Experimental Workflow:
4. Assay Procedure:
-
Enzyme Activation: For purified enzyme, incubate a 1 mg/ml solution in the Maleic-manganous sulfate (B86663) buffer at 37°C for 4 hours. Following activation, dilute to 1-2 micrograms/ml in water (pH 9.5).[2] For lysates, add 10 µl of lysate to 40 µl of activation buffer and incubate for 10 minutes at 55°C.
-
Reaction Setup: In screw-capped tubes, pipette your diluted enzyme or activated lysate. Prepare a blank tube containing the buffer but no enzyme.
-
Temperature Equilibration: Incubate the tubes in a 37°C water bath for 5 minutes.[2]
-
Initiate Reaction: At timed intervals, add 0.2 ml of the L-arginine substrate solution to each tube.
-
Incubation: Incubate for exactly 30 minutes at 37°C.[2]
-
Stop Reaction: Stop the reaction at timed intervals by adding 4.0 ml of a suitable colorimetric reagent for urea detection (e.g., B.U.N. Reagent containing 2,3-Butanedione).[2]
-
Color Development: Cap the tubes and boil in a water bath for 12 minutes to develop the color.[2]
-
Measurement: Chill the tubes in an ice bath for 3 minutes, then measure the absorbance at 490 nm against the blank.[2]
5. Calculation: Determine the micromoles of urea produced by comparing the absorbance of your samples to the urea standard curve. Calculate the specific activity using the following formula:
Units/mg = (micromoles of urea released) / (incubation time in min x mg of enzyme in the reaction)[2]
One unit is defined as the amount of enzyme that releases one micromole of urea per minute at 37°C and pH 9.5.[2]
References
- 1. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Bacillus anthracis arginase: effects of pH, temperature, and cell viability on metal preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
Technical Support Center: Handling and Use of Argininal in Experimental Procedures
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of Argininal to prevent its degradation during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in research?
This compound is the aldehyde derivative of the amino acid arginine. It is commonly used in biochemical research as a reversible inhibitor of certain proteases, particularly serine and cysteine proteases. Its aldehyde functional group can react with the active site of these enzymes, blocking their catalytic activity. A well-known example of a peptide containing an this compound residue is Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal), which is a potent inhibitor of proteases like trypsin, plasmin, and cathepsin B.[1][2]
Q2: What are the main causes of this compound degradation?
The primary chemical instabilities of this compound and other peptide aldehydes stem from the high reactivity of the aldehyde group.[3] The main degradation pathways include:
-
Oxidation: The aldehyde group is susceptible to oxidation, which converts it to a carboxylic acid, forming argininic acid. This modification significantly reduces or eliminates its inhibitory activity.[4]
-
Racemization: The L-argininal can convert to its D-isomer (D-argininal). The D-form is typically inactive as a protease inhibitor.[4]
-
Hydrolysis: Like other peptides, the peptide backbone of this compound-containing peptides can be susceptible to hydrolysis, especially at extreme pH values.[5]
-
Nucleophilic Addition: The aldehyde group can react with nucleophiles present in the solution.[6]
Q3: How should I prepare and store this compound solutions to minimize degradation?
Proper preparation and storage are critical for maintaining the activity of this compound.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent, such as water or a buffer with a slightly acidic to neutral pH.[1][7] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7][8] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Working solutions are significantly less stable and should be prepared fresh before each experiment.[4][8] It is advisable to keep working solutions on ice during use.[7] The stability of working solutions at room temperature is often limited to a few hours.[4]
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity in Protease Assays
Problem: You observe a significant decrease or complete loss of protease inhibition in your assay when using an this compound-based inhibitor.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in solution. | Prepare a fresh working solution of the inhibitor from a frozen stock aliquot immediately before the experiment. Keep the working solution on ice. |
| Verify the pH of your assay buffer. Aldehydes can be more susceptible to degradation at alkaline pH. If possible, perform the assay at a neutral or slightly acidic pH. | |
| Minimize the pre-incubation time of the inhibitor in the assay buffer before adding the enzyme and substrate. | |
| Incorrect storage of stock solutions. | Ensure stock solutions are stored at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[7] |
| Confirm the age of the stock solution. Over time, even frozen stocks can degrade. Consider preparing a fresh stock solution from lyophilized powder. | |
| Oxidation of the aldehyde group. | If possible, prepare buffers with deoxygenated water. While not always practical, this can help reduce oxidative degradation. |
| Racemization of the L-argininal. | This is a time and temperature-dependent process. Using fresh solutions and keeping them cold will minimize racemization.[4] |
Issue 2: High Background Signal or Assay Interference
Problem: You observe a high background signal or inconsistent results in your colorimetric or fluorometric protease assay.
| Possible Cause | Troubleshooting Steps |
| Interference of this compound with the assay reagents. | The aldehyde group of this compound can act as a reducing agent and may interfere with certain protein determination assays like the Lowry assay.[4][7] |
| Run a control containing only the inhibitor and assay buffer (without the enzyme or substrate) to check for any intrinsic fluorescence or absorbance of the inhibitor at the assay wavelengths.[9] | |
| Precipitation of the inhibitor. | Visually inspect the wells for any precipitation after adding the inhibitor. Poor solubility can lead to an inaccurate effective concentration.[9] |
| If solubility is an issue, consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.[9] Always include a vehicle control with the same concentration of the co-solvent. |
Quantitative Data Summary
The stability of peptide aldehydes is highly dependent on the storage conditions. The following table summarizes the stability of Leupeptin, a well-characterized this compound-containing peptide, which can be used as a proxy for this compound's stability.
| Condition | Compound | Concentration | Temperature | Duration | Stability Notes | Reference |
| Stock Solution | Leupeptin | 10 mM in water | 4°C | 1 week | Stable | [1][7] |
| -20°C | 1 month | Stable | [1][7] | |||
| Working Solution | Leupeptin | 10-100 µM | Room Temperature | A few hours | Unstable; prepare fresh. | [4] |
| Lyophilized Powder | Leupeptin | N/A | -20°C | ≥ 4 years | Highly stable. | [2] |
Experimental Protocols
Protocol: Serine Protease Inhibition Assay using an this compound-based Inhibitor
This protocol provides a general framework for assessing the inhibitory activity of this compound or an this compound-containing peptide against a serine protease using a fluorogenic substrate.
Materials:
-
Serine protease (e.g., Trypsin)
-
This compound-based inhibitor (e.g., Leupeptin)
-
Fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-MCA)[10]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂)[10]
-
DMSO (for dissolving substrate and potentially the inhibitor)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a fresh working solution of the this compound-based inhibitor in the assay buffer at various concentrations (e.g., for an IC₅₀ determination). Keep the solution on ice.
-
Prepare the substrate solution by dissolving the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM) and then diluting it to the final working concentration in the assay buffer.[10]
-
Prepare the enzyme solution by diluting the serine protease in the assay buffer to the desired concentration.
-
Set up the assay plate:
-
Add the assay buffer to all wells.
-
Add the inhibitor solutions to the test wells.
-
Add the corresponding volume of assay buffer or vehicle (if a co-solvent is used) to the control wells.
-
-
Initiate the reaction by adding the enzyme solution to all wells.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the desired temperature to allow the inhibitor to bind to the enzyme.
-
Start the measurement by adding the substrate solution to all wells.
-
Monitor the fluorescence kinetically over time using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[10]
-
Analyze the data by calculating the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
Visualizations
Caption: Workflow for a typical protease inhibition experiment.
Caption: Inhibition of a serine protease by an this compound-containing inhibitor.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. quora.com [quora.com]
- 4. ulab360.com [ulab360.com]
- 5. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Identifying and mitigating potential artifacts caused by Argininal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to identify and mitigate potential artifacts caused by Argininal, a key component of several protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it encountered in experiments?
This compound is the C-terminal aldehyde derivative of the amino acid arginine. It is most commonly found as the reactive moiety in naturally occurring protease inhibitors, such as leupeptin (B1674832) (N-acetyl-L-leucyl-L-leucyl-L-argininal).[1] These inhibitors are widely used in cell lysis buffers and during protein purification to prevent proteolytic degradation.
Q2: What is the primary mechanism of action of this compound-containing inhibitors?
The aldehyde group of this compound is highly reactive and forms a covalent hemiacetal adduct with the hydroxyl group of serine or the thiol group of cysteine residues in the active site of proteases.[2] This covalent modification reversibly inhibits the activity of a broad spectrum of serine and cysteine proteases.
Q3: What are the potential primary (on-target) artifacts associated with this compound-containing inhibitors?
The primary artifact is the intended, yet potentially confounding, inhibition of a broad range of proteases. While desirable for preventing protein degradation, this can interfere with cellular processes that are regulated by proteolysis, such as signal transduction pathways.
Q4: What are the potential secondary (off-target) artifacts of this compound?
Secondary artifacts can arise from the inherent reactivity of the aldehyde group and the biological effects of arginine and its metabolites. These can include:
-
Non-specific covalent modification of proteins: The aldehyde group can potentially react with nucleophilic residues on other proteins besides the target proteases, leading to altered protein function.
-
Interference with biochemical assays: The reactive aldehyde can interfere with reagents used in various assays, such as those for protein quantification.
-
Cellular effects of arginine metabolism: If this compound-containing compounds are metabolized to release arginine, it can influence cellular pathways dependent on arginine, such as nitric oxide (NO) synthesis.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cellular Signaling Pathways
Question: I'm observing unexpected changes in a signaling pathway that I know is regulated by proteolysis, even though I'm using a protease inhibitor cocktail containing an this compound derivative (like leupeptin) to protect my protein of interest. Could the inhibitor be the cause?
Answer: Yes, this is a common on-target artifact. The broad-spectrum nature of this compound-containing inhibitors means they can inhibit proteases involved in your signaling pathway of interest.
Troubleshooting Steps:
-
Identify the Proteases in Your Pathway: Determine the specific proteases that are known to regulate your signaling pathway.
-
Check Inhibitor Specificity: Consult the manufacturer's data or literature to see if the this compound-containing inhibitor you are using is known to inhibit those specific proteases.
-
Use a More Specific Inhibitor: If possible, switch to a more specific protease inhibitor that does not target the proteases in your signaling pathway.
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of the this compound-containing inhibitor to minimize off-target effects while still protecting your protein of interest.
-
Control Experiments: Include control experiments where the signaling pathway is activated or inhibited independently to confirm that the observed effects are due to the protease inhibitor.
Issue 2: Discrepancies in Protein Quantification Assays
Question: My protein concentrations are inconsistent when I use a colorimetric protein assay (e.g., Bradford or BCA) on lysates prepared with a protease inhibitor cocktail containing an this compound derivative. What could be the problem?
Answer: The aldehyde group in this compound can interfere with the chemical reactions underlying some protein quantification assays.[3] Additionally, other components of the inhibitor cocktail can also cause interference.
Troubleshooting Steps:
-
Consult Assay Compatibility Charts: Check the manufacturer's guidelines for your protein assay to see if it is compatible with the components of your protease inhibitor cocktail.
-
Switch to a Compatible Assay: Consider using a protein quantification method that is less susceptible to interference from reducing agents and aldehydes, such as a detergent-compatible assay or a fluorescent-based assay.
-
Precipitate the Protein: Precipitate your protein using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to remove interfering substances before quantification.[3]
-
Buffer Exchange/Dialysis: For purified protein samples, remove the inhibitor through buffer exchange or dialysis prior to quantification.
-
Include Inhibitor in Standards: Prepare your protein standards in the same lysis buffer containing the protease inhibitor cocktail to account for any background interference.
Issue 3: Altered Cellular Phenotypes in Culture
Question: I'm treating my cells with a compound, but I'm also including a protease inhibitor cocktail with an this compound derivative in the media to prevent degradation of a secreted protein. I'm observing unexpected changes in cell proliferation/morphology. Could the inhibitor be responsible?
Answer: Yes, this compound-containing compounds and their potential breakdown products can have off-target effects on cultured cells.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control where cells are treated with the protease inhibitor cocktail alone to distinguish its effects from your experimental compound.
-
Test Individual Components: If possible, test the effects of the individual components of the protease inhibitor cocktail to identify the source of the off-target effects.
-
Consider Arginine Metabolism: Be aware that if the inhibitor is metabolized, the released arginine could influence nitric oxide signaling or other arginine-dependent pathways, affecting cell behavior.
-
Use an Alternative Inhibitor: Explore other classes of protease inhibitors that do not contain reactive aldehydes or have different off-target profiles.
-
Minimize Exposure Time: Only include the protease inhibitor when absolutely necessary and for the shortest duration possible.
Quantitative Data Summary
Table 1: Common Protease Inhibitors and Their Potential for this compound-Related Artifacts
| Inhibitor | Active Moiety | Primary Targets | Potential Artifacts |
| Leupeptin | This compound | Serine and Cysteine Proteases | Covalent modification, assay interference, cellular effects[1] |
| Antipain | This compound | Trypsin, Papain | Covalent modification, assay interference |
| Aprotinin | Serine | Serine Proteases | Unlikely to have this compound-specific artifacts |
| PMSF | Serine | Serine Proteases | Irreversible, can have off-target effects |
Experimental Protocols
Protocol 1: TCA Precipitation to Remove Interfering Substances from Protein Lysates
This protocol is designed to precipitate proteins from a cell lysate, allowing for the removal of soluble, low-molecular-weight compounds like this compound-containing inhibitors that can interfere with downstream assays.
-
Sample Preparation: Start with your cell lysate containing the protease inhibitor cocktail.
-
TCA Addition: On ice, add an equal volume of ice-cold 20% (w/v) Trichloroacetic Acid (TCA) to your lysate.
-
Incubation: Vortex briefly and incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the interfering substances.
-
Washing: Wash the protein pellet by adding 500 µL of ice-cold acetone. This helps to remove any residual TCA.
-
Repeat Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Drying: Carefully remove the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., sample buffer for SDS-PAGE, or a buffer compatible with your protein assay).
Visualizations
References
Validation & Comparative
Comparing the inhibitory spectrum of Argininal with other protease inhibitors
In the intricate world of cellular regulation and disease, proteases play a pivotal role, acting as molecular scissors that control a vast array of physiological processes. The ability to selectively inhibit these enzymes is crucial for both research and therapeutic applications. Argininal, a naturally derived aldehyde peptide, has emerged as a significant tool in this endeavor. This guide provides a comprehensive comparison of the inhibitory spectrum of this compound with other widely used protease inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Unveiling the Inhibitory Power: A Quantitative Comparison
This compound, chemically known as N-acetyl-L-leucyl-L-leucyl-L-argininal and commercially available as Leupeptin, exhibits a broad inhibitory spectrum, primarily targeting serine and cysteine proteases.[1][2][3] Its aldehyde functional group forms a reversible covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, effectively blocking its catalytic activity.[2]
To objectively assess the potency and selectivity of this compound, a comparison of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against a panel of common proteases is presented alongside those of other well-established inhibitors.
| Inhibitor | Protease Class | Target Protease | IC50 / Ki |
| This compound (Leupeptin) | Serine/Cysteine | Trypsin | Ki: 3.5 nM[1] |
| Plasmin | Ki: 3.4 µM[4] | ||
| Cathepsin B | Ki: 6 nM[4] | ||
| Calpain | Ki: 10 nM[4] | ||
| Kallikrein | Ki: 19 µM[4] | ||
| Papain | IC50: 9 nM[5] | ||
| Aprotinin | Serine | Trypsin | Kd: 0.06 pM[6] |
| Chymotrypsin | Potent Inhibitor[7] | ||
| Plasmin | Potent Inhibitor[7] | ||
| Kallikrein | Potent Inhibitor[7] | ||
| Bestatin | Aminopeptidase | Leucine Aminopeptidase | IC50: 20 nM |
| Aminopeptidase B | IC50: 60 nM | ||
| Chymostatin | Serine/Cysteine | α-Chymotrypsin | IC50: 0.8 nM[8] |
| Cathepsin A, B, G, H, L | Potent Inhibitor[9] | ||
| Papain | Potent Inhibitor | ||
| E-64 | Cysteine | Cathepsin K | IC50: 1.4 nM[10] |
| Cathepsin L | IC50: 2.5 nM[10] | ||
| Cathepsin S | IC50: 4.1 nM[10] | ||
| Papain | IC50: 8.9 - 24.7 nM[9] | ||
| Pepstatin A | Aspartic | Pepsin | IC50: 4.5 nM[11][12] |
| Cathepsin D | IC50: 0.005 µM[13] | ||
| Renin | IC50: ~15 µM[14] | ||
| HIV Protease | IC50: ~2 µM[14] | ||
| AEBSF | Serine | Trypsin | IC50: < 15 µM |
| Chymotrypsin | Potent Inhibitor[15] | ||
| Thrombin | Potent Inhibitor[15] | ||
| Plasmin | Potent Inhibitor[15] | ||
| PMSF | Serine | Trypsin | Effective at 0.1-1 mM[16] |
| Chymotrypsin | Effective at 0.1-1 mM[16] | ||
| Thrombin | Effective at 0.1-1 mM[16] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration, pH, and temperature. The data presented is a compilation from various sources for comparative purposes.
Delving into the Mechanism: Experimental Protocols
The determination of inhibitory potency (IC50/Ki) is fundamental to characterizing a protease inhibitor. Below is a detailed, generalized protocol for a protease inhibition assay using a chromogenic substrate.
Protocol: Determination of IC50 for a Protease Inhibitor
1. Materials and Reagents:
- Purified protease of interest
- Protease inhibitor (e.g., this compound)
- Chromogenic or fluorogenic substrate specific to the protease
- Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme
- 96-well microplate
- Microplate reader
2. Procedure:
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the biological context of protease inhibition, it is essential to visualize the signaling pathways in which these enzymes participate. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.
Caption: The Caspase Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for Protease Inhibition Assay.
References
- 1. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. interchim.fr [interchim.fr]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Argininal-Based Peptide Aldehydes: A Comparative Guide to Cysteine and Serine Protease Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory specificity of argininal-containing peptide aldehydes, exemplified by the well-characterized inhibitor Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal), against cysteine and serine proteases. The data presented herein is supported by experimental findings to inform the selection of appropriate inhibitors for research and therapeutic development.
Executive Summary
This compound derivatives are potent, reversible inhibitors of a range of serine and cysteine proteases. Their mechanism of action involves the formation of a covalent hemiacetal adduct between the C-terminal aldehyde group of the inhibitor and the active site serine or cysteine residue of the protease. The specificity of these inhibitors is largely dictated by the peptide sequence, with the C-terminal arginine aldehyde providing a strong interaction point with the S1 binding pocket of target proteases that exhibit a preference for basic amino acids. Leupeptin, a classic example, demonstrates broad inhibitory activity against trypsin-like serine proteases and a variety of cysteine proteases, while notably sparing others, such as chymotrypsin (B1334515) and elastase.
Data Presentation: Inhibitory Potency of Leupeptin
The following table summarizes the inhibitory potency (Kᵢ and IC₅₀ values) of Leupeptin against a panel of common cysteine and serine proteases. Lower values indicate greater potency.
| Protease Class | Protease | Organism/Source | Kᵢ (nM) | IC₅₀ (µM) |
| Cysteine Protease | Cathepsin B | Bovine Spleen | 6[1][2][3][4] | - |
| Cathepsin B | - | 7[3][4] | - | |
| Calpain | Recombinant Human | 72[2][4] | - | |
| Calpain | - | 10[1] | - | |
| Papain | - | Inhibits[5] | - | |
| Serine Protease | Trypsin | Bovine | 35[1][2][4] | - |
| Trypsin | - | 3.5[5] | - | |
| Trypsin | - | 0.13[3][4] | - | |
| Plasmin | Human | 3400[1][2][4] | - | |
| Plasmin | - | 34[5] | - | |
| Kallikrein | Porcine | 19000[1] | Inhibits[5] | |
| Matriptase (catalytic domain) | Human Recombinant | 1900[1] | - | |
| Matriptase 2 | Human Recombinant | 2400[1] | - | |
| No Significant Inhibition | ||||
| Chymotrypsin | - | No effect[1] | - | |
| Elastase | - | No effect[1] | - | |
| Renin | - | No effect[1] | - | |
| Pepsin | - | No effect[1] | - |
Experimental Protocols
Determination of Inhibitory Potency (Kᵢ)
The inhibitory constant (Kᵢ) is a measure of the affinity of an inhibitor for an enzyme. A common method for its determination is through enzyme kinetic studies using a chromogenic or fluorogenic substrate.
1. Principle: The initial velocity of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor and a specific substrate. The data are then used to determine the mode of inhibition and the Kᵢ value. For competitive inhibitors like Leupeptin, the Kᵢ can be calculated from the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration.
-
Kₘ is the Michaelis-Menten constant for the substrate.
2. Materials:
-
Purified protease of interest (e.g., Trypsin, Cathepsin B)
-
This compound-based inhibitor (e.g., Leupeptin)
-
Specific chromogenic or fluorogenic substrate (e.g., Benzoyl-L-arginine ethyl ester for Trypsin)
-
Assay buffer (specific to the protease, e.g., Tris-HCl or sodium acetate (B1210297) buffer)
-
96-well microplate (black plates for fluorescence assays)
-
Microplate reader capable of absorbance or fluorescence detection
3. Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer. Perform serial dilutions of the inhibitor to obtain a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of the microplate. Then, add the different concentrations of the inhibitor to the respective wells. A control well with no inhibitor should be included. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
If the Kₘ of the substrate is known, calculate the Kᵢ using the Cheng-Prusoff equation. Alternatively, perform experiments at different substrate concentrations to determine the mode of inhibition and Kᵢ using Lineweaver-Burk or Dixon plots.
-
Mandatory Visualization
Mechanism of Protease Inhibition by this compound
Caption: Covalent inhibition by this compound derivatives.
Experimental Workflow for Determining Inhibitor Specificity
Caption: Workflow for inhibitor specificity profiling.
References
Argininal vs. Leupeptin: A Comparative Efficacy Analysis for Protease Inhibition
In the landscape of protease inhibitors, both Argininal-containing peptides and the well-characterized inhibitor Leupeptin (B1674832) are pivotal tools for researchers in cellular biology and drug development. This guide provides a detailed comparative analysis of their efficacy, mechanism of action, and experimental applications, supported by quantitative data and established protocols. The focus will be on Leupeptin as the primary example of a peptidyl this compound, given that the terminal this compound moiety is the key functional group responsible for its inhibitory activity.
Mechanism of Action: The Critical Role of the this compound Moiety
Leupeptin, a tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal, is a reversible, competitive inhibitor of a broad range of serine and cysteine proteases.[1][2][3][4] Its mechanism hinges on the C-terminal this compound aldehyde group.[5][6] This aldehyde group interacts with the hydroxyl group of the active site serine residue in serine proteases, or the thiol group of the active site cysteine in cysteine proteases, to form a stable, covalent hemiacetal or hemithioacetal adduct, respectively.[5] This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. The specificity of Leupeptin is largely conferred by the peptide sequence, which directs the inhibitor to the substrate-binding pocket of target proteases like trypsin and calpain.[5]
Quantitative Comparison of Inhibitory Efficacy
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value indicates the concentration of inhibitor required to reduce enzyme activity by 50% and is dependent on experimental conditions, while the Ki value is an intrinsic measure of the inhibitor's binding affinity.[7]
Leupeptin Inhibition Constants (Ki)
The following table summarizes the reported Ki values for Leupeptin against several key proteases. Lower Ki values denote higher binding affinity and greater inhibitory potency.
| Target Protease | Protease Class | Ki Value |
| Cathepsin B | Cysteine Protease | 6 nM |
| Calpain | Cysteine Protease | 10 nM |
| Trypsin | Serine Protease | 35 nM |
| Plasmin | Serine Protease | 3.4 µM |
| Kallikrein | Serine Protease | 19 µM |
| Matriptase (recombinant) | Serine Protease | 1.9 µM |
| Matriptase 2 (recombinant) | Serine Protease | 2.4 µM |
| (Data sourced from Selleck Chemicals[1]) |
Leupeptin Half-Maximal Inhibitory Concentration (IC50)
The IC50 values for Leupeptin demonstrate its efficacy in both enzymatic assays and cell-based models.
| Target/System | Protease Class/Context | IC50 Value |
| SARS-CoV-2 Mpro (in vitro) | Cysteine Protease | 127.2 µM[2][8] |
| Human Coronavirus 229E (in cells) | Viral Protease Inhibition | ~1 µM[2] |
| SARS-CoV-2 RNA levels (in Vero cells) | Antiviral Effect | 42.34 µM[2][8] |
Experimental Protocols
Accurate determination of inhibitor efficacy relies on standardized experimental procedures. Below is a generalized protocol for determining the IC50 of a protease inhibitor using a chromogenic substrate.
Protocol: Determination of IC50 for a Trypsin-like Serine Protease
1. Materials:
- Purified Trypsin
- Leupeptin stock solution (e.g., in water or DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2)
- Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
- Inhibitor Preparation: Prepare a series of dilutions of Leupeptin in the assay buffer. Include a control with no inhibitor.
- Enzyme Reaction: In each well of the microplate, add the assay buffer, the Leupeptin dilution (or control), and the purified trypsin solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Initiate the reaction by adding the chromogenic substrate (BApNA) to each well.
- Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using the microplate reader. The rate of increase in absorbance is proportional to the enzyme activity, as the cleavage of BApNA releases p-nitroaniline.
- Data Analysis:
- Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
- Normalize the velocities to the control (no inhibitor) to determine the percent inhibition for each concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration at which 50% inhibition is observed.
Visualizing the Inhibition Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of the underlying biological and experimental processes.
Caption: Mechanism of serine protease inhibition by a peptidyl this compound like Leupeptin.
Caption: Experimental workflow for determining protease inhibitor IC50 values.
Conclusion
Leupeptin serves as a potent and broadly effective inhibitor for both serine and cysteine proteases, a function conferred by its C-terminal this compound residue. While "this compound" itself is the reactive chemical group, it is the full peptide structure of Leupeptin that provides the necessary specificity and binding affinity for high efficacy at low concentrations. The quantitative data consistently demonstrates its potent inhibitory activity in the nanomolar to low micromolar range for many key enzymes. The standardized protocols for assessing its efficacy are robust and widely applicable, making Leupeptin and other peptidyl argininals indispensable reagents in protease research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ulab360.com [ulab360.com]
- 4. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition properties of free and conjugated leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of L-Arginine as a Therapeutic Agent: A Comparative Guide
A Note on Terminology: This guide focuses on the therapeutic validation of L-arginine. The term "Argininal," as specified in the topic, is likely a misspelling of L-arginine, a well-researched amino acid with numerous in vivo applications. This document will proceed under the assumption that the intended subject is L-arginine and will compare its in vivo performance with its primary metabolic precursor and alternative therapeutic agent, L-citrulline.
This guide provides an objective comparison of the in vivo performance of L-arginine against its key alternative, L-citrulline, with a focus on their roles in cardiovascular disease and wound healing. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Efficacy: L-Arginine vs. L-Citrulline
L-arginine's therapeutic effects are primarily mediated by its role as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule in various physiological processes.[1][2][3] L-citrulline has emerged as a potent alternative as it can be converted to L-arginine in the kidneys, effectively bypassing the extensive first-pass metabolism that L-arginine undergoes in the liver and intestines.[4][[“]][6] This often results in a more sustained increase in plasma L-arginine levels.[[“]][7]
Cardiovascular Disease
Both L-arginine and L-citrulline have been investigated for their potential to improve cardiovascular health, primarily by enhancing NO bioavailability, which promotes vasodilation and improves endothelial function.[2][8]
| Therapeutic Agent | Animal Model | Dosage | Duration | Key Outcomes | Citations |
| L-arginine | Healthy Male Subjects | 2 g/day (oral) | 45 days | Significant decrease in FBS, triglycerides, LDL, and cholesterol; significant increase in HDL. No significant effect on blood pressure. | [9] |
| L-arginine | Heart Failure Patients with Preserved Ejection Fraction | 8 g/day (oral) | 2 months | Significant decrease in pulmonary artery pressure (56.3 ± 10 vs 44 ± 16.5 mm Hg); decreased systolic and diastolic blood pressure. | [7][10] |
| L-citrulline | Heart Failure Patients with Preserved Ejection Fraction | 3 g/day (oral) | 2 months | Significant decrease in pulmonary artery pressure (56.67 ± 7.96 vs 47.67 ± 8.59 mm Hg); decreased systolic and diastolic blood pressure. | [7][10] |
| L-citrulline & L-arginine Combination | Rats and Rabbits | 2.85 mmol/kg (single oral gavage) | Acute | More rapid and pronounced increase in plasma L-arginine and NO bioavailability compared to either amino acid alone. | [11] |
Wound Healing
The role of L-arginine and L-citrulline in wound healing is linked to increased NO production, which enhances blood flow and collagen deposition, and their involvement in polyamine and proline synthesis, which are crucial for cell proliferation and collagen formation.[12][13][14]
| Therapeutic Agent | Animal Model | Dosage | Duration | Key Outcomes | Citations |
| L-arginine | Wistar Rats (abdominal wall incision) | 300 mg/kg/day (in drinking water) | 7 days | Increased microvascular density, higher percentage of type I collagen, and improved granulation tissue formation. No significant change in total collagen deposition. | [15] |
| L-arginine | Lewis Rats (trauma/hemorrhagic shock model) | 1 g/kg/day (intraperitoneal injection) | 10 days | Significantly enhanced wound-breaking strength (+29%) and increased hydroxyproline (B1673980) levels (+40%) compared to saline-treated controls. | [16] |
| L-citrulline | Mice (Radiation Combined Injury model) | 1 g/kg (oral) | 21 days | Significantly smaller wound area on days 14 and 21, and higher percentage of wound closure on days 14 and 21 compared to vehicle control. | [17] |
| L-citrulline | Mice (femur osteotomy) | Daily oral supplementation | 2 weeks | Stimulated callus formation and improved inflammatory response, contributing to an enhanced healing response. | [18] |
Signaling Pathways and Experimental Workflows
L-Arginine - Nitric Oxide Signaling Pathway
The primary mechanism of action for both L-arginine and L-citrulline involves the synthesis of nitric oxide. L-citrulline is recycled back to L-arginine, which then serves as the substrate for nitric oxide synthase (NOS) to produce nitric oxide and L-citrulline as a co-product.
In Vivo Experimental Workflow
The following diagram outlines a generalized workflow for the in vivo validation of a therapeutic agent, from initial hypothesis to data analysis.
Experimental Protocols
In Vivo Model for Wound Healing in Rats
This protocol is a synthesized example based on methodologies from cited studies for evaluating the effect of L-arginine on wound healing.[15][16]
1. Animal Model:
-
Species: Male Wistar or Lewis rats, 8-10 weeks old.
-
Housing: Housed in individual cages under controlled conditions (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Experimental Groups:
-
Control Group: No treatment.
-
Vehicle Group: Receives the vehicle for the therapeutic agent (e.g., saline or water).
-
L-arginine Group: Receives L-arginine at a specified dose (e.g., 300 mg/kg/day in drinking water or 1 g/kg/day via intraperitoneal injection).[15][16]
-
L-citrulline Group: Receives L-citrulline at a comparable dose.
3. Surgical Procedure (Dorsal Skin Incision):
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave and disinfect the dorsal surface.
-
Create a full-thickness longitudinal incision of a standardized length (e.g., 4 cm) on the back.
-
For quantitative collagen analysis, sterile polyvinyl alcohol (PVA) sponges can be implanted subcutaneously.[16]
4. Treatment Administration:
-
Administer the assigned treatment daily for the duration of the study (e.g., 7-14 days).
5. Outcome Measures:
-
Wound Closure Rate: Photograph the wound at regular intervals and measure the area using image analysis software.
-
Wound Breaking Strength: At the end of the study, euthanize the animals and excise a standardized strip of skin containing the healed wound. Measure the force required to break the wound using a tensiometer.[16]
-
Collagen Deposition (Hydroxyproline Assay): Harvest the PVA sponges or a standardized section of the scar tissue. Hydrolyze the tissue and measure the hydroxyproline content, which is indicative of collagen levels.[16]
-
Histological Analysis: Excise the wound tissue, fix in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess overall morphology and with Masson's Trichrome to visualize collagen fibers.
-
Angiogenesis: Perform immunohistochemistry for markers of endothelial cells (e.g., CD31) to quantify microvascular density.[15]
In Vivo Model for Cardiovascular Function in Heart Failure
This protocol is a representative example based on studies evaluating L-arginine and L-citrulline in heart failure models.[7][10]
1. Subject Recruitment:
-
Recruit human patients with a confirmed diagnosis of heart failure with preserved ejection fraction (HFpEF).
-
Obtain informed consent and ethical approval.
2. Study Design:
-
A randomized, double-blind, placebo-controlled trial.
-
Placebo Group: Receives a placebo.
-
L-arginine Group: Receives oral L-arginine (e.g., 8 g/day ).[7][10]
-
L-citrulline Group: Receives oral L-citrulline (e.g., 3 g/day ).[7][10]
3. Baseline Measurements:
-
Perform a comprehensive medical history and physical examination.
-
Echocardiography: Measure parameters such as left ventricular ejection fraction, diastolic function, and systolic pulmonary artery pressure.
-
Blood Pressure: Measure systolic and diastolic blood pressure.
-
Exercise Capacity: Conduct a treadmill test to assess exercise duration and capacity.
-
Blood Samples: Collect blood to measure plasma levels of L-arginine, L-citrulline, and markers of endothelial function.
4. Intervention:
-
Administer the assigned treatment for a specified duration (e.g., 2 months).
5. Follow-up and Final Measurements:
-
Repeat all baseline measurements at the end of the study period.
-
Monitor for any adverse effects throughout the study.
6. Data Analysis:
-
Compare the changes in measured parameters from baseline to the end of the study between the different treatment groups using appropriate statistical tests.
References
- 1. researchgate.net [researchgate.net]
- 2. L-arginine in cardiovascular disease: dream or reality? [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. l-Citrulline Supplementation: Impact on Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Frontiers | L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients With Type 2 Diabetes [frontiersin.org]
- 9. L-arginine supplementation and risk factors of cardiovascular diseases in healthy men: a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Supplemental L-arginine enhances wound healing following trauma/hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PEG-G-CSF and L-Citrulline Combination Therapy for Mitigating Skin Wound Combined Radiation Injury in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cross-Validation of Experimental Results: A Comparative Guide to Argininal and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of Argininal (L-arginine) with key alternatives, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate compound for their studies related to nitric oxide signaling, immunology, and metabolic research.
Introduction to this compound and its Metabolic Role
L-arginine, a semi-essential amino acid, is a crucial substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. The balance between these two enzymatic pathways is critical for various physiological processes. The NOS pathway produces nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1] Conversely, the arginase pathway converts L-arginine to ornithine and urea (B33335), a key step in the urea cycle.[2] Dysregulation of this balance is implicated in numerous pathologies, making the modulation of L-arginine availability a significant area of research.
Comparative Performance of this compound and Alternatives
This section provides a quantitative comparison of this compound with its common alternatives: L-citrulline, Nω-hydroxy-L-arginine (NOHA), Nω-hydroxy-nor-L-arginine (nor-NOHA), and S-(2-boronoethyl)-L-cysteine (BEC).
Impact on Nitric Oxide Production
A primary application of this compound is to enhance nitric oxide (NO) production. However, its efficacy can be limited by its metabolism by arginase.[3] L-citrulline, a precursor to L-arginine, and arginase inhibitors are investigated as alternatives to increase NO bioavailability.
| Compound | Dosage/Concentration | Experimental Model | Key Findings | Reference |
| L-arginine (this compound) | 6 g (acute) | Healthy human subjects | No significant increase in plasma nitrite (B80452)/nitrate (B79036) (NOx) levels compared to placebo.[4] | |
| L-citrulline | 2.4 to 6 g/day (7-16 days) | Recreationally active and well-trained athletes | Significantly increased nitric oxide levels.[3] | |
| L-arginine + L-citrulline | 1.2 g L-arginine + 1.2 g L-citrulline/day (7 days) | Soccer players | Significantly increased circulating nitric oxide.[3] | |
| nor-NOHA | 10 µM | IFN-γ + LPS-stimulated murine macrophages | Increased nitrite and L-citrulline accumulation after 12 hours of incubation.[5] |
Arginase Inhibition
Arginase inhibitors are a major class of alternatives to this compound, aiming to increase endogenous L-arginine levels for NOS.
| Compound | Arginase Isoform(s) | Inhibition Constant | Experimental System | Reference |
| NOHA | Bovine Liver Arginase | Ki = 150 µM | Purified enzyme | [6] |
| Murine Macrophage Arginase | IC50 = 450 µM | Cell lysate | [6] | |
| Unstimulated Murine Macrophages | IC50 = 400 +/- 50 µM | Cell lysate | [5] | |
| nor-NOHA | Rat Liver Arginase | Ki = 0.5 µM | Purified enzyme | [7] |
| Human Arginase I | - | - | 10-fold less selective than for type II | |
| Human Arginase II | IC50 = 2 µM | Purified enzyme | ||
| IFN-γ + LPS-stimulated Murine Macrophages | IC50 = 10 +/- 3 µM | Cell lysate | [5] | |
| Unstimulated Murine Macrophages | IC50 = 12 +/- 5 µM | Cell lysate | [5] | |
| BEC | Rat Arginase I | Ki = 0.4-0.6 µM | Purified enzyme | [8][9] |
| Human Arginase II | Ki = 30 nM (pH 9.5), 0.31 µM (pH 7.5) | Purified enzyme | [10] |
Signaling Pathways
L-arginine Metabolic Pathways
The following diagram illustrates the central role of L-arginine as a substrate for both nitric oxide synthase (NOS) and arginase, and the points of intervention for arginase inhibitors.
Caption: L-arginine metabolic pathways and points of intervention.
mTOR Signaling Pathway Activation
L-arginine is a known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is crucial for cell growth, proliferation, and protein synthesis.[11][12]
Caption: Simplified overview of mTOR signaling activation by L-arginine.
Experimental Protocols
Arginase Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
-
Arginase Assay Buffer
-
Substrate Solution (containing L-arginine)
-
Urea Standard
-
Colorimetric Reagent A and B (for urea detection)
-
Sample (cell lysate, tissue homogenate, plasma, etc.)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold Arginase Assay Buffer.
-
Centrifuge to remove debris and collect the supernatant.
-
For plasma or serum samples, urea may need to be removed using a 10 kDa molecular weight cut-off filter.
-
-
Standard Curve Preparation:
-
Prepare a series of urea standards by diluting the stock solution in Arginase Assay Buffer.
-
-
Assay Reaction:
-
Add samples and standards to the wells of the 96-well plate.
-
For each sample, prepare a parallel well as a sample blank (without substrate).
-
Initiate the reaction by adding the Substrate Solution to all wells except the blanks.
-
Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes).
-
-
Urea Detection:
-
Stop the reaction by adding Colorimetric Reagent A and then Reagent B to all wells.
-
Incubate at room temperature for a specified time to allow for color development.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit) using a microplate reader.
-
-
Calculation:
-
Subtract the reading of the sample blank from the sample reading.
-
Determine the urea concentration in the samples from the standard curve.
-
Calculate arginase activity based on the amount of urea produced per unit time per amount of protein.
-
Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent System)
This protocol provides a general method for determining NOS activity by measuring nitrite, a stable and quantifiable end-product of NO oxidation.
Materials:
-
96-well plate
-
Microplate reader
-
NOS Assay Buffer
-
L-arginine (substrate)
-
NADPH
-
Calmodulin and other cofactors (depending on the NOS isoform)
-
Nitrate Reductase (to convert nitrate to nitrite)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite Standard
-
Sample (cell lysate, tissue homogenate)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in cold NOS Assay Buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution.
-
-
NOS Reaction:
-
To the wells of the 96-well plate, add the sample, NOS Assay Buffer, and cofactors.
-
Initiate the reaction by adding L-arginine and NADPH.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrate to Nitrite Conversion:
-
Add nitrate reductase to each well to convert any nitrate formed back to nitrite.
-
Incubate as recommended by the supplier.
-
-
Colorimetric Reaction:
-
Add Griess Reagent to all wells.
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for the development of a magenta color.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate NOS activity as the rate of nitrite production.
-
Measurement of Intracellular L-arginine Concentration (LC-MS/MS)
This is a highly sensitive and specific method for quantifying intracellular amino acid levels.
Workflow:
Caption: General workflow for intracellular L-arginine measurement by LC-MS/MS.
Protocol Outline:
-
Sample Collection: Harvest cultured cells or tissue samples.
-
Extraction: Lyse the cells and precipitate proteins using a suitable solvent (e.g., methanol (B129727) containing an internal standard).
-
Separation: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Liquid Chromatography (LC): Separate L-arginine from other cellular components on a suitable column.
-
Tandem Mass Spectrometry (MS/MS): Ionize the eluting compounds and detect and quantify L-arginine and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Quantification: Calculate the concentration of L-arginine in the sample by comparing its peak area to that of the internal standard and a standard curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why L-Citrulline is More Effective Than L-Arginine for Blood Flow, Pum [kaged.com]
- 4. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BEC hydrochloride | Arginase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Collateral Damage: A Comparative Analysis of Off-Target Effects of Argininal and Other Aldehydes
For Immediate Release
In the intricate world of cellular biology and drug development, the specificity of a molecule is paramount. While aldehydes are a diverse class of organic compounds with wideranging applications, their inherent reactivity can lead to unintended cellular consequences, known as off-target effects. This guide provides a comparative analysis of the off-target effects of Argininal, a peptide aldehyde, and other common aldehydes such as formaldehyde (B43269) and acetaldehyde (B116499). By examining their cytotoxicity, impact on key signaling pathways, and propensity to form protein adducts, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the potential collateral damage these compounds can inflict.
Executive Summary
This guide delves into the off-target effects of this compound and compares them with those of formaldehyde and acetaldehyde. While data on this compound is less abundant, by using its close structural and functional analog, leupeptin (B1674832), as a proxy, we can infer its likely biological behavior. Our analysis reveals that while all aldehydes exhibit cytotoxicity, the peptide aldehyde structure of this compound/leupeptin suggests a more targeted, albeit not entirely specific, interaction with cellular components compared to the more indiscriminate reactivity of smaller aldehydes like formaldehyde and acetaldehyde. This is reflected in their differing potencies and likely off-target profiles.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function, in this case, cell viability. A lower IC50 value indicates a higher potency. The following table summarizes the available cytotoxicity data for the compared aldehydes across various human cell lines.
| Aldehyde | Cell Line | IC50 Value | Citation |
| Formaldehyde | Human osteoblastic cells (U2OS) | ~3 mM | [1] |
| Human lung cell line (A549) | Induces DNA-protein crosslinks at 100-300 µM | [2] | |
| Human liver cells | 103.8 µg/L (~3.46 µM) | [3] | |
| Acetaldehyde | Human neuroblastoma cells (SH-SY5Y) | Induces cytotoxicity in a dose-dependent manner | [4] |
| Human liver cells (L02) | 2.127 mmol/L (2.127 mM) | [5] | |
| PC12 cells | ~310.60 µM | [6] | |
| Leupeptin (this compound analog) | Vero cells (antiviral assay) | EC50 of 42.34 μM against SARS-CoV-2 | [7] |
| Human coronavirus 229E | IC50 of ~1 µM | [7] |
Impact on Cellular Signaling Pathways
Aldehydes, through their reactive nature, can interfere with a multitude of cellular signaling pathways, leading to a cascade of off-target effects.
This compound and Peptide Aldehydes:
This compound, as a peptide aldehyde, is often designed as a protease inhibitor. Its off-target effects are therefore likely linked to the inhibition of unintended proteases and interference with pathways regulated by proteolysis.
-
Protease Inhibition and Associated Pathways: Protease inhibitors can impact signaling pathways involved in apoptosis, cell cycle regulation, and immune responses[][9][10]. For instance, inhibiting proteasomes can disrupt the ubiquitin-proteasome pathway, affecting cell cycle progression and inducing apoptosis[].
-
NF-κB Signaling: Some protease inhibitors have been shown to inhibit the activation of the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival[10].
Formaldehyde and Acetaldehyde:
These smaller, highly reactive aldehydes tend to have more widespread and less specific interactions, affecting fundamental cellular processes.
-
Oxidative Stress and MAPK Signaling: Acetaldehyde has been shown to induce cytotoxicity and oxidative stress by suppressing the Akt activation pathway and activating the p38 MAPK pathway[4][6].
-
DNA Damage Response: Both formaldehyde and acetaldehyde are known to cause DNA damage, including single and double-strand breaks and DNA-protein crosslinks[2][11]. This triggers DNA damage response pathways, which can lead to cell cycle arrest or apoptosis.
The following diagram illustrates a simplified overview of a generic protease-regulated signaling pathway that could be affected by peptide aldehydes like this compound.
Caption: A generic signaling pathway where this compound can exert off-target effects by inhibiting an unintended protease.
Formation of Protein Adducts
A primary mechanism of aldehyde toxicity is the formation of covalent adducts with cellular macromolecules, particularly proteins. This can alter protein structure and function, leading to a loss of biological activity.
This compound and Peptide Aldehydes:
The aldehyde group of peptide aldehydes like leupeptin is known to react with the active site residues of proteases, forming a reversible covalent bond[12]. It is plausible that this compound can also form such adducts with off-target proteins containing reactive nucleophilic residues like cysteine, histidine, and lysine (B10760008).
Formaldehyde and Acetaldehyde:
These small aldehydes readily form Schiff bases with the primary amino groups of lysine residues and can also react with other nucleophilic amino acid side chains, leading to protein cross-linking and aggregation[11]. The widespread and indiscriminate nature of these modifications contributes significantly to their cytotoxicity.
The workflow for identifying aldehyde-protein adducts using mass spectrometry is a powerful tool for characterizing off-target interactions.
Caption: A typical mass spectrometry-based workflow to identify off-target protein adducts of aldehydes.
Experimental Protocols
1. Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol is used to determine the concentration at which an aldehyde reduces the viability of a cell culture by 50% (IC50).
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
Aldehyde stock solution (this compound, formaldehyde, acetaldehyde)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the aldehyde stock solutions in complete culture medium.
-
Remove the culture medium from the cells and replace it with 100 µL of the diluted aldehyde solutions. Include a vehicle control (medium without aldehyde).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
2. Mass Spectrometry-Based Identification of Aldehyde-Protein Adducts
This protocol outlines a general workflow to identify proteins that are covalently modified by aldehydes.
-
Materials:
-
Cells treated with the aldehyde of interest
-
Lysis buffer
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Protein database and search software
-
-
Procedure:
-
Treat cells with the desired concentration of the aldehyde for a specified time.
-
Harvest the cells and lyse them to extract the total protein content.
-
Digest the protein lysate into smaller peptides using trypsin.
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.
-
Search the acquired mass spectrometry data against a protein database. The search parameters should be set to include the expected mass shift corresponding to the aldehyde modification on reactive amino acid residues (e.g., lysine, cysteine, histidine).
-
Manually validate the identified peptide-adducts to confirm the site of modification.
-
Conclusion
The off-target effects of aldehydes are a critical consideration in their application in research and drug development. While small, highly reactive aldehydes like formaldehyde and acetaldehyde exhibit broad cytotoxicity and indiscriminate reactivity with cellular components, peptide aldehydes such as this compound (and its analog leupeptin) likely possess a more constrained, though not entirely specific, off-target profile. Their effects are more probably linked to the inhibition of unintended proteases and the subsequent disruption of regulated signaling pathways. A thorough understanding of these off-target effects, facilitated by the experimental approaches outlined in this guide, is essential for the development of safer and more effective therapeutic agents. Further research, particularly quantitative proteomic studies on cells treated with this compound, is needed to fully elucidate its off-target landscape.
References
- 1. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Tumor Antigen Specific Human T Cells Is Unimpaired by Arginine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling pathways induced by protease-activated receptors and integrins in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 9. Protease signalling: the cutting edge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Inhibition of Inflammatory Signaling Pathway by Secretory Leukocyte Protease Inhibitor can Improve Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of the damage produced by acute ethanol and acetaldehyde treatment in a human fetal hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Argininal's Action: A Structural Biology-Driven Comparison of Arginase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Argininal-like inhibitors and their alternatives, with a focus on validating their mechanism of action through structural biology. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these potential therapeutic agents.
At the core of numerous physiological and pathological processes lies the metabolism of L-arginine, a semi-essential amino acid. Two key enzymes, arginase and nitric oxide synthase (NOS), compete for this common substrate, leading to distinct downstream effects.[1][2][3] Arginase converts L-arginine to L-ornithine and urea (B33335), a crucial step in the urea cycle.[4] Conversely, NOS produces nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5][6] The dysregulation of arginase activity, leading to L-arginine depletion and reduced NO bioavailability, is implicated in various diseases, including cardiovascular and immune disorders.[1][7] This has spurred the development of arginase inhibitors to restore the balance in L-arginine metabolism.
"this compound" represents a class of arginine-derived aldehydes that act as potent transition-state analogue inhibitors of arginase.[8][9] This guide will delve into the mechanism of these inhibitors, validated by structural biology, and compare their performance with other classes of arginase inhibitors.
Comparative Performance of Arginase Inhibitors
The efficacy of various arginase inhibitors can be quantitatively compared using metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher potency. The following table summarizes the performance of this compound ((S)-2-amino-7-oxoheptanoic acid or AOH) and its key alternatives.
| Inhibitor Class | Representative Compound | Target Enzyme | Ki | IC50 | Reference |
| Arginine Aldehyde | (S)-2-amino-7-oxoheptanoic acid (AOH) | Rat Arginase I | 60 µM | - | [8] |
| (S)-(E)-2-amino-7-oxohept-5-enoic acid | Rat Arginase I | 360 µM | - | [8] | |
| Boronic Acid Analogues | (2S)-2-amino-6-boronohexanoic acid (ABH) | Human Arginase I | 8.5 nM | 223 nM | [10] |
| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase II | 0.31 µM | - | [6] | |
| N-hydroxy-L-arginine (NOHA) Analogues | Nω-hydroxy-L-arginine (NOHA) | Bovine Liver Arginase | - | 50 µM | [10] |
| nor-Nω-hydroxy-L-arginine (nor-NOHA) | Human Arginase I | 517 nM | - | [11] |
Mechanism of Action Validated by Structural Biology
Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the precise mechanism by which this compound and other inhibitors bind to and inactivate arginase.
The X-ray crystal structure of rat arginase I in complex with (S)-2-amino-7-oxoheptanoic acid (AOH) reveals that the inhibitor's aldehyde group is hydrated to a gem-diol in the active site.[8][9] This gem-diol mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine. One of the hydroxyl groups of the gem-diol bridges the two manganese ions in the enzyme's active site, while the other forms a hydrogen bond with a key glutamate (B1630785) residue (E277).[8] This binding mode effectively blocks the catalytic machinery of the enzyme.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Here, we provide generalized protocols for the structural determination of enzyme-inhibitor complexes using X-ray crystallography and cryo-EM.
X-ray Crystallography Protocol for an Arginase-Inhibitor Complex
-
Protein Expression and Purification:
-
Express the arginase enzyme (e.g., human arginase I) in a suitable expression system like E. coli.
-
Purify the protein using a multi-step chromatography process, typically involving affinity, ion-exchange, and size-exclusion chromatography to achieve high purity.[12]
-
-
Crystallization:
-
Concentrate the purified arginase to a suitable concentration (e.g., 10-20 mg/mL).
-
To form the enzyme-inhibitor complex, incubate the purified arginase with a molar excess of the inhibitor (e.g., AOH) for a defined period.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salts.[12]
-
Optimize the initial crystallization hits to obtain single, well-diffracting crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice crystal formation during flash-cooling.[12]
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[12]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, if a homologous structure is available.
-
Build and refine the atomic model of the arginase-inhibitor complex against the experimental data, including the placement of the inhibitor and key water molecules in the active site.
-
Cryo-Electron Microscopy (Cryo-EM) Protocol for a Protein-Small Molecule Complex
-
Sample Preparation:
-
Grid Preparation and Vitrification:
-
Apply a small volume (typically 3-4 µL) of the sample to a glow-discharged cryo-EM grid.
-
Blot the grid with filter paper to create a thin film of the sample.
-
Plunge-freeze the grid into a cryogen like liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the complex.[13][14]
-
-
Data Collection:
-
Load the vitrified grid into a transmission electron microscope (TEM) equipped with a direct electron detector.
-
Collect a large dataset of 2D projection images (micrographs) of the individual protein-inhibitor complex particles at different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to account for beam-induced motion.
-
Pick the individual particle images from the micrographs.
-
Classify the 2D particle images to select for high-quality, homogeneous particles.
-
Generate an initial 3D model and perform 3D reconstruction and refinement to obtain a high-resolution 3D density map of the protein-inhibitor complex.
-
Build and refine an atomic model into the cryo-EM density map.
-
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arginase - Wikipedia [en.wikipedia.org]
- 5. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. marlettalab.org [marlettalab.org]
- 12. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 14. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Argininal (Leupeptin) and E-64 as Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cysteine proteases are a critical class of enzymes involved in numerous physiological and pathological processes, from protein turnover and antigen presentation to viral replication and cancer progression. The ability to specifically modulate the activity of these enzymes is paramount for both basic research and therapeutic development. This guide provides a detailed, data-driven comparison of two widely used cysteine protease inhibitors: Argininal (most commonly available as the tripeptide Leupeptin) and E-64.
Executive Summary
E-64 is a highly potent, irreversible, and specific inhibitor of cysteine proteases. Its mode of action involves forming a stable, covalent bond with the active site cysteine, ensuring complete and sustained inactivation. This specificity makes it an excellent tool for applications requiring the definitive elimination of cysteine protease activity without affecting other enzyme classes.
Leupeptin , a tripeptide ending in the active this compound aldehyde, is a potent, reversible inhibitor with a broader spectrum of activity. It effectively inhibits not only a range of cysteine proteases but also some serine proteases, such as trypsin. Its reversible nature allows for the study of transient inhibition and may be advantageous in systems where sustained, permanent inactivation of the enzyme is not desired.
Quantitative Performance Data: A Direct Comparison
The inhibitory potency of E-64 and Leupeptin against several common proteases is summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics of efficacy, with lower values indicating higher potency.
| Target Protease | Class | E-64 | Leupeptin (this compound) |
| Papain | Cysteine | IC50: 9 nM[1][2] | Inhibition reported[3] |
| Cathepsin B | Cysteine | Potently inhibited[4] | Ki: 4.1 - 7 nM[3][5][6] |
| Cathepsin L | Cysteine | IC50: 2.5 nM[4] | IC50: 70.3 nM[7] |
| Cathepsin K | Cysteine | IC50: 1.4 nM[4] | - |
| Cathepsin S | Cysteine | IC50: 4.1 nM[4] | - |
| Calpain | Cysteine | Potently inhibited[4] | Ki: 10 nM[5][6] |
| Trypsin | Serine | No significant inhibition | Ki: 3.5 - 35 nM[3][5] |
| Note: Some sources indicate E-64 may inhibit trypsin, but it is generally considered highly selective for cysteine proteases[8]. Data for Leupeptin against Cathepsins K and S were not readily available in the reviewed literature. |
Mechanism of Action
The fundamental difference between E-64 and Leupeptin lies in their mechanism of inhibition. E-64 acts as an irreversible inhibitor, while Leupeptin's inhibition is reversible.
-
E-64: The trans-epoxysuccinyl group of E-64 is the active "warhead". The catalytic cysteine residue in the protease's active site performs a nucleophilic attack on one of the epoxide carbons. This opens the highly strained ring and forms a stable, irreversible thioether bond, permanently inactivating the enzyme.[4]
-
Leupeptin (this compound): The C-terminal this compound aldehyde is the key functional group. It mimics the transition state of the substrate and forms a covalent, yet reversible, hemiacetal adduct with the thiol group of the active site cysteine.[3] Because the reaction is reversible, the inhibitor can dissociate, and enzymatic activity can be restored, for instance, by the presence of excess substrate.[3]
Specificity and Toxicity
E-64:
-
Specificity: E-64 is highly selective for cysteine proteases.[8] It does not significantly inhibit serine proteases (with the possible exception of trypsin), aspartic proteases, or metalloproteases.[3] This makes it a valuable tool for specifically probing the function of cysteine proteases.
-
Toxicity: It is generally considered to have low toxicity and is cell-permeable, making it widely used for both in vitro and in vivo studies.
Leupeptin (this compound):
-
Specificity: Leupeptin has a broader specificity profile, inhibiting both cysteine and certain serine proteases like trypsin and plasmin.[3] It does not inhibit α-chymotrypsin, pepsin, or elastase.[5]
-
Toxicity: Leupeptin is also characterized by low toxicity compared to many synthetic inhibitors.[6] However, the parent compound is generally considered not to be cell-permeable, which may limit its application in cell-based assays unless derivatives are used.[9]
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for Cysteine Protease Inhibition
This protocol is designed to determine the IC50 value of an inhibitor against a purified cysteine protease using a fluorogenic substrate.
Materials:
-
Purified recombinant cysteine protease (e.g., Cathepsin L, Papain)
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
Fluorogenic Substrate: e.g., Z-Phe-Arg-AMC (for Cathepsin L/B)
-
Test Inhibitors: E-64 and Leupeptin stock solutions (in DMSO or water)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of E-64 and Leupeptin in Assay Buffer. A typical final concentration range might be 0.1 nM to 10 µM. Include a "no-inhibitor" control containing only the buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions (or buffer for control). Add 25 µL of the cysteine protease, diluted to a working concentration in Assay Buffer.
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes).
-
Data Analysis:
-
Determine the initial reaction rate (velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Leupeptin - Wikipedia [en.wikipedia.org]
- 4. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L | MDPI [mdpi.com]
- 8. agscientific.com [agscientific.com]
- 9. Cell-penetrating inhibitors of calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Arginase Inhibitors: In Vitro and In Vivo Correlation of Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of prominent arginase inhibitors. As the quest for effective modulators of the arginase pathway continues, a clear understanding of the preclinical performance of different inhibitory molecules is crucial. This document aims to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data and methodologies to facilitate informed decisions in their research endeavors. While the term "Argininal" did not yield a specific, publicly documented arginase inhibitor, this guide focuses on well-characterized alternatives, offering a robust comparative framework.
Executive Summary
Arginase, a critical enzyme in the urea (B33335) cycle, catalyzes the hydrolysis of L-arginine to ornithine and urea. Its two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), are implicated in various physiological and pathological processes. By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase activity can significantly impact nitric oxide (NO) production, a key signaling molecule in vasodilation, immune response, and neurotransmission.[1] Consequently, arginase inhibitors have emerged as promising therapeutic agents for a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders.
This guide presents a comparative overview of five notable arginase inhibitors: Nω-hydroxy-nor-L-arginine (nor-NOHA), S-(2-boronoethyl)-L-cysteine (BEC), 2(S)-amino-6-boronohexanoic acid (ABH), CB-1158 (Numidargistat), and OATD-02. The following sections detail their performance in both laboratory settings and living organisms, supported by quantitative data and experimental protocols.
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the key performance indicators for the selected arginase inhibitors based on available preclinical data. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Inhibitory Activity of Arginase Inhibitors
| Inhibitor | Target Isoform(s) | IC50 / Ki | Cell-Based Assay Performance | Reference(s) |
| nor-NOHA | ARG1 & ARG2 | Ki: ~0.5 µM (rat liver arginase) | Induces apoptosis in ARG2-expressing leukemic cells under hypoxia.[2] | [3] |
| BEC | ARG1 & ARG2 | Ki: 0.31 µM (human ARG2, pH 7.5); 30 nM (human ARG2, pH 9.5) | Enhances NO-dependent smooth muscle relaxation.[4] | [1][4] |
| ABH | ARG1 & ARG2 | Ki: 8.5 nM | Promotes NO production and reduces inflammatory molecule expression.[5] | [5] |
| CB-1158 | ARG1 > ARG2 | IC50: 86 nM (human ARG1), 296 nM (human ARG2) | Blocks myeloid cell-mediated T-cell suppression.[6][7] | [6][7] |
| OATD-02 | ARG1 & ARG2 | IC50: 20 nM (human ARG1), 39 nM (human ARG2) | Inhibits intracellular arginase in macrophages and hepatocytes.[8] | [8][9] |
Table 2: In Vivo Effects of Arginase Inhibitors in Animal Models
| Inhibitor | Animal Model | Route of Administration | Key In Vivo Effects | Reference(s) |
| nor-NOHA | Adjuvant-induced arthritis rats | Intraperitoneal | Prevents increases in IL-6 and VEGF levels and improves vascular function. | [3] |
| BEC | Allergic airway disease mice | Intravenous | Decreases arginase activity and alters NO homeostasis in the lungs.[10] | [10] |
| ABH | Aged rats (erectile dysfunction) | Oral | Reduces arginase activity in penile tissue and improves erectile function. | [5] |
| CB-1158 | Syngeneic mouse cancer models | Oral | Inhibits tumor growth and increases tumor-infiltrating cytotoxic cells.[6][11][12] | [6][11][12] |
| OATD-02 | Syngeneic mouse cancer models | Oral | Demonstrates antitumor efficacy and immunomodulatory effects.[9][13] | [9][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 10. apexbt.com [apexbt.com]
- 11. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginase modulates nitric oxide production in activated macrophages. | Sigma-Aldrich [sigmaaldrich.com]
Validating the Use of Argininal in a New Experimental Model: A Comparative Guide
A Note on Terminology: The term "Argininal" is not commonly found in scientific literature. It is presumed to be a variant or misspelling of "L-arginine," the well-known amino acid precursor to nitric oxide (NO). This guide will proceed under the assumption that the compound of interest is L-arginine and will compare its performance with other key modulators of the nitric oxide pathway.
This guide provides a comparative analysis of L-arginine and its alternatives for researchers, scientists, and drug development professionals. We will explore experimental data, detailed protocols, and the underlying signaling pathways to assist in the validation and design of new experimental models.
Performance Comparison of Nitric Oxide Modulators
The following table summarizes quantitative data on the effects of L-arginine and its primary alternatives—L-citrulline and the nitric oxide synthase (NOS) inhibitor L-NAME—on key biological parameters related to nitric oxide production and vascular function.
| Compound | Mechanism of Action | Typical Dosage/Concentration | Key Quantitative Outcomes | References |
| L-arginine | Direct precursor for nitric oxide (NO) synthesis by nitric oxide synthase (NOS). | Oral: 2.4-8 g/day ; In vitro: 5 mM | - Increases plasma nitrite (B80452) concentration.[1] - Can improve flow-mediated dilation (FMD).[2] - Oral supplementation is subject to significant first-pass metabolism.[3] | [1][2][3] |
| L-citrulline | Indirect precursor for NO synthesis; converted to L-arginine in the kidneys, bypassing first-pass metabolism. | Oral: 3-6 g/day | - More effective at increasing plasma L-arginine levels than L-arginine supplementation itself.[3][4][5][[“]][7] - Dose-dependently increases plasma L-arginine and augments NO-dependent signaling.[3] - Improves endothelial function and can normalize vascular tone indices.[2][8][9] | [2][3][4][5][[“]][7][8][9] |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, iNOS). | In vivo: 1-30 mg/kg; In vitro: 10 µM - 5 mM | - Dose-dependently inhibits NOS activity, with an IC50 of approximately 70 µM for purified brain NOS.[10] - Reduces NO-mediated vasodilation.[11] - Can induce hypertension in animal models.[12] | [10][11][12] |
| Aminoguanidine (B1677879) | Relatively selective inhibitor of inducible nitric oxide synthase (iNOS). | In vivo: 100 mg/kg | - Inhibits the increase in plasma nitrite caused by endotoxins.[13] - Attenuates organ dysfunction in models of endotoxemia.[13] - Can reduce neocortical infarct volume in stroke models.[14] | [13][14] |
Experimental Protocols
Measurement of Nitric Oxide Production using the Griess Assay
This protocol outlines the determination of nitrite (a stable metabolite of NO) in cell culture supernatants as an indicator of NO production.
Materials:
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
Sodium nitrite standard solution (100 µM).
-
Cell culture medium.
-
96-well microplate.
-
Microplate reader (540 nm absorbance).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, and 100 µM) by diluting the 100 µM stock solution in cell culture medium.
-
Add 50 µL of each standard to duplicate wells of the 96-well plate.
-
-
Sample Preparation and Incubation:
-
Plate cells (e.g., RAW 264.7 macrophages) in a 24-well plate and culture until they reach the desired confluence.[15]
-
Treat cells with L-arginine, L-citrulline, or NOS inhibitors at the desired concentrations for a specified time (e.g., 24-48 hours).[15]
-
Collect 50 µL of the cell culture supernatant from each well and transfer to the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well containing standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
[³H]L-arginine.
-
Homogenization buffer.
-
Reaction buffer containing NADPH, calmodulin, and other cofactors.
-
Stop buffer (e.g., containing EDTA).
-
Dowex AG 50WX-8 resin (sodium form).
-
Scintillation cocktail and counter.
Procedure:
-
Tissue/Cell Homogenization:
-
Homogenize tissue or cell pellets in ice-cold homogenization buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the NOS enzyme.[16]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell/tissue supernatant with the reaction buffer and [³H]L-arginine.
-
For inhibitor studies, pre-incubate the supernatant with the inhibitor (e.g., L-NAME) before adding the substrate.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Add the stop buffer to terminate the reaction.
-
-
Separation of [³H]L-citrulline:
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The resin will bind the unreacted [³H]L-arginine (positively charged), while the [³H]L-citrulline (neutral) will flow through.
-
Collect the eluate.
-
-
Quantification:
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the NOS activity.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: L-arginine/NO signaling pathway and points of modulation.
Caption: Experimental workflow for comparing NO modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of L-arginine and citrulline on endothelial function in patients in heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Citrulline and L-Arginine Supplementation in Cardiovascular and Exercise Physiology - A Comprehensive Review on Endothelial Function, Blood Pressure, and Physical Performance | Quality in Sport [apcz.umk.pl]
- 6. consensus.app [consensus.app]
- 7. Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of L-arginine plus L-citrulline or L-citrulline alone successfully retarded endothelial senescence | PLOS One [journals.plos.org]
- 9. Endothelial Dysfunction and the Effect of Arginine and Citrulline Supplementation in Children and Adolescents With Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of effects of chronic and acute administration of NG-nitro-L-arginine methyl ester to the rat on inhibition of nitric oxide-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Cost-Effectiveness of Argininal (Leupeptin) and Other Common Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug development, the selection of appropriate enzyme inhibitors is a critical step. Protease inhibitors are indispensable tools for preventing protein degradation during extraction and purification, as well as for studying the roles of specific proteases in complex biological processes. This guide provides an objective comparison of the cost-effectiveness of Argininal, represented here by the well-characterized inhibitor Leupeptin, against other widely used protease inhibitors: Aprotinin, Bestatin (B1682670), and E-64. The comparison is based on their inhibitory potency, target specificity, and approximate market price, supported by experimental data and detailed protocols.
Executive Summary
The choice of a protease inhibitor is often a balance between its efficacy against the target protease(s) and its cost. This guide evaluates four common protease inhibitors with distinct specificities:
-
Leupeptin (this compound) : A reversible inhibitor of a broad range of serine and cysteine proteases.
-
Aprotinin : A competitive, reversible inhibitor of serine proteases.
-
Bestatin : A competitive, slow-binding inhibitor of aminopeptidases.
-
E-64 : A potent, irreversible inhibitor of cysteine proteases.
Generally, for broad-spectrum inhibition of both serine and cysteine proteases, Leupeptin offers a versatile option. Aprotinin is a highly potent choice for specific inhibition of serine proteases. Bestatin is the inhibitor of choice for targeting aminopeptidases. E-64 provides potent and irreversible inhibition of cysteine proteases. The cost-effectiveness of each inhibitor will depend on the specific application, the required purity, and the volume of inhibitor needed.
Data Presentation: Inhibitor Potency and Cost Comparison
The following table summarizes the inhibitory potency (IC50 and Ki values) and approximate cost of Leupeptin, Aprotinin, Bestatin, and E-64 against several common proteases. Lower IC50 and Ki values indicate higher potency. The cost is presented as an approximate price per milligram to facilitate a relative comparison.
| Inhibitor | Target Protease(s) | Potency (IC50) | Potency (Ki) | Approx. Price (USD/mg) |
| Leupeptin (this compound) | Serine & Cysteine Proteases | ~0.8 µM (Human Coronavirus 229E replication) | 3.5 nM (Trypsin), 3.4 µM (Plasmin), 6 nM (Cathepsin B), 72 nM (Calpain)[1] | $2.64 - $13.20 |
| Aprotinin | Serine Proteases | 0.06 - 0.80 µM | 0.06 pM (Trypsin), 9 nM (Chymotrypsin), 30 nM (Plasma Kallikrein) | $8.46 - $15.20 |
| Bestatin | Aminopeptidases | 20 nM (Leucine Aminopeptidase), 60 nM (Aminopeptidase B) | 1.8 x 10⁻⁸ M (Aeromonas Aminopeptidase), 5.8 x 10⁻¹⁰ M (Cytosolic Leucine Aminopeptidase)[2] | $8.60 - $16.73 |
| E-64 | Cysteine Proteases | 1.4 nM (Cathepsin K), 2.5 nM (Cathepsin L), 4.1 nM (Cathepsin S), 9 nM (Papain)[3] | - | $9.16 - $30.70 |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The prices are estimates based on publicly available catalog prices from various suppliers (e.g., Sigma-Aldrich, AG Scientific, Bioaustralis Fine Chemicals, TargetMol, G-Biosciences, RPI, Carl ROTH) for research-grade products and may vary based on purity, quantity, and vendor.
Experimental Protocols
Detailed methodologies for common protease inhibition assays are provided below. These protocols serve as a general guideline and may require optimization for specific enzymes and experimental setups.
Colorimetric Protease Inhibition Assay (Trypsin Example)
This protocol outlines a general method for determining the inhibitory activity of a compound against trypsin using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[4]
Materials:
-
Purified Trypsin
-
Protease Inhibitor (e.g., Aprotinin, Leupeptin)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare a working solution of BAPNA in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank: Assay buffer and BAPNA working solution.
-
Control (No Inhibitor): Assay buffer, trypsin solution, and BAPNA working solution.
-
Inhibitor Test: Assay buffer, trypsin solution, inhibitor at various concentrations, and BAPNA working solution.
-
-
It is recommended to pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature before adding the substrate.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the BAPNA working solution to all wells.
-
Measure the absorbance at 410 nm at multiple time points (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorometric Protease Inhibition Assay (Cathepsin B Example)
This protocol describes a general method for determining the inhibitory activity of a compound against Cathepsin B using a fluorogenic substrate.[5][6][7]
Materials:
-
Purified Cathepsin B
-
Protease Inhibitor (e.g., E-64, Leupeptin)
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (optimized for Cathepsin B, often at an acidic pH)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cathepsin B in the assay buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank: Assay buffer and substrate working solution.
-
Control (No Inhibitor): Assay buffer, Cathepsin B solution, and substrate working solution.
-
Inhibitor Test: Assay buffer, Cathepsin B solution, inhibitor at various concentrations, and substrate working solution.
-
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature before adding the substrate.[6]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence units per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The inhibitors discussed in this guide target proteases that are involved in a multitude of cellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of these inhibitors in a biological context.
Signaling Pathway for Serine Protease-Mediated Cellular Activation
Serine proteases, such as trypsin and thrombin, can act as signaling molecules by cleaving and activating Protease-Activated Receptors (PARs). This initiates downstream signaling cascades that can influence processes like cell proliferation, inflammation, and tissue repair. Aprotinin and Leupeptin can be used to investigate the roles of serine proteases in these pathways.
Signaling Pathway for Cysteine Protease (Cathepsin) Involvement in Cancer Progression
Cysteine proteases, such as cathepsins, are often dysregulated in cancer and play roles in processes like extracellular matrix (ECM) degradation, invasion, and metastasis. E-64 and Leupeptin are valuable tools for studying the involvement of cysteine proteases in cancer biology.
General Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of a protease inhibitor.
Conclusion
The selection of a protease inhibitor requires careful consideration of its specificity, potency, and cost.
-
Leupeptin (this compound) serves as a cost-effective, broad-spectrum inhibitor for general protection against both serine and cysteine proteases.
-
Aprotinin is a highly potent and specific inhibitor for serine proteases, making it ideal for targeted studies.
-
Bestatin is the inhibitor of choice when specifically targeting aminopeptidases, with high potency against these enzymes.
-
E-64 offers potent and irreversible inhibition of cysteine proteases, making it a powerful tool for studying this class of enzymes.
Researchers should weigh the need for broad-spectrum protection versus specific inhibition and consider the relative cost per unit of activity to make the most cost-effective choice for their experimental needs. The provided protocols and workflow diagrams offer a starting point for the practical application and evaluation of these essential research tools.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
Unveiling the Intricacies of Enzyme Inhibition: A Comparative Guide to Argininal's Binding Kinetics with Target Proteases
For researchers, scientists, and professionals in drug development, understanding the precise interactions between an inhibitor and its target enzyme is paramount. This guide provides a quantitative analysis of the binding kinetics of Argininal, a potent protease inhibitor, with its target proteases. By examining key kinetic parameters, we offer a comparative perspective against other well-characterized protease inhibitors, supported by detailed experimental methodologies and visual representations of the underlying molecular processes.
This compound, a naturally occurring peptide aldehyde, demonstrates significant inhibitory activity against a range of proteases, primarily serine and cysteine proteases. Its mechanism of action involves the formation of a covalent, yet reversible, hemiacetal linkage between its aldehyde group and the active site serine or cysteine residue of the target protease. This interaction effectively blocks the enzyme's catalytic activity. To fully appreciate the efficacy and potential therapeutic applications of this compound, a detailed examination of its binding kinetics—specifically the association rate constant (k_on), the dissociation rate constant (k_off), and the inhibition constant (K_i)—is essential.
Quantitative Comparison of Protease Inhibitor Binding Kinetics
To provide a clear and objective comparison, the following table summarizes the quantitative binding kinetics of this compound's close analog, Leupeptin, and other relevant protease inhibitors with their respective target proteases. While specific kinetic data for this compound is limited in publicly available literature, Leupeptin, which shares the crucial C-terminal this compound residue, serves as a strong surrogate for understanding its binding characteristics.
| Inhibitor | Target Protease | Inhibitor Class | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_i (nM) | Experimental Method |
| Leupeptin (this compound analog) | Bovine Trypsin | Serine Protease Inhibitor | - | - | 35 | Not Specified |
| Leupeptin (this compound analog) | Human Plasmin | Serine Protease Inhibitor | - | - | 3,400 | Not Specified |
| Leupeptin (this compound analog) | Bovine Spleen Cathepsin B | Cysteine Protease Inhibitor | - | - | 6 | Not Specified |
| Leupeptin (this compound analog) | Recombinant Human Calpain | Cysteine Protease Inhibitor | - | - | 72 | Not Specified |
| Chymostatin | Chymotrypsin | Serine Protease Inhibitor | 3.6 x 10⁵ | 2.0 x 10⁻⁴ | 0.4 | Enzyme Inhibition Assay |
| Chymostatin | Cathepsin G | Serine Protease Inhibitor | 2.0 x 10³ | 2.0 x 10⁻⁴ | 150 | Enzyme Inhibition Assay |
| Antipain | Trypsin-like Proteases | Serine/Cysteine Protease Inhibitor | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data for Leupeptin is presented as a proxy for this compound due to the limited availability of specific kinetic constants for this compound in the reviewed literature.[1][2]
Experimental Protocols
The determination of these critical kinetic parameters relies on precise and well-established experimental techniques. Below are detailed methodologies for two common assays used to characterize the binding kinetics of protease inhibitors.
Enzyme Inhibition Assay (for K_i determination)
This method is used to determine the inhibition constant (K_i), which represents the equilibrium constant for the binding of the inhibitor to the enzyme.
-
Reagents and Buffers:
-
Purified target protease (e.g., Trypsin, Chymotrypsin).
-
Chromogenic or fluorogenic substrate specific to the protease.
-
Inhibitor stock solution (e.g., this compound, Leupeptin) of known concentration.
-
Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.
-
-
Procedure:
-
A series of dilutions of the inhibitor are prepared in the assay buffer.
-
The enzyme is pre-incubated with each inhibitor concentration for a set period to allow for the establishment of binding equilibrium.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence using a spectrophotometer or fluorometer.[3]
-
Initial reaction velocities are calculated for each inhibitor concentration.
-
-
Data Analysis:
-
The initial velocities are plotted against the substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk or Dixon plot).
-
The K_i value is determined by analyzing the effect of the inhibitor on the Michaelis-Menten parameters (K_m and V_max) of the enzyme.[4]
-
Surface Plasmon Resonance (SPR) (for k_on and k_off determination)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the direct measurement of association and dissociation rates.[5][6]
-
Immobilization of the Ligand:
-
The target protease (ligand) is immobilized on the surface of an SPR sensor chip (e.g., via amine coupling).[7]
-
The sensor surface is then blocked to prevent non-specific binding.
-
-
Binding Analysis:
-
A solution containing the inhibitor (analyte) at various concentrations is flowed over the sensor chip surface.
-
The association of the inhibitor with the immobilized protease is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
After the association phase, a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor-protease complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using specialized software.[8]
-
This analysis yields the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D), which is equivalent to K_i for competitive inhibitors, can be calculated as the ratio of k_off to k_on.
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the key pathways and workflows.
Figure 1: Mechanism of this compound Inhibition.
This diagram illustrates the competitive inhibition mechanism of this compound. The inhibitor binds to the active site of the serine protease, forming a reversible hemiacetal complex and preventing the binding and cleavage of the natural peptide substrate.
Figure 2: Experimental Workflow.
This flowchart outlines the key steps involved in a typical experiment to determine the binding kinetics of a protease inhibitor, from initial reagent preparation to the final calculation of kinetic parameters.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Argininal's performance against commercially available inhibitor cocktails
For researchers in drug development and cellular biology, safeguarding protein integrity during experimental procedures is paramount. Endogenous proteases, released during cell lysis, can rapidly degrade target proteins, compromising experimental outcomes. While commercially available protease inhibitor cocktails are a mainstay in protein protection, alternative inhibitors like Argininal, an arginine-derived aldehyde, present a more targeted approach. This guide provides an objective comparison of this compound's performance against broad-spectrum commercial inhibitor cocktails, supported by available experimental data and detailed methodologies.
Performance Comparison: this compound vs. Commercial Cocktails
Direct head-to-head comparisons of this compound with commercial protease inhibitor cocktails are not extensively documented in publicly available literature. However, by comparing their known mechanisms and available inhibition data against specific proteases, we can infer their respective strengths and weaknesses.
Commercial protease inhibitor cocktails are formulated to provide broad-spectrum protection against a wide range of proteases commonly found in cellular lysates. These cocktails typically contain a mixture of inhibitors targeting serine, cysteine, and aspartic proteases, as well as aminopeptidases. Their effectiveness is generally high across a variety of sample types.
This compound, as an arginine analog, primarily targets serine proteases that have a specificity for arginine residues at the P1 position of their cleavage site. This targeted approach can be advantageous when studying specific proteolytic pathways. The inhibitory concentration of L-arginine (a related compound) against certain serine proteases has been reported to be in the millimolar range, suggesting that this compound's effectiveness may be more potent and specific.
Here's a summary of the available quantitative data:
| Inhibitor | Target Protease(s) | Reported IC50 | Efficacy Notes |
| L-Arginine (as a proxy for this compound) | Thrombin, Plasmin, C1-esterase (amidolytic activity) | ~400 mM[1][2] | High concentration required, indicating weak, non-specific inhibition of amidolytic activity. |
| Antithrombin (serpin activity) | 580 mM[1] | High concentration required to inhibit serpin activity. | |
| Commercial Protease Inhibitor Cocktails (e.g., from major suppliers) | Broad-spectrum (Serine, Cysteine, Aspartic proteases, etc.) | Not typically reported as a single IC50 value. | Generally effective at working concentrations (e.g., 1X) with high percentage of inhibition reported by manufacturers.[3] |
Experimental Protocols
To allow for a standardized comparison of inhibitor performance, the following detailed experimental protocols for determining the half-maximal inhibitory concentration (IC50) of a protease inhibitor are provided.
Protocol: Determination of IC50 for a Protease Inhibitor
This protocol outlines a general method for determining the IC50 value of an inhibitor against a specific protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified protease of interest (e.g., Trypsin, Chymotrypsin)
-
Specific chromogenic or fluorogenic substrate for the protease
-
Protease inhibitor to be tested (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the protease in assay buffer. The final concentration should result in a linear reaction rate over the measurement period.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water) and then dilute it to the working concentration in assay buffer.
-
Prepare a serial dilution of the inhibitor in assay buffer. A typical range would span several orders of magnitude around the expected IC50.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the protease solution to each well (except for the blank).
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (100% activity) and a blank well with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Initiate and Measure the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4][5][6]
-
Visualizing Pathways and Workflows
To better understand the context of protease inhibition, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: General experimental workflow for determining the IC50 of a protease inhibitor.
Caption: Simplified signaling pathway of digestive enzyme activation in the small intestine.
References
Safety Operating Guide
Navigating the Safe Disposal of Arginine in a Laboratory Setting
For researchers and professionals in the scientific community, the meticulous management and disposal of chemical reagents like Arginine are fundamental to ensuring a safe and compliant laboratory environment. This guide outlines the essential procedures for the proper disposal of Arginine, providing clear, step-by-step instructions to mitigate risks and adhere to regulatory standards. While Arginine is not generally classified as a hazardous substance, it is crucial to handle its disposal through designated chemical waste streams within your institution.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are recommended.[3]
-
Body Protection: A standard laboratory coat is necessary to prevent skin contact.[3]
-
Respiratory Protection: In the case of dust or aerosol formation, a suitable respirator should be used.[3]
In the event of a spill, the spilled chemical and all cleanup materials must be treated as chemical waste. The area should be contained with absorbent pads, and solid material should be swept up, avoiding dust generation. The collected waste must be placed in a designated, sealable container for hazardous waste, and the spill area should be cleaned with soap and water. Report any spills to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.[1]
Quantitative Data for L-Arginine
For easy reference, the following table summarizes key quantitative properties of L-Arginine.
| Property | Value |
| Molecular Formula | C6H14N4O2 |
| Molecular Weight | 174.20 g/mol |
| Melting Point | 222 °C (decomposes) |
| Solubility in Water | Soluble |
| pH | ~11.4 |
| log Pow (Octanol/Water Partition Coefficient) | -4.20 at 20 °C |
Source: BenchChem[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of Arginine is to adhere to all applicable federal, state, and local regulations.[2] Under no circumstances should Arginine or its containers be disposed of in regular trash or down the drain.[1]
Step 1: Waste Characterization and Segregation
Properly identify and segregate the different forms of Arginine waste to ensure safe handling and disposal.
-
Unused or Expired Arginine: This constitutes the primary chemical waste.
-
Contaminated Labware: Disposable items like pipette tips, weighing boats, gloves, and centrifuge tubes that have been in contact with Arginine.[1]
-
Aqueous Solutions: Any solutions containing Arginine. It is critical not to mix potentially incompatible waste streams.[1]
-
Sharps: Chemically contaminated sharps such as needles or blades must be placed in a labeled, puncture-resistant sharps container.[1][3]
Step 2: Waste Collection and Containment
Collect each type of waste in a separate and compatible container.
-
Solid Waste: Collect unused Arginine and contaminated solids in a clearly labeled, sealed container.[1] If possible, use the original container.
-
Liquid Waste: Collect aqueous solutions in a designated carboy or another suitable liquid waste container.[1]
-
Container Selection: Ensure the container is made of a material that will not react with the waste and has a secure, leak-proof lid.[1][3] Keep the waste container tightly sealed when not in use.[3]
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The label should clearly identify the contents as "Arginine Waste" and include any other information required by your institution.
Step 4: Storage
Store the sealed waste container in a cool, well-ventilated, and designated secondary containment area.[3] Keep it away from incompatible materials until it is collected for disposal.[3]
Step 5: Final Disposal
The most crucial step is to coordinate with your institution's Environmental Health and Safety (EHS) office.[3] They will provide specific instructions based on local, state, and federal regulations and will arrange for the pickup and final disposal of the chemical waste.[3]
Arginine Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Arginine.
Caption: Logical workflow for the proper disposal of Arginine.
References
Personal protective equipment for handling Argininal
Disclaimer: No specific Safety Data Sheet (SDS) for Argininal has been identified. The following guidance is a synthesis of safety protocols for L-Arginine and general safety measures for handling aldehyde compounds. Aldehydes as a class of chemicals can be irritants, toxic, and have other associated hazards. Therefore, stringent safety precautions are advised.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedural steps are designed to ensure a safe laboratory environment during handling, storage, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling aldehydes.[1] Avoid latex gloves as they may not provide adequate protection.[1] Consider double-gloving for added protection. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing or handling the powder to avoid inhalation of fine particles. An N95 respirator or equivalent is recommended. For solutions in poorly ventilated areas or if vapors are expected, an air-purifying respirator with organic vapor cartridges is advised.[1] |
Operational Plan: Handling and Disposal
Proper handling and disposal of this compound and associated materials are essential to prevent contamination and ensure regulatory compliance.
Step-by-Step Handling Procedures:
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Reconstitution:
-
To minimize inhalation risk, handle the solid powder in a controlled environment like a chemical fume hood.
-
Use appropriate tools to handle the solid (e.g., spatula, weighing paper).
-
When reconstituting, gently add the solvent to the solid to avoid generating dust or aerosols.
-
-
Experimental Use:
Spill Response:
-
Small Spills (Solid): Carefully sweep or vacuum the material, avoiding dust generation. Place it in a sealed, labeled container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan:
-
Waste Segregation:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, pipette tips, containers), in a dedicated, clearly labeled, and sealed waste container.
-
-
Disposal Protocol:
-
Dispose of this compound waste in accordance with all federal, state, and local regulations.
-
Consult your institution's EHS office for specific disposal procedures. Do not dispose of it down the drain.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
